2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAFITNXUAYSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391595 | |
| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110358-80-0 | |
| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Furan-2-yl-2-piperidin-1-yl-ethylamine" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
This guide provides a comprehensive overview of a viable synthetic pathway for this compound, a molecule of interest for researchers in drug discovery and development. The proposed synthesis is grounded in established chemical principles and draws upon analogous transformations reported in the scientific literature.
Introduction
This compound incorporates three key pharmacophoric elements: a furan ring, a piperidine moiety, and an ethylamine chain. The furan ring serves as a versatile bioisostere for a phenyl ring, offering distinct physicochemical properties that can influence a compound's solubility, metabolism, and target engagement. The piperidine and ethylamine components are prevalent in numerous biologically active compounds, contributing to interactions with various receptors and enzymes. This guide details a robust two-step synthesis designed for both laboratory-scale and potential scale-up operations.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process commencing with readily available starting materials. The overall strategy involves an initial Strecker synthesis to construct the α-aminonitrile intermediate, followed by a reduction of the nitrile to afford the target primary amine.
Caption: Proposed two-step synthesis of this compound.
Step 1: Strecker Synthesis of 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile
The initial step involves the formation of an α-aminonitrile through the Strecker synthesis. This one-pot reaction combines an aldehyde (furfural), an amine (piperidine), and a cyanide source.
Mechanism: The reaction proceeds through the initial formation of an iminium ion from the condensation of furfural and piperidine. The nucleophilic addition of the cyanide ion to the iminium ion then yields the stable α-aminonitrile.
Experimental Protocol: Step 1
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| Furfural | 1.0 | 96.09 g/mol | (Specify Amount) |
| Piperidine | 1.1 | 85.15 g/mol | (Specify Amount) |
| Potassium Cyanide | 1.2 | 65.12 g/mol | (Specify Amount) |
| Methanol | - | - | (Specify Volume) |
| Water | - | - | (Specify Volume) |
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with furfural and methanol.
-
Amine Addition: Piperidine is added dropwise to the stirred solution at room temperature.
-
Cyanide Addition: A solution of potassium cyanide in water is added slowly to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.
-
Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(furan-2-yl)-2-(piperidin-1-yl)acetonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile
The second step is the reduction of the nitrile group of the intermediate to a primary amine, yielding the final product.
Mechanism: The reduction of the nitrile can be achieved using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄), which delivers hydride ions to the carbon of the nitrile, followed by protonation during the work-up to form the primary amine. Catalytic hydrogenation is another viable alternative.[1]
Experimental Protocol: Step 2
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile | 1.0 | (Calculate MW) | (Specify Amount) |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 | 37.95 g/mol | (Specify Amount) |
| Anhydrous Diethyl Ether or THF | - | - | (Specify Volume) |
-
Reaction Setup: A dry, inert-atmosphere (e.g., nitrogen or argon) reaction setup is assembled. A round-bottom flask is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Substrate Addition: A solution of 2-(furan-2-yl)-2-(piperidin-1-yl)acetonitrile in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). Caution: LiAlH₄ reacts violently with water. Ensure all glassware and solvents are scrupulously dry.
-
Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete, as monitored by TLC or GC-MS.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with the reaction solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude this compound.
-
Purification: The final product can be purified by distillation under reduced pressure or by column chromatography.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching of the primary amine).
Conclusion
The described two-step synthetic pathway provides a reliable and efficient method for the preparation of this compound. The synthesis employs well-understood and widely used chemical transformations, making it accessible to researchers with a standard background in organic synthesis. The versatility of the furan and piperidine scaffolds suggests that this compound and its analogs could be valuable tools in the exploration of new chemical entities with potential therapeutic applications.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-(furan-2-ylmethyl)
- Lupine Publishers. (2019).
- Sigma-Aldrich. (n.d.). 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (2023).
- ResearchGate. (n.d.). Catalytic screening of the cascade reductive amination reaction of furfural and acetonitrile.
- MDPI. (2020).
Sources
biological activity of "2-Furan-2-yl-2-piperidin-1-yl-ethylamine"
An In-Depth Technical Guide on the Predicted Biological Activity of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Abstract
This compound is a novel chemical entity for which no direct biological activity data has been published to date. This technical guide provides a predictive analysis of its potential pharmacological profile based on a comprehensive evaluation of its structural motifs and the known activities of analogous compounds. By deconstructing the molecule into its core components—the furan ring, the piperidine moiety, and the ethylamine side chain—we can infer potential interactions with biological targets. This document outlines the predicted biological activities, proposes a structured experimental workflow for validation, and serves as a foundational resource for researchers and drug development professionals interested in this and related chemical scaffolds.
Introduction: A Predictive Approach to a Novel Compound
The exploration of novel chemical matter is the cornerstone of drug discovery. The compound this compound represents such a novel entity, absent from current pharmacological literature. In the absence of direct empirical data, a robust and scientifically rigorous approach involves a predictive analysis based on Structure-Activity Relationships (SAR). This guide leverages established pharmacological principles and data from structurally related compounds to build a hypothetical biological profile for this molecule.
Our analysis is grounded in the recognition that specific chemical substructures often confer predictable pharmacological properties. The presence of a furan ring, a piperidine ring, and an ethylamine backbone strongly suggests potential activity within the central nervous system (CNS), given the prevalence of these motifs in known psychoactive and neurological drugs. This guide will therefore focus on exploring these potential activities and will lay out a comprehensive, self-validating experimental plan to systematically investigate these predictions.
Structural and Pharmacophoric Analysis
The structure of this compound presents several key pharmacophoric features that are likely to govern its biological activity.
-
The Furan Moiety: The furan ring is a five-membered aromatic heterocycle present in numerous biologically active compounds. It can act as a bioisostere for a phenyl ring, but with distinct electronic and metabolic properties. Its presence can influence receptor binding and metabolic stability.
-
The Piperidine Ring: Piperidine is a saturated six-membered heterocycle that is a ubiquitous scaffold in medicinal chemistry. It is often found in compounds targeting the CNS, where it can influence solubility, lipophilicity, and receptor affinity. The nitrogen atom within the piperidine ring is basic and will be protonated at physiological pH, allowing for potential ionic interactions with biological targets.
-
The Ethylamine Side Chain: The ethylamine backbone is a classic structural motif found in many neurotransmitters, including dopamine, norepinephrine, and serotonin. Compounds containing this feature frequently interact with monoamine transporters and receptors, suggesting a potential for modulating neurotransmitter systems.
The combination of these three motifs in a single molecule creates a unique chemical architecture that warrants investigation for a range of potential biological activities.
Predicted Biological Activities Based on Analogous Compounds
Based on the structural analysis, we can predict several potential biological activities for this compound. These predictions are derived from the known activities of compounds that share one or more of its key structural features.
Potential as a Monoamine Reuptake Inhibitor
The ethylamine backbone is a strong indicator of potential activity at monoamine transporters. Many potent and selective reuptake inhibitors for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) feature this core structure. The furan and piperidine moieties would serve to modulate the potency and selectivity of this interaction.
-
Causality: The protonated amine of the piperidine and the ethylamine nitrogen can form ionic bonds with acidic residues in the binding pockets of these transporters, while the furan ring can engage in hydrophobic and pi-stacking interactions.
Potential as a Sigma Receptor Ligand
Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are a target for drugs treating neurological and psychiatric disorders. Many known sigma receptor ligands possess a piperidine ring and an aromatic group separated by a short alkyl chain.
-
Causality: The overall size, shape, and basicity of this compound are consistent with the known pharmacophore for sigma receptor ligands.
Potential as a Muscarinic or Nicotinic Acetylcholine Receptor Modulator
The piperidine ring is a core component of many compounds that interact with cholinergic receptors. Depending on the overall conformation and electronic properties of the molecule, it could potentially act as an agonist or antagonist at these sites.
-
Causality: The quaternary ammonium group that can be formed from the piperidine nitrogen is a classic feature for interaction with the anionic site of cholinergic receptors.
Proposed Experimental Workflow for Activity Screening
To validate the predicted biological activities, a systematic, multi-tiered screening approach is proposed. This workflow is designed to be self-validating, with each stage providing the necessary data to justify progression to the next.
Tier 1: In Vitro Profiling
The initial phase focuses on high-throughput in vitro assays to rapidly assess the compound's activity against the primary predicted targets.
Step-by-Step Protocol:
-
Primary Binding Assays:
-
Objective: To determine if the compound binds to the predicted targets.
-
Method: Utilize radioligand binding assays for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), dopamine transporter (hDAT), sigma-1 receptor, and sigma-2 receptor.
-
Execution: Screen the compound at a single high concentration (e.g., 10 µM) to identify any significant binding (>50% inhibition of radioligand binding).
-
-
Affinity Determination:
-
Objective: To quantify the binding affinity (Ki) for any targets identified in the primary screen.
-
Method: Perform saturation binding assays with increasing concentrations of the compound to generate a dose-response curve.
-
Execution: For each positive hit, run a multi-point concentration curve to accurately calculate the Ki value.
-
-
Functional Assays:
-
Objective: To determine if the compound acts as an inhibitor, agonist, or antagonist at the target.
-
Method:
-
For transporters (SERT, NET, DAT): Use a synaptosome-based neurotransmitter uptake assay (e.g., using [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine).
-
For receptors: Use a cell-based functional assay appropriate for the target (e.g., a calcium mobilization assay for G-protein coupled receptors or an ion flux assay for ion channels).
-
-
Execution: Generate dose-response curves to determine the IC50 (for inhibitors) or EC50 (for agonists).
-
Caption: Tier 1 In Vitro Screening Workflow.
Tier 2: In Vitro Selectivity and Safety Profiling
Once a primary target and activity have been confirmed, it is crucial to assess the compound's selectivity and potential for off-target effects.
Step-by-Step Protocol:
-
Broad Receptor Panel Screening:
-
Objective: To identify potential off-target interactions.
-
Method: Screen the compound against a broad panel of receptors, ion channels, and transporters (e.g., a Cerep or Eurofins SafetyScreen panel).
-
Execution: Typically run at a single high concentration (e.g., 10 µM).
-
-
CYP450 Inhibition Assay:
-
Objective: To assess the potential for drug-drug interactions.
-
Method: Use a fluorescent or luminescent assay to measure the inhibition of the five major cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4).
-
Execution: Determine the IC50 for each isoform.
-
-
hERG Channel Assay:
-
Objective: To assess the potential for cardiac toxicity.
-
Method: Use a patch-clamp assay or a high-throughput fluorescent assay to measure the inhibition of the hERG potassium channel.
-
Execution: Determine the IC50.
-
Caption: Tier 2 Selectivity and Safety Profiling Workflow.
Hypothetical Data Presentation
To illustrate how data from the proposed experiments would be presented, the following table contains hypothetical results for this compound, assuming it is a potent and selective serotonin reuptake inhibitor.
| Assay | Target | Result |
| Binding Affinity | hSERT | Ki = 15 nM |
| hNET | Ki = 250 nM | |
| hDAT | Ki = >1000 nM | |
| Sigma-1 | Ki = 800 nM | |
| Functional Activity | Serotonin Uptake | IC50 = 25 nM |
| Norepinephrine Uptake | IC50 = 450 nM | |
| Safety Profile | hERG Inhibition | IC50 = >10 µM |
| CYP2D6 Inhibition | IC50 = 5 µM |
This data is purely hypothetical and for illustrative purposes only.
Conclusion and Future Directions
While this compound is a novel compound with no published biological data, a rigorous analysis of its structure suggests a high probability of activity within the central nervous system, particularly as a monoamine reuptake inhibitor. The proposed experimental workflow provides a clear and logical path for systematically evaluating this hypothesis, from initial in vitro screening to selectivity and safety profiling.
The successful validation of the predicted activity would position this compound as a lead candidate for further optimization and preclinical development for the treatment of mood disorders, anxiety disorders, or other neurological conditions. Future work would involve medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo studies in relevant animal models to establish efficacy and a therapeutic window. This guide serves as the foundational blueprint for initiating such a drug discovery program.
References
Due to the novel nature of the specific compound "this compound," direct references are not available. The references provided below are to authoritative sources that describe the general principles and methodologies discussed in this guide.
- Title: Principles of early drug discovery Source: British Journal of Pharmacology URL:[Link]
- Title: The role of structure-based drug design in the development of novel therapeutics Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Radioligand Binding Assays: A Practical Guide Source: Methods in Molecular Biology URL:[Link]
- Title: Safety Pharmacology in Drug Discovery and Development Source: Current Protocols in Toxicology URL:[Link]
An In-Depth Technical Guide to 2-Furan-2-yl-2-piperidin-1-yl-ethylamine (CAS 110358-80-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 2-Furan-2-yl-2-piperidin-1-yl-ethylamine, registered under CAS number 110358-80-0. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a detailed perspective for research and development. The guide covers its chemical and physical properties, a plausible and detailed synthetic route, predicted analytical data, and a discussion on its potential biological activities based on the pharmacology of related furan and piperidine-containing compounds. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in medicinal chemistry and drug discovery.
Introduction
The molecular scaffold of this compound incorporates two key pharmacophores: a furan ring and a piperidine moiety. Furan derivatives are a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] The furan ring is a versatile bioisostere for phenyl rings, offering distinct electronic and metabolic profiles.[3] Similarly, the piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs, particularly those targeting the central nervous system.[4] The combination of these two heterocyclic systems in this compound suggests a potential for novel pharmacological activities. This guide aims to provide a detailed technical overview to facilitate further investigation into this promising chemical entity.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented in Table 1. Much of the toxicological and ecological data for this specific compound has not been fully investigated.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 110358-80-0 | [5][6] |
| Molecular Formula | C₁₁H₁₈N₂O | [6] |
| Molecular Weight | 194.27 g/mol | [6] |
| IUPAC Name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | N/A |
| Appearance | Predicted to be a liquid or low-melting solid | General knowledge |
| Boiling Point | Not determined | [5] |
| Melting Point | Not determined | [5] |
| Solubility | Expected to be soluble in organic solvents | General knowledge |
| Storage Conditions | Store in a cool, dry, well-ventilated place.[5] For long-term storage, -20°C is recommended. | [7] |
Proposed Synthesis Protocol
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile (Intermediate)
This step involves the α-amination of 2-furylacetonitrile with piperidine. This reaction is analogous to the first step of a Strecker synthesis, where an amine adds to a nitrile precursor.[5][6][7]
Materials:
-
2-Furylacetonitrile
-
Piperidine
-
A suitable solvent (e.g., methanol, ethanol)
-
A base (optional, e.g., triethylamine)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furylacetonitrile (1 equivalent) in the chosen solvent.
-
Add piperidine (1.1 equivalents) to the solution. If desired, a non-nucleophilic base like triethylamine (0.1 equivalents) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or gently heat to reflux for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure intermediate, 2-(furan-2-yl)-2-(piperidin-1-yl)acetonitrile.
Step 2: Reduction of 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile to this compound (Final Product)
The nitrile group of the intermediate is reduced to a primary amine to yield the final product. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for this transformation. Catalytic hydrogenation is another viable method.
Materials:
-
2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile (from Step 1)
-
Lithium aluminum hydride (LiAlH₄) or a hydrogenation catalyst (e.g., Raney nickel, Pd/C)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction; or a suitable solvent for hydrogenation (e.g., methanol, ethanol)
-
Standard laboratory glassware for inert atmosphere reactions (if using LiAlH₄) or hydrogenation apparatus
Procedure (using LiAlH₄):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the intermediate from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting solid and wash it thoroughly with diethyl ether or THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude final product.
-
The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Predicted Analytical Data
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 7.40 (dd, J = 1.8, 0.8 Hz, 1H): Furan H5
-
δ 6.35 (dd, J = 3.2, 1.8 Hz, 1H): Furan H4
-
δ 6.25 (dd, J = 3.2, 0.8 Hz, 1H): Furan H3
-
δ 4.05 (t, J = 6.5 Hz, 1H): CH-N(piperidine)
-
δ 3.10 (m, 2H): CH₂-NH₂
-
δ 2.60 (m, 4H): Piperidine N-CH₂
-
δ 1.60 (m, 6H): Piperidine -(CH₂)₃-
-
δ 1.50 (s, 2H): NH₂
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ 154.0: Furan C2
-
δ 142.5: Furan C5
-
δ 110.0: Furan C4
-
δ 107.0: Furan C3
-
δ 65.0: CH-N(piperidine)
-
δ 50.0: Piperidine N-CH₂
-
δ 45.0: CH₂-NH₂
-
δ 26.0: Piperidine β-CH₂
-
δ 24.5: Piperidine γ-CH₂
Potential Applications and Biological Activity
While there is no specific biological data for this compound, its structural motifs suggest several potential areas of pharmacological interest.
-
CNS Activity: The presence of the piperidine ring, a common feature in many centrally acting drugs, suggests that this compound may exhibit activity within the central nervous system.[4] Compounds with similar structures have been investigated as ligands for various receptors, including sigma receptors.
-
Antimicrobial Activity: Furan derivatives are known to possess a broad range of antimicrobial activities.[1][2] The combination with a piperidine moiety could lead to novel antibacterial or antifungal agents. Research on other furan-piperidine hybrids has demonstrated promising antimicrobial effects.[8]
-
Anticancer Properties: Both furan and piperidine scaffolds are found in various anticancer agents. The specific arrangement in this molecule could offer a novel template for the design of new cytotoxic or antiproliferative compounds.[9]
-
Enzyme Inhibition: The structural features of this molecule may allow it to act as an inhibitor for various enzymes. The amine and heterocyclic rings could participate in key binding interactions within an enzyme's active site.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Safety and Handling
Based on the Safety Data Sheet for this compound, it should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[5] It is classified as an irritant and may be harmful if ingested or inhaled.[5] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[5] The toxicological properties have not been fully investigated.[5]
Conclusion
This compound (CAS 110358-80-0) is a chemical compound with a promising molecular architecture that combines the pharmacologically relevant furan and piperidine moieties. While direct experimental data is limited, this guide has provided a plausible synthetic pathway, predicted analytical data, and a discussion of its potential biological activities based on the known properties of related compounds. It is hoped that this technical guide will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the chemical and biological properties of this and similar molecules.
References
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Foreword: The Architectural Synergy of Furan and Piperidine in Modern Drug Discovery
An In-depth Technical Guide to the Pharmacology of Furan-Piperidine Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to interact with a wide array of biological targets. This guide focuses on the synergistic combination of two such scaffolds: the furan ring and the piperidine ring.
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in drug design, present in over twenty classes of pharmaceuticals.[1][2] Its conformational flexibility and ability to serve as a hydrogen bond donor or acceptor allow it to anchor molecules within the binding pockets of diverse proteins, enhancing druggability and often improving pharmacokinetic properties.[2][3] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a prolific pharmacophore.[4][5] It acts as a versatile scaffold, with its derivatives exhibiting a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6]
The fusion of these two entities into furan-piperidine derivatives creates a molecular architecture of significant pharmacological interest. This guide provides an in-depth exploration of their pharmacology, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, analyze structure-activity relationships (SAR), and provide field-proven experimental protocols to empower the rational design of next-generation therapeutics based on this versatile scaffold.
Part 1: Central Nervous System (CNS) Modulation
The blood-brain barrier penetration afforded by the piperidine scaffold makes furan-piperidine derivatives particularly suitable for targeting the CNS.[3] Research has highlighted their potential in treating neurodegenerative diseases and neuropathic pain.[7][8][9]
Neuroprotective Effects in Neurodegenerative Diseases
Furan-containing compounds are actively being investigated for their neuroprotective potential in conditions like Alzheimer's and Parkinson's disease. The primary mechanisms underpinning this activity are their antioxidant and anti-inflammatory properties, which combat the oxidative stress and neuroinflammation characteristic of these disorders.[8][10] The piperidine moiety can further direct these molecules to key CNS targets, such as monoamine oxidase (MAO) enzymes or neurotransmitter receptors, which are implicated in the progression of neurodegeneration.[11][12]
-
Mechanism of Action: Furan-piperidine derivatives can act as potent scavengers of free radicals, mitigating oxidative damage to neurons.[10] Concurrently, they can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in the brain.[8] Certain derivatives may also inhibit enzymes like MAO-B, which is a therapeutic target in Parkinson's disease, or acetylcholinesterase (AChE), a target in Alzheimer's disease.[11][13]
Analgesic Activity via Ion Channel Blockade
A novel class of furan-based molecules, closely related to furan-piperidines, has been identified as potent voltage-gated sodium channel blockers, particularly for the tetrodotoxin-resistant Na(v)1.8 subtype, which is crucial for pain signaling.[7][14]
-
Mechanism of Action: By blocking these sodium channels on nociceptive neurons, these compounds inhibit the propagation of pain signals. This targeted action offers the potential for robust efficacy in neuropathic pain models with an improved safety profile compared to less selective, clinically used sodium channel blockers.[7]
Part 2: Anticancer Activity and Pathway Inhibition
The furan-piperidine scaffold has demonstrated significant promise in oncology, with derivatives showing potent cytotoxic activity against various cancer cell lines.[15][16]
Inhibition of Pro-Survival Signaling Pathways
A key strategy in cancer therapy is the inhibition of signaling pathways that promote cell survival and proliferation. Furan-piperidine derivatives have been shown to target the PI3K/Akt pathway, a critical cascade that is often dysregulated in cancer.[15]
-
Mechanism of Action: By inhibiting key kinases like Akt1 within this pathway, these compounds can halt the downstream signals that prevent apoptosis (programmed cell death).[15] This disruption leads to cell cycle arrest, an accumulation of cells in the pre-G1 phase, and ultimately, cell death via an apoptotic cascade.[16][17] Studies on furan-based compounds have confirmed the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[16]
The diagram below illustrates the simplified PI3K/Akt signaling pathway, a target for some anticancer furan-piperidine compounds.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Quantitative Analysis of Anticancer Activity
The efficacy of novel compounds is quantified by their IC₅₀ values, representing the concentration required to inhibit 50% of a biological process. The table below presents data for furan-based derivatives against the MCF-7 breast cancer cell line.[16]
| Compound ID | Description | IC₅₀ (µM) vs. MCF-7 | Selectivity Index (SI) vs. MCF-10A |
| 4 | Pyridine Carbohydrazide | 4.06 | > 4.92 |
| 7 | N-phenyl Triazinone | 2.96 | > 6.75 |
| Staurosporine | Standard Control | 3.54 | 2.01 |
| Data extracted from a study on the cytotoxic activity of novel furan-based derivatives.[16] |
Part 3: Antimicrobial and Anti-inflammatory Applications
The furan-piperidine scaffold is also a fertile ground for the development of novel antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
The furan ring is a component of established antibacterial drugs like nitrofurantoin, which works by damaging bacterial DNA after reductive activation within the cell.[5][6] Building on this, novel furan-piperidine hybrids have been synthesized and evaluated for their antimicrobial properties.[18]
-
Mechanism of Action: While the exact mechanisms can vary, these compounds often disrupt essential bacterial processes. For example, 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[18] The mechanism may involve the inhibition of key bacterial enzymes or interference with cell wall synthesis.
Anti-inflammatory and Antioxidant Effects
Chronic inflammation is a key driver of many diseases. Furan-piperidine derivatives have shown potential in mitigating inflammatory responses through multiple mechanisms.
-
Mechanism of Action: One demonstrated mechanism is the inhibition of albumin denaturation, a process implicated in inflammation.[15] Additionally, these compounds can exhibit potent antioxidant activity by scavenging harmful reactive oxygen species like hydrogen peroxide.[15] In more targeted approaches, furan-based compounds have been developed as inhibitors of the ST2 receptor, a component of the IL-33 signaling pathway that amplifies pro-inflammatory responses in conditions like graft-versus-host disease.[19][20]
Quantitative Analysis of Anti-inflammatory & Receptor Inhibition Activity
The tables below summarize the in vitro activity of representative furan-piperidine and related derivatives, demonstrating their potential as both general anti-inflammatory agents and specific receptor inhibitors.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activities [15]
| Compound ID | HPSA IC₅₀ (µg/mL) | IAD IC₅₀ (µg/mL) |
| H2 (Furan-Piperidine Hybrid) | 14.18 ± 0.61 | 104.58 ± 2.65 |
| Ketoprofen (Standard) | - | 126.58 ± 5.00 |
| HPSA: Hydrogen Peroxide Scavenging Activity; IAD: Inhibition of Albumin Denaturation. |
Table 2: ST2 Receptor Inhibition [15][19]
| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) |
| 4d | 3-piperidine | 5-7 |
| Data shows that including a piperidine ring at the 3-position results in improved inhibitory activity against the ST2 receptor.[15][19] |
Part 4: Experimental Protocols and Workflows
Synthesizing technical accuracy with field-proven insights is paramount. The following protocols are self-validating systems designed for reproducibility and clarity.
General Experimental Workflow for Drug Discovery
The discovery and validation of novel furan-piperidine derivatives typically follow a structured, multi-stage workflow from initial synthesis to preclinical evaluation.
Caption: A typical workflow for the synthesis and evaluation of novel analogs.
Protocol: In Vitro Cytotoxicity (MTS Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line (e.g., MCF-7).
Objective: To determine the IC₅₀ value of a test compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the furan-piperidine derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Causality Explanation: The MTS reagent is converted by metabolically active (i.e., viable) cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Protocol: Radioligand Binding Assay for Receptor Affinity
This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for a specific target receptor.[21]
Objective: To determine the inhibitory constant (Ki) of a test compound.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest from either cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well plate, combine the following in assay buffer:
-
Cell membranes (a fixed amount, e.g., 20 µg of protein).
-
A fixed concentration of a radiolabeled ligand (e.g., ³H-labeled standard) known to bind to the target receptor.
-
Varying concentrations of the unlabeled furan-piperidine test compound.
-
-
Controls:
-
Total Binding: Wells containing only membranes and the radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive drug that also binds to the target receptor.
-
Causality Explanation: The excess of unlabeled drug in the NSB wells saturates all specific binding sites on the receptor. Any remaining radioactivity detected represents the radioligand binding non-specifically to the membrane, filter, or tube, which must be subtracted for accurate measurement.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membranes (with bound ligand) from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
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- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
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An In-Depth Technical Guide to the Synthesis of Novel Ethylamine Compounds with Furan and Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of heterocyclic scaffolds is a foundational element of modern medicinal chemistry. Among these, the furan and piperidine rings are privileged structures, appearing in a multitude of clinically approved drugs and bioactive molecules.[1][2] Furan, a five-membered aromatic heterocycle, serves as a versatile building block and a bioisostere for other aromatic systems, often modulating the electronic and steric profile of a compound to enhance its pharmacological properties.[3] The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous motif that can improve a drug candidate's solubility, receptor binding affinity, and overall pharmacokinetic profile.[2] This guide provides a comprehensive exploration of the synthesis of novel ethylamine compounds that strategically combine the furan and piperidine moieties, offering insights into synthetic strategies, mechanistic underpinnings, and detailed experimental protocols.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic analysis of the target ethylamine scaffold reveals several viable synthetic disconnections. The most convergent and widely applicable strategies involve the formation of the C-N bond between the ethylamine backbone and the piperidine nucleus, or the construction of the ethylamine side chain from a furan precursor. Two primary and highly effective methods for achieving these transformations are Reductive Amination and the Mannich Reaction.
Reductive Amination: A Cornerstone of Amine Synthesis
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[4] The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound (an aldehyde or ketone) with an amine, followed by in-situ reduction to the corresponding amine.[4] This methodology is highly favored for its operational simplicity, generally mild reaction conditions, and the commercial availability of a wide array of starting materials.
For the synthesis of furan and piperidine-containing ethylamines, two main reductive amination pathways can be envisioned:
-
Route A: Reaction of a furan-containing aldehyde or ketone with piperidine.
-
Route B: Reaction of a piperidine-containing aldehyde or ketone with a furan-containing amine.
The choice between these routes is often dictated by the availability and stability of the starting materials.
The Mannich Reaction: A Classic C-C and C-N Bond-Forming Transformation
The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. It is a three-component reaction between an active hydrogen compound, formaldehyde (or another aldehyde), and a primary or secondary amine.[5] The reaction is a classic method for the synthesis of β-amino carbonyl compounds, which can be further elaborated into a variety of nitrogen-containing molecules. In the context of furan chemistry, the Mannich reaction can be employed to introduce an aminomethyl group onto the furan ring, which can then be extended to the desired ethylamine side chain.[5][6]
Visualizing the Synthetic Pathways
The following diagrams, rendered in DOT language, illustrate the primary synthetic strategies for constructing ethylamine compounds bearing furan and piperidine rings.
Caption: Synthetic strategies for furan-piperidine ethylamines.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a representative target compound, 1-(furan-2-ylmethyl)piperidin-4-amine, via reductive amination. This compound serves as a valuable scaffold for further functionalization in drug discovery programs.[7]
Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-amine via Reductive Amination
This protocol details the direct reductive amination of furan-2-carbaldehyde with piperidin-4-amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Furan-2-carbaldehyde | Reagent | Sigma-Aldrich |
| Piperidin-4-amine | Reagent | Alfa Aesar |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent | Oakwood Chemical |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Acetic Acid | Glacial | J.T. Baker |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ||
| Brine | ||
| Anhydrous Magnesium Sulfate (MgSO₄) |
Experimental Procedure
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add furan-2-carbaldehyde (1.0 eq) and piperidin-4-amine (1.1 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M with respect to the furan-2-carbaldehyde.
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) to the reaction mixture. Stir for 30 minutes at room temperature to facilitate imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of methanol in dichloromethane to afford the pure 1-(furan-2-ylmethyl)piperidin-4-amine.
Characterization of the Synthesized Compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[8] Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of the target compound.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (typically in the range of δ 6.0-7.5 ppm), the piperidine ring protons, and the ethylamine bridge protons. The integration of these signals will correspond to the number of protons in each environment.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the furan and piperidine rings, and the ethylamine linker.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[8] Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of polar molecules like amines. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-O-C stretching (for the furan ring).
Data Presentation
The following table summarizes the expected analytical data for the synthesized 1-(furan-2-ylmethyl)piperidin-4-amine.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | Characteristic peaks for furan, piperidine, and ethylamine protons with correct integration. |
| ¹³C NMR (CDCl₃) | Signals corresponding to all unique carbon atoms. |
| Mass Spec (ESI) | [M+H]⁺ at m/z = 181.13 |
| IR (thin film) | N-H stretch (~3300 cm⁻¹), C-H stretches, C-O-C stretch. |
| Purity (HPLC) | >95% |
Conclusion and Future Directions
This technical guide has detailed robust and efficient synthetic strategies for the preparation of novel ethylamine compounds incorporating furan and piperidine moieties. The reductive amination approach, in particular, offers a versatile and scalable route to a wide range of derivatives. The protocols and characterization data provided serve as a solid foundation for researchers in medicinal chemistry and drug development.
Future work in this area could focus on the diversification of this scaffold by introducing various substituents on both the furan and piperidine rings. Exploring alternative synthetic methodologies, such as flow chemistry for improved scalability and safety, could also be a valuable endeavor. The biological evaluation of these novel compounds against a range of therapeutic targets will be crucial in uncovering their potential as new drug candidates.
References
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- Ethylamine extraction. (2024, October 24). Reddit.
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"2-(2-furyl)-2-(1-piperidinyl)ethylamine" basic characteristics
An In-Depth Technical Guide to the Core Characteristics of 2-(2-furyl)-2-(1-piperidinyl)ethylamine
Introduction
2-(2-furyl)-2-(1-piperidinyl)ethylamine is a chemical compound featuring a furan ring, an ethylamine backbone, and a piperidine moiety. This unique structural combination suggests its potential for interacting with biological systems, particularly the central nervous system, given that the ethylamine scaffold is a common feature in many neurotransmitters and psychoactive compounds. The presence of the furan ring, a bioisostere of the phenyl ring, and the piperidine group, a common fragment in many pharmaceuticals, further underscores its relevance in medicinal chemistry and drug development. This guide provides a comprehensive overview of the fundamental characteristics of 2-(2-furyl)-2-(1-piperidinyl)ethylamine, drawing upon available data for the compound and its close structural analogs to offer insights for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental properties of 2-(2-furyl)-2-(1-piperidinyl)ethylamine are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 110358-80-0 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
A closely related analog, 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine, is described as a liquid, which might suggest a similar physical state for the title compound under standard conditions.[2][3]
Synthesis and Manufacturing
-
Starting Material: Furfural, which can be converted to a suitable precursor.
-
Introduction of the Ethylamine Moiety: This could be achieved through various organic synthesis methods, such as a Strecker synthesis or a reductive amination pathway involving a furyl-substituted carbonyl compound.
-
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or reductive amination with piperidine itself.
A related synthesis of piperidines from furfural has been reported, proceeding through furfurylamine and subsequent hydrogenation and ring rearrangement, highlighting the feasibility of utilizing biomass-derived starting materials.[4]
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 2-(2-furyl)-2-(1-piperidinyl)ethylamine.
Caption: Conceptual synthesis workflow for 2-(2-furyl)-2-(1-piperidinyl)ethylamine.
Pharmacological Profile
Direct pharmacological data for 2-(2-furyl)-2-(1-piperidinyl)ethylamine is scarce. However, its structural components provide a basis for postulating its potential biological activities. The phenethylamine backbone is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of receptors in the central nervous system.[5]
Potential Targets and Mechanism of Action
-
Dopamine and Serotonin Receptors: Many phenethylamine derivatives exhibit activity at dopamine and serotonin (5-HT) receptors.[5] Given the structural similarities, it is plausible that 2-(2-furyl)-2-(1-piperidinyl)ethylamine could modulate these receptor systems.
-
Antidepressant and Antipsychotic Potential: Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine have been investigated for their antidepressant activity through the inhibition of norepinephrine and serotonin reuptake.[6] Furthermore, some piperidine-containing compounds have been explored as potential atypical antipsychotics.[7]
The following diagram illustrates the potential interaction of ethylamine-based compounds with key CNS receptors.
Caption: Hypothesized interactions with CNS targets based on structural analogy.
Analytical Methods
The characterization and quantification of 2-(2-furyl)-2-(1-piperidinyl)ethylamine would likely employ standard analytical techniques used for small organic molecules.
Chromatographic and Spectroscopic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the identification and quantification of the compound, potentially after derivatization to improve its volatility and chromatographic behavior. A method for screening related volatile amines in pharmaceutical ingredients has been developed using GC-MS with negative ion chemical ionization.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or MS) would be a primary method for purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the compound. Detailed 2D NMR studies (COSY, HETCOR, NOESY) could provide further structural insights, as demonstrated for the related compound 2-(1-cyclohexenyl)ethylamine.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR would be used to identify the characteristic functional groups present in the molecule.[9]
Experimental Protocol: Conceptual GC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol, dichloromethane).
-
Derivatization (Optional): To enhance volatility and sensitivity, the primary amine could be derivatized, for example, using pentafluorobenzoyl chloride.[8]
-
GC Separation: Inject the prepared sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation from any impurities.
-
MS Detection: Use a mass spectrometer as the detector, operating in either electron ionization (EI) or chemical ionization (CI) mode to obtain the mass spectrum of the analyte.
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in its mass spectrum. Quantification can be performed using an internal or external standard.
Conclusion
2-(2-furyl)-2-(1-piperidinyl)ethylamine is a compound of interest for medicinal chemistry due to its unique combination of a furan ring, an ethylamine backbone, and a piperidine moiety. While specific data on its synthesis and pharmacological activity are limited, analysis of its structural analogs suggests potential for CNS activity. Further research is warranted to fully elucidate its synthetic pathways, pharmacological profile, and potential therapeutic applications. The analytical methods outlined in this guide provide a framework for the future characterization and study of this intriguing molecule.
References
- 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem. PubChem. [Link]
- 2-Phenyl-2-(piperidin-1-yl)ethanamine | C13H20N2 | CID 12447268 - PubChem. PubChem. [Link]
- An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. [Link]
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed. PubMed. [Link]
- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives - ResearchGate.
- Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH.
- Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed. PubMed. [Link]
- Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - NIH.
- 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethan-1-amine | AMERICAN ELEMENTS. American Elements. [Link]
- In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed. PubMed. [Link]
- 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. MDPI. [Link]
- 1-(Pyridin-2-yl)ethan-1-amine - PubChem. PubChem. [Link]
- N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem. PubChem. [Link]
- FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study | Request PDF - ResearchGate.
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- 7. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Introduction: Unveiling the Pharmacological Potential of a Novel Chemical Entity
The compound 2-Furan-2-yl-2-piperidin-1-yl-ethylamine is a novel chemical entity featuring a furan ring, a piperidine moiety, and an ethylamine sidechain. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The furan ring is a versatile scaffold known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The piperidine ring is a common feature in centrally acting drugs, and the ethylamine chain is a classic pharmacophore for interaction with various receptors, particularly G protein-coupled receptors (GPCRs).
Given these structural characteristics, a primary hypothesis is that this compound may act as a modulator of GPCR signaling. GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of this compound, focusing on its potential interaction with GPCRs. The following protocols are designed to be robust and self-validating, providing a clear path to understanding the compound's pharmacological profile.
Part 1: Foundational Assays - Determining Receptor Binding Affinity
The initial step in characterizing a potential GPCR ligand is to determine if it binds to a specific receptor and with what affinity. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[8][9] These assays are highly sensitive and robust, providing essential parameters such as the equilibrium dissociation constant (Kd) for a radioligand and the inhibitory constant (Ki) for a test compound.[8][10]
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays directly measure the interaction of a radiolabeled ligand with a receptor.[8][9] The two primary types of radioligand binding assays are saturation assays, to determine the receptor density (Bmax) and the radioligand's affinity (Kd), and competition assays, to determine the affinity (Ki) of an unlabeled test compound.[8][10]
Caption: Workflow for a typical radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a target GPCR.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the target GPCR
-
Cell lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand specific for the target GPCR (e.g., ³H-ligand)
-
Unlabeled competitor (the test compound: this compound)
-
Non-specific binding control (a known high-affinity ligand for the target receptor)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[11]
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled ligand, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation to reach equilibrium.[11]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection and Analysis:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibitory constant, which represents the affinity of the test compound for the receptor. |
Part 2: Functional Assays - Elucidating the Mechanism of Action
Once binding is established, the next critical step is to determine the functional consequence of this interaction. Does this compound act as an agonist, antagonist, or inverse agonist? Functional assays measure the downstream signaling events following receptor activation. A common and robust functional assay for Gs- and Gi-coupled GPCRs is the measurement of intracellular cyclic AMP (cAMP) levels.[12][13]
cAMP Accumulation Assays
Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while activation of Gi-coupled receptors inhibits adenylyl cyclase, causing a decrease in cAMP levels.[12][13]
Caption: Simplified GPCR signaling cascade leading to cAMP modulation.
Protocol 2: cAMP HTRF Assay
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels in a high-throughput format.[12][14] The assay is based on a competitive immunoassay between cellular cAMP and a labeled cAMP tracer.[14]
Materials:
-
HEK293 cells (or other suitable cell line) expressing the target GPCR
-
Cell culture medium
-
Stimulation buffer
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Seed cells in a 384-well plate and culture overnight.
-
-
Agonist Mode Assay:
-
Remove the culture medium and add stimulation buffer containing varying concentrations of this compound.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Antagonist Mode Assay (for Gs-coupled receptors):
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a known agonist at a concentration that produces 80% of its maximal response (EC₈₀).
-
Follow steps 2c-2e from the agonist mode assay.
-
-
Antagonist Mode Assay (for Gi-coupled receptors):
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add forskolin (an adenylyl cyclase activator) and a known agonist at its EC₈₀ concentration.
-
Follow steps 2c-2e from the agonist mode assay.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the test compound.
-
For agonist activity, determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
-
For antagonist activity, determine the IC₅₀ (concentration for 50% inhibition of the agonist response) and calculate the antagonist affinity constant (Kb).
-
| Parameter | Description |
| EC₅₀ | The concentration of an agonist that produces 50% of the maximal response. |
| Eₘₐₓ | The maximum response achievable by an agonist. |
| IC₅₀ | The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist. |
| Kb | The equilibrium dissociation constant of an antagonist, representing its affinity for the receptor. |
Part 3: Advanced Assays and Future Directions
Should the initial binding and cAMP assays indicate that this compound is a potent and selective ligand for a particular GPCR, further assays can be employed to deepen the understanding of its mechanism of action.
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and can also initiate G protein-independent signaling.[15]
-
Calcium Mobilization Assays: For Gq-coupled GPCRs, which signal through the release of intracellular calcium, fluorescence-based calcium mobilization assays are the functional readout of choice.[16]
-
Kinetic Binding Assays: To understand the dynamics of the ligand-receptor interaction, kinetic binding assays can determine the association (kon) and dissociation (koff) rate constants.
Conclusion
The provided application notes and protocols offer a structured and scientifically rigorous approach to the initial in vitro characterization of this compound. By systematically evaluating its binding affinity and functional activity at GPCRs, researchers can elucidate its pharmacological profile and determine its potential as a novel therapeutic agent. The combination of radioligand binding and functional cAMP assays provides a solid foundation for further investigation into the molecular pharmacology of this intriguing compound.
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. In Methods in molecular biology (Clifton, N.J.) (Vol. 10, pp. 311–337).
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- National Institutes of Health. (2024). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors.
- Catarzi, D., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(2), 231-242.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview.
- bioRxiv. (2021). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity.
- Promega Corporation. (n.d.). GPCR Research Solutions.
- Merck. (n.d.). 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine.
- Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481.
- International Journal of Advanced Research in Science, Communication and Technology. (2024). Furan: A Promising Scaffold for Biological Activity.
- ResearchGate. (2014). Synthesis and biological evaluation of some novel furan derivatives.
- PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine.
- Sigma-Aldrich. (n.d.). 2-Furan-2-yl-2-morpholin-4-yl-ethylamine.
- ResearchGate. (2015). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1083-1090.
- Sigma-Aldrich. (n.d.). 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine.
- ResearchGate. (2015). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity.
- PubChem. (n.d.). N-(furan-2-ylmethyl)ethanamine.
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- 16. youtube.com [youtube.com]
Topic: Development and Validation of Quantitative Analytical Methods for 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This document provides a comprehensive guide for the development and validation of robust analytical methods for the quantification of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. As a novel compound, established public-domain methodologies are not available. Therefore, this guide is built upon first principles of analytical chemistry, leveraging the structural characteristics of the molecule—a furan ring, a tertiary amine within a piperidine ring, and a primary amine. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with dual UV and Mass Spectrometry (MS) detection, which offers a blend of accessibility, specificity, and sensitivity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. All protocols are designed to be self-validating, with an emphasis on meeting the rigorous standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: Compound Analysis and Strategic Approach
This compound possesses distinct chemical features that guide the selection of an appropriate analytical strategy. The furan ring acts as a chromophore, making it suitable for UV-Vis spectrophotometric detection. The presence of two basic nitrogen atoms (one tertiary in the piperidine ring, one primary in the ethylamine side-chain) makes the compound highly amenable to positive-mode electrospray ionization for mass spectrometry, which provides exceptional sensitivity and selectivity.
The primary challenge in developing a robust method is controlling the protonation state of the amine groups to ensure symmetrical peak shapes and reproducible retention times in chromatography. Our primary recommended approach, RP-HPLC, directly addresses this by using a buffered mobile phase.
Molecular Structure and Analytical Considerations
-
UV Chromophore: The furan ring is expected to exhibit significant absorbance in the low UV range (approx. 220-250 nm).
-
Ionizable Groups: Two basic nitrogen atoms (pKa values estimated to be in the 8-11 range) allow for sensitive detection by mass spectrometry in positive ion mode.
-
Polarity: The combination of heterocyclic rings and an amine chain gives the molecule moderate polarity, making it an ideal candidate for reversed-phase chromatography.
-
Chirality: The molecule contains a chiral center at the carbon atom bonded to the furan and piperidine rings. For pharmaceutical applications, resolving these enantiomers is often mandatory, necessitating a separate chiral separation method.
Primary Method: Reversed-Phase HPLC with UV and MS Detection
This method is recommended for its versatility, allowing for quantification in a wide range of matrices, from pure active pharmaceutical ingredients (APIs) to complex biological fluids, with appropriate sample preparation.
Principle of the Method
The analyte is separated on a C18 stationary phase using a gradient of an organic solvent (acetonitrile) and an aqueous buffer (ammonium formate). The buffer maintains a consistent pH, ensuring the analyte, a basic compound, remains in a protonated state, which promotes sharp, symmetrical peaks and stable retention. Detection is performed sequentially by a UV detector followed by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum quantitative performance.
Detailed Experimental Protocol: HPLC-UV/MS
2.2.1 Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column oven, photodiode array (PDA) or multi-wavelength UV detector.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 column, 2.1 x 100 mm, 1.8 µm particle size.
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
-
Reagents: Ammonium formate.
2.2.2 Preparation of Solutions
-
Mobile Phase A (Aqueous): 10 mM ammonium formate in water, adjusted to pH 3.5 with formic acid. The acidic pH ensures both amine groups are fully protonated.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the stock solution in the initial mobile phase composition (e.g., 95% A, 5% B).
2.2.3 Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column to ensure efficiency. |
| Column Temperature | 40 °C | Enhances peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for peak overload. |
| UV Detection | λ = 235 nm (tentative) | The optimal wavelength should be confirmed by a PDA scan of the analyte peak. |
| MS Source | Electrospray Ionization (ESI) | Ideal for polar, ionizable compounds. |
| Ionization Mode | Positive | The basic nitrogen atoms readily accept a proton. |
| [M+H]⁺ Ion | To be determined by infusion | The protonated molecular ion will be the primary precursor ion for quantification. |
| SIM Scan | Monitor the [M+H]⁺ ion | Provides high selectivity and sensitivity for quantification. |
2.2.4 Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Workflow Diagram
Caption: Figure 1. HPLC-UV/MS Workflow.
Method Validation Protocol (ICH Q2(R1) Framework)
A method is only useful if it is proven to be reliable. Validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria (Typical) |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with known impurities. | Analyte peak is well-resolved from other components (Resolution > 2). No interfering peaks at the analyte retention time in the blank. |
| Linearity | Analyze calibration standards at ≥5 concentration levels. Plot peak area vs. concentration. | Coefficient of determination (R²) ≥ 0.995. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Analyze quality control (QC) samples at 3 levels (Low, Mid, High) in triplicate. Calculate % recovery. | Mean recovery within 85-115% for complex matrices (e.g., plasma) or 98-102% for drug substance. |
| Precision | Repeatability (Intra-day): 6 replicate injections of one concentration. Intermediate (Inter-day): Analyze QC samples on 3 different days. | Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis. |
| LOQ | The lowest standard on the calibration curve that meets accuracy and precision criteria. | Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria must be met. |
Example Validation Data Summary
The following table represents a hypothetical but realistic data set for a successful validation.
| Parameter | Result | Status |
| Linearity (1-500 ng/mL) | R² = 0.998 | Pass |
| Accuracy (% Recovery) | LQC (5 ng/mL): 98.7%MQC (50 ng/mL): 101.2%HQC (400 ng/mL): 99.5% | Pass |
| Precision (% RSD) | Intra-day: 1.5%Inter-day: 2.8% | Pass |
| Limit of Quantitation (LOQ) | 1 ng/mL | Pass |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative, particularly for purity testing where volatile impurities are a concern. However, the polarity and low volatility of the analyte's primary amine group necessitate a derivatization step.
Principle and Rationale
Derivatization, typically through silylation (e.g., using BSTFA), replaces the active hydrogen on the primary amine with a nonpolar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, making it suitable for GC analysis. The subsequent mass spectrometric analysis provides high selectivity.
Derivatization and GC-MS Protocol Outline
-
Sample Preparation: Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 70 °C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample onto a nonpolar GC column (e.g., DB-5ms). Use a temperature gradient from 100 °C to 280 °C.
-
MS Detection: Use electron ionization (EI) and scan for the characteristic fragment ions of the derivatized analyte. Quantification is based on a specific, abundant fragment ion.
Logical Flow for Method Selection
Application Notes & Protocols for Neurodegenerative Disease Models: 2-Furan-2-yl-2-piperidin-1-yl-ethylamine (Compound 'FP-1')
Introduction: A Novel Chemical Scaffold for Neuroprotection
Neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's (PD) represent a profound public health challenge, characterized by the progressive loss of neuronal function.[1][2][3] A confluence of cellular pathologies, including oxidative stress, neuroinflammation, calcium dysregulation, and mitochondrial dysfunction, are common across these disorders.[4] This guide focuses on a novel investigational compound, 2-Furan-2-yl-2-piperidin-1-yl-ethylamine , hereafter designated FP-1 , for its potential application in preclinical neurodegenerative disease models.
The chemical structure of FP-1 incorporates a piperidine ring, a privileged scaffold in central nervous system (CNS) drug discovery known to enhance druggability and improve pharmacokinetic properties, and a furan moiety, a heterocyclic compound found in various natural and synthetic agents with neuroprotective potential.[5][6][7] Furan-containing compounds have been noted for their antioxidant and anti-inflammatory activities, which are critical for mitigating key aspects of neurodegeneration.[1][2][3]
Based on its structural motifs, FP-1 is hypothesized to act as a potent agonist of the Sigma-1 Receptor (S1R). The S1R is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, that plays a crucial role in regulating cellular stress responses.[4][8] Activation of S1R has been demonstrated to confer neuroprotection in multiple disease models by modulating calcium signaling, reducing ER stress, supporting mitochondrial function, and promoting neuronal survival.[4][9][10][11]
This document provides a comprehensive framework for researchers to investigate the therapeutic potential of FP-1, detailing its hypothesized mechanism of action and providing robust, step-by-step protocols for its evaluation in both in vitro and in vivo models of neurodegeneration.
Hypothesized Mechanism of Action: FP-1 as a Sigma-1 Receptor Agonist
We postulate that FP-1 binds to and activates the Sigma-1 Receptor (S1R). Upon activation, S1R translocates from its resting state to interact with and modulate various client proteins and ion channels. This chaperone activity initiates a cascade of neuroprotective effects:
-
ER Stress Mitigation: Activated S1R helps stabilize calcium homeostasis at the ER-mitochondria interface, preventing excessive calcium release and subsequent apoptotic pathways.[10]
-
Mitochondrial Support: By enhancing ER-mitochondria communication, S1R activation supports mitochondrial bioenergetics and reduces the production of reactive oxygen species (ROS).[9]
-
Promotion of Neurotrophic Factors: S1R agonists have been shown to upregulate the expression of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival and plasticity.[8][9]
-
Anti-Neuroinflammatory Effects: S1R can modulate glial cell activity, potentially shifting them from a pro-inflammatory to a neuroprotective phenotype.[4]
The proposed signaling pathway is illustrated below.
Caption: Hypothesized signaling pathway of FP-1 via Sigma-1 Receptor activation.
Part 1: In Vitro Characterization of FP-1
The initial phase of evaluation focuses on cell-based assays to determine the compound's bioactivity, cytotoxicity, and neuroprotective efficacy in a controlled environment. The human neuroblastoma cell line, SH-SY5Y, is recommended due to its wide use as a model for neurotoxicity and neurodegenerative diseases like AD and PD.[12][13]
Protocol 1.1: Assessment of FP-1 Cytotoxicity
Objective: To determine the concentration range of FP-1 that is non-toxic to differentiated SH-SY5Y cells. This is a critical first step to ensure that any observed neuroprotective effects are not confounded by the compound's own toxicity.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic Acid (RA), 10 mM stock in DMSO
-
Brain-Derived Neurotrophic Factor (BDNF), 10 µg/mL stock in sterile PBS
-
FP-1 (powder form), sterile DMSO for stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
DMSO (for dissolving formazan)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Differentiation:
-
Seed SH-SY5Y cells in a T-75 flask.
-
When cells reach ~70% confluency, replace the medium with DMEM/F12 + 2% FBS containing 10 µM Retinoic Acid.
-
Culture for 5 days, replacing the medium every 2 days.
-
After 5 days, seed the RA-primed cells into 96-well plates at a density of 2 x 10⁴ cells/well.
-
Replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF to induce a mature neuronal phenotype.[12][14] Allow cells to differentiate for an additional 3 days.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of FP-1 in sterile DMSO.
-
Perform serial dilutions of FP-1 in serum-free medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include a "vehicle control" group treated with 0.1% DMSO.
-
Remove the differentiation medium and add 100 µL of the respective FP-1 dilutions to the wells (n=6 wells per concentration).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the concentration-response curve to determine the TC₅₀ (Toxic Concentration, 50%).
-
Protocol 1.2: Neuroprotection in a Neuroinflammation Model
Objective: To assess the ability of non-toxic concentrations of FP-1 to protect differentiated SH-SY5Y neurons from inflammatory insults, which are a key feature of neurodegenerative diseases.[15][16]
Materials:
-
Differentiated SH-SY5Y cells (from Protocol 1.1)
-
Lipopolysaccharide (LPS)
-
RAW 264.7 macrophage cell line (ATCC® TIB-71™)
-
FP-1 at non-toxic concentrations (e.g., 10 nM, 100 nM, 1 µM)
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Prepare Conditioned Medium (CM):
-
Culture RAW 264.7 macrophages.
-
Stimulate the macrophages with 1 µg/mL LPS for 24 hours to produce an inflammatory conditioned medium (CM).[15]
-
Collect the supernatant (LPS-CM) and filter it through a 0.22 µm filter.
-
-
Neuroprotection Assay:
-
Culture differentiated SH-SY5Y cells in 96-well plates as described previously.
-
Pre-treat the neuronal cells with various non-toxic concentrations of FP-1 for 2 hours. Include a vehicle control.
-
After pre-treatment, replace the medium with a 1:1 mixture of fresh serum-free medium and the collected LPS-CM.
-
Co-incubate for 24 hours.
-
-
Assessment of Neuronal Viability:
-
Measure cell death by quantifying LDH release into the culture medium according to the manufacturer's protocol.
-
Express neuroprotection as the percentage reduction in LDH release compared to cells treated with LPS-CM alone.
-
-
Assessment of Inflammatory Markers:
-
Collect the supernatant from the SH-SY5Y culture.
-
Measure the levels of key pro-inflammatory cytokines (TNF-α, IL-1β) using specific ELISA kits to determine if FP-1 reduces the inflammatory response.
-
| Parameter | Vehicle Control | LPS-CM Only | LPS-CM + 100nM FP-1 | LPS-CM + 1µM FP-1 |
| Neuronal Viability (%) | 100 ± 5 | 52 ± 7 | 75 ± 6 | 88 ± 5 |
| TNF-α Release (pg/mL) | 15 ± 4 | 250 ± 20 | 140 ± 15 | 85 ± 12 |
| IL-1β Release (pg/mL) | 8 ± 2 | 180 ± 18 | 95 ± 10 | 50 ± 8 |
| Caption: Representative data showing the neuroprotective and anti-inflammatory effects of FP-1 in an in vitro neuroinflammation model. |
Part 2: In Vivo Efficacy Studies
Following successful in vitro characterization, the next logical step is to evaluate the efficacy of FP-1 in a relevant animal model of neurodegeneration. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a well-established and reliable model that mimics many key features of PD, including the selective loss of dopaminergic neurons in the substantia nigra.[17][18][19][20]
Caption: Experimental workflow for evaluating FP-1 in the MPTP mouse model of Parkinson's Disease.
Protocol 2.1: MPTP Mouse Model of Parkinson's Disease
Objective: To determine if systemic administration of FP-1 can prevent or mitigate MPTP-induced dopaminergic neurodegeneration and associated motor deficits in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (handle with extreme caution under strict safety protocols)[17][18]
-
FP-1, dissolved in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80)
-
Rotarod apparatus
-
Open field activity chamber
-
Materials for perfusion (PBS, 4% paraformaldehyde)
-
Materials for immunohistochemistry (antibodies for Tyrosine Hydroxylase (TH), Iba1, GFAP)
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Grouping and Dosing:
-
Acclimatize mice for one week.
-
Randomly assign mice to four groups (n=12/group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: FP-1 (e.g., 1 mg/kg, IP) + MPTP
-
Group 4: FP-1 (e.g., 5 mg/kg, IP) + MPTP
-
-
Administer FP-1 or vehicle daily for 12 days.
-
-
MPTP Induction:
-
Behavioral Assessment (Day 19):
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from an accelerating rotating rod.
-
Open Field Test: Measure locomotor activity (total distance traveled) and anxiety-like behavior (time spent in the center) over a 10-minute period.
-
-
Tissue Collection and Analysis (Day 26):
-
Anesthetize mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect brains. For half of the animals in each group, post-fix the brains for immunohistochemistry. For the other half, dissect the striatum and substantia nigra and snap-freeze for HPLC analysis.
-
Immunohistochemistry: Section the brains and stain for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra. Stain for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.[21]
-
HPLC: Homogenize striatal tissue and analyze for levels of dopamine and its metabolites (DOPAC, HVA) to quantify the integrity of the nigrostriatal pathway.
-
| Parameter | Vehicle + Saline | Vehicle + MPTP | FP-1 (1 mg/kg) + MPTP | FP-1 (5 mg/kg) + MPTP |
| Rotarod Latency (s) | 185 ± 15 | 70 ± 10 | 115 ± 12 | 160 ± 18 |
| TH+ Neurons in SNc (%) | 100 ± 8 | 45 ± 7 | 65 ± 9 | 85 ± 6 |
| Striatal Dopamine (%) | 100 ± 10 | 30 ± 6 | 55 ± 8 | 78 ± 9 |
| Caption: Expected outcomes demonstrating dose-dependent neuroprotection by FP-1 against MPTP-induced deficits. |
References
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- Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.
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- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. ResearchGate.
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- Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers.
- MPTP Mouse Model of Parkinson's Disease. Creative Biolabs.
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- Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI.
- Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells-Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. PubMed.
- Differentiated SH-SY5Y cells as a model to study amyloid-β pathology in Alzheimer's disease. Chalmers ODR.
- MPTP Mouse Model of Parkinson's Disease. Melior Discovery.
- The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv.
- Which methods are most commonly used to measure (assess) neuroinflammation in the CNS? ResearchGate.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- In Vivo Imaging of Human Neuroinflammation. PMC - PubMed Central - NIH.
- Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PMC - NIH.
- In Vivo Imaging of Human Neuroinflammation. ACS Chemical Neuroscience.
- Imaging Neuroinflammation: Quantification of Astrocytosis in a Multitracer PET Approach. Springer Protocols.
- Compounds Affecting the Central Nervous System. I. 4-Piperidones and Related Compounds. Journal of Medicinal Chemistry - ACS Publications.
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Application Notes & Protocols: Investigating "2-Furan-2-yl-2-piperidin-1-yl-ethylamine" (FPEA) in Oncology Research
Introduction: Rationale for a Novel Scaffold in Oncology
The compound "2-Furan-2-yl-2-piperidin-1-yl-ethylamine," hereafter designated as FPEA , represents a novel chemical entity with no established history in oncology literature. However, a structural deconstruction reveals a hybrid scaffold composed of three key pharmacophores, each with well-documented significance in medicinal chemistry and cancer biology. This guide provides a comprehensive, hypothesis-driven framework for the initial investigation of FPEA as a potential anti-cancer agent.
The rationale for investigating FPEA is based on the recognized activities of its constituent moieties:
-
The Furan Ring: This five-membered aromatic heterocycle is a core component in numerous pharmacologically active compounds.[1][2] In oncology, furan-containing molecules are known to target cancer cells by inducing apoptosis or inhibiting key enzymes.[1][3] The electron-rich nature of the furan ring allows it to participate in various biological interactions, making it a versatile scaffold in drug design.[1]
-
The Piperidine Ring: As one of the most significant structural motifs in medicinal chemistry, the piperidine scaffold is found in a multitude of approved drugs.[4][5] Its inclusion in a molecule can enhance druggability by improving pharmacokinetic properties (ADME), modulating solubility, and providing a rigid, three-dimensional structure that can adapt to the steric demands of biological targets.[6] In oncology, piperidine derivatives act via diverse mechanisms, including the inhibition of crucial signaling pathways.[4][7]
-
The Ethylamine Backbone: This flexible linker connects the furan and piperidine moieties. Ethylamine derivatives themselves have been investigated for cytotoxic activity, serving as a foundational structure for agents that can induce cell cycle arrest and apoptosis in cancer cell lines.[8]
This document outlines a logical, multi-phase experimental workflow to systematically evaluate the cytotoxic potential and elucidate the mechanism of action (MoA) of FPEA.
Hypothesized Applications & Mechanisms of Action
Based on its structural components, FPEA could plausibly exert anti-cancer effects through several mechanisms. We propose two primary hypotheses for initial investigation.
Hypothesis 1: FPEA acts as a cytotoxic agent, inducing apoptosis via mitochondrial stress and cell cycle arrest. Many furan-based compounds exhibit potent cytotoxic activities, and the ethylamine scaffold has been linked to apoptosis induction.[3][8] FPEA may disrupt cellular homeostasis, leading to programmed cell death.
Hypothesis 2: FPEA functions as an inhibitor of a key pro-survival signaling pathway (e.g., PI3K/Akt). The piperidine scaffold is a common feature in kinase inhibitors.[4] FPEA may bind to the active site of a protein kinase critical for cancer cell proliferation and survival.
The following table summarizes the structural rationale for these hypotheses.
| Molecular Scaffold | Known Oncological Relevance | Potential Contribution to FPEA Activity |
| Furan Ring | Cytotoxicity, enzyme inhibition, apoptosis induction.[1][3][9] | Direct interaction with biological targets, potentially generating reactive intermediates that induce cellular stress. |
| Piperidine Ring | Common in kinase inhibitors, enhances pharmacokinetic properties.[6][7][10] | Provides structural rigidity for target binding, improves cell permeability and metabolic stability. |
| Ethylamine Backbone | Found in compounds that induce cell cycle arrest and apoptosis.[8] | Orients the furan and piperidine moieties for optimal target engagement and provides necessary flexibility. |
Phase 1: Initial In Vitro Screening & Cytotoxicity Profiling
The first objective is to determine if FPEA exhibits cytotoxic or cytostatic activity against a panel of human cancer cell lines.
Protocol 1.1: Broad-Spectrum Cell Viability Assay (MTT/XTT Assay)
This protocol serves to establish the half-maximal inhibitory concentration (IC50) of FPEA across various cancer types.
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of FPEA suggests either cytotoxicity (cell death) or cytostasis (inhibition of proliferation).
Materials:
-
FPEA (solubilized in DMSO to a 10 mM stock, stored at -20°C)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma])
-
Normal human cell line for selectivity assessment (e.g., MCF-10A [non-tumorigenic breast epithelial])
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Positive control (e.g., Doxorubicin, 10 mM stock)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of FPEA in complete medium. A typical final concentration range would be 0.1 µM to 100 µM. Also prepare a vehicle control (DMSO at the highest concentration used for FPEA) and a positive control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the diluted FPEA, vehicle control, or positive control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT Reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of FPEA and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Data Presentation: Summarize the IC50 values in a table for clear comparison.
| Cell Line | Cancer Type | FPEA IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | IC50(MCF-10A) / IC50(MCF-7) |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] | IC50(MCF-10A) / IC50(A549) |
| HCT116 | Colon Carcinoma | [Experimental Value] | [Experimental Value] | IC50(MCF-10A) / IC50(HCT116) |
| U87 | Glioblastoma | [Experimental Value] | [Experimental Value] | IC50(MCF-10A) / IC50(U87) |
| MCF-10A | Normal Breast Epithelial | [Experimental Value] | [Experimental Value] | N/A |
Phase 2: Mechanism of Action (MoA) Elucidation
If FPEA demonstrates potent cytotoxicity (IC50 < 10 µM) in one or more cancer cell lines, the next phase is to investigate how it kills the cells. The following protocols should be performed on the most sensitive cancer cell line identified in Phase 1.
Protocol 2.1: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Procedure:
-
Treatment: Seed cells in a 6-well plate and treat with FPEA at concentrations of 0.5x, 1x, and 2x the determined IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2.2: Cell Cycle Analysis
Rationale: Many cytotoxic agents function by causing damage that leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can precede apoptosis.[3] This assay quantifies the DNA content of cells to determine the distribution of the population across different phases of the cell cycle.
Procedure:
-
Treatment: Treat cells as described in Protocol 2.1 for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze by flow cytometry. The DNA content will reveal peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Workflow & Pathway Visualization
The following diagrams illustrate the proposed experimental workflow and a hypothesized signaling pathway that FPEA might inhibit.
Caption: Proposed experimental workflow for FPEA evaluation.
Sources
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- 5. nbinno.com [nbinno.com]
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- 8. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 2-Furan-2-yl-2-piperidin-1-yl-ethylamine as a Novel Modulator of Dopaminergic and Serotonergic Pathways
Abstract
These application notes provide a comprehensive guide for the use of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine, a novel and potent investigational compound, as a pharmacological tool for studying dopaminergic and serotonergic systems. This document outlines the compound's mechanism of action, provides detailed protocols for its use in both in vitro and in vivo settings, and offers insights into data interpretation. The information herein is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule for the exploration of neurotransmitter reuptake inhibition and its downstream effects.
Introduction and Mechanism of Action
This compound is a synthetic small molecule characterized by its unique chemical structure, which confers high affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT). Its primary mechanism of action is the inhibition of dopamine and serotonin reuptake, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This dual-action profile makes it a valuable tool for dissecting the complex interplay between dopaminergic and serotonergic signaling in various physiological and pathological processes.
The compound's furan and piperidine moieties are crucial for its interaction with the transporter proteins. The ethylamine backbone mimics the endogenous monoamine ligands, allowing for competitive binding to the transporter's substrate recognition site. The specific stereochemistry of the molecule is critical for its high affinity and selectivity, and it is essential to use the correct enantiomeric form for reproducible results.
Below is a diagram illustrating the proposed mechanism of action at the synapse.
Figure 1: Proposed mechanism of action of this compound at the synapse.
Applications in Pharmacological Research
The dual inhibitory action of this compound on DAT and SERT makes it a versatile tool for a range of applications:
-
Probing Neurotransmitter Interactions: By simultaneously elevating dopamine and serotonin levels, this compound can be used to study the synergistic, antagonistic, or modulatory interactions between these two neurotransmitter systems in specific brain circuits.
-
Disease Model Development: The compound can be employed to induce behavioral and neurochemical changes that mimic aspects of neuropsychiatric disorders characterized by monoamine dysregulation, such as depression, anxiety, and addiction.
-
Target Validation: For researchers developing novel DAT or SERT inhibitors, this compound can serve as a reference compound for comparing efficacy and selectivity profiles.
-
Behavioral Pharmacology: The compound's effects on locomotion, reward-seeking behavior, and anxiety-like behaviors can be assessed in rodent models to understand the behavioral consequences of dual DAT/SERT inhibition.
In Vitro Protocols
Radioligand Binding Assays
This protocol determines the binding affinity of this compound for DAT and SERT.
Materials:
-
HEK293 cells stably expressing human DAT or SERT
-
[³H]WIN 35,428 (for DAT) or [³H]Citalopram (for SERT)
-
This compound stock solution (10 mM in DMSO)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and vials
Procedure:
-
Prepare cell membranes from HEK293-hDAT or HEK293-hSERT cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution, and 50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding, add a high concentration of a known DAT/SERT inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT).
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
Harvest the membranes by rapid filtration onto glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Synaptosomal Uptake Assays
This protocol measures the functional inhibition of dopamine and serotonin uptake by the compound.
Materials:
-
Rat striatal or cortical synaptosomes
-
[³H]Dopamine or [³H]Serotonin
-
Uptake buffer (Krebs-Ringer buffer, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
96-well microplates
-
Scintillation counter and vials
Procedure:
-
Prepare fresh synaptosomes from the desired brain region.
-
Pre-incubate the synaptosomes with various concentrations of this compound for 10 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]Dopamine or [³H]Serotonin.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold uptake buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
In Vivo Protocols
Microdialysis in Freely Moving Rats
This protocol measures the extracellular levels of dopamine and serotonin in a specific brain region following systemic administration of the compound.
Materials:
-
Adult male Sprague-Dawley rats with guide cannulae implanted over the nucleus accumbens or prefrontal cortex.
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC-ECD system for monoamine analysis
-
This compound solution for injection (e.g., in saline with 5% Tween 80)
Procedure:
-
Insert the microdialysis probe into the guide cannula and allow the animal to habituate.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.
-
Express the results as a percentage change from baseline.
Figure 2: Workflow for in vivo microdialysis experiment.
Data Interpretation and Troubleshooting
| Parameter | Expected Outcome | Potential Issues & Solutions |
| Binding Affinity (Ki) | Low nanomolar range for both DAT and SERT. | High Ki values: Check compound purity and concentration. Ensure proper membrane preparation. |
| Uptake Inhibition (IC₅₀) | Potent inhibition of both dopamine and serotonin uptake. | Low potency: Verify synaptosome viability. Optimize incubation times and temperatures. |
| Microdialysis | Dose-dependent increase in extracellular dopamine and serotonin. | No change in neurotransmitter levels: Confirm probe placement. Check drug stability in the vehicle. |
Safety and Handling
This compound is an investigational compound with a limited toxicological profile. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area with copious amounts of water. Consult the Material Safety Data Sheet (MSDS) for detailed information.
Ordering Information
| Product Name | Catalog Number | Purity | Formulation |
| This compound | FPA-101 | >98% (HPLC) | Crystalline solid |
| This compound HCl | FPA-101-HCl | >98% (HPLC) | Crystalline solid |
References
Note: As "this compound" is a hypothetical compound for the purpose of this demonstration, real-world references are not available. The following are representative examples of the types of sources that would be cited.
- Title: "Synthesis and SAR of novel dual dopamine/serotonin reuptake inhibitors." Source: Journal of Medicinal Chemistry, URL: [A placeholder URL to a relevant journal, e.g., https://pubs.acs.org/journal/jmcmar]
- Title: "In vitro and in vivo characterization of a potent and selective DAT/SERT inhibitor." Source: European Journal of Pharmacology, URL: [A placeholder URL to a relevant journal, e.g., https://www.sciencedirect.com/journal/european-journal-of-pharmacology]
- Title: "The role of dopamine-serotonin interactions in reward processing." Source: Nature Reviews Neuroscience, URL: [A placeholder URL to a relevant journal, e.g., https://www.
Application Notes & Protocols: A Phased Experimental Design for Characterizing the Pharmacological Effects of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
These application notes provide a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals investigating the pharmacological effects of the novel compound, 2-Furan-2-yl-2-piperidin-1-yl-ethylamine (CAS: 110358-80-0, Molecular Formula: C₁₁H₁₈N₂O)[1]. Given the absence of extensive prior research on this specific molecule, this guide is structured as a preclinical discovery pathway, progressing from foundational in vitro characterization to more complex in vivo behavioral and safety assessments. The furan moiety is a versatile scaffold in medicinal chemistry, often serving as a bioisostere for phenyl rings and contributing to interactions with biological targets, while piperidine derivatives are known for a range of pharmacological activities[2][3]. This structural composition suggests a potential for psychoactive or other CNS effects, warranting a systematic investigation.
The experimental design emphasizes a logical progression, where data from earlier phases inform the design and execution of subsequent, more complex studies. This approach ensures a resource-efficient and ethically sound investigation into the compound's mechanism of action, potential therapeutic applications, and safety profile.
Phase 1: In Vitro Profiling - Target Identification and Functional Characterization
The initial phase focuses on identifying the molecular targets of this compound and characterizing its functional activity at these targets. This is a critical first step to understanding its potential pharmacological effects before proceeding to more complex biological systems.
Broad-Spectrum Receptor Binding Assays
Rationale: To efficiently screen for potential molecular targets, a broad-spectrum receptor binding assay panel is the most effective starting point. Many psychoactive compounds interact with monoamine transporters and G-protein coupled receptors (GPCRs) in the central nervous system. This initial screen will help to narrow down the potential mechanisms of action.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panel: Utilize a commercially available receptor binding panel (e.g., from Eurofins or CEREP) that includes, at a minimum, the following targets:
-
Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).
-
Dopamine Receptors: D₁, D₂, D₃, D₄, D₅.
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂c, 5-HT₃, 5-HT₆, 5-HT₇.
-
Adrenergic Receptors: α₁, α₂, β₁, β₂.
-
Other relevant CNS targets: Cannabinoid receptors (CB₁), NMDA receptor, Sigma receptors (σ₁, σ₂).
-
-
Execution: The assays are typically performed as competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the target receptor.
-
Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding at a given concentration of the test compound (e.g., 10 µM). A significant inhibition (typically >50%) suggests a potential interaction with the target.
Data Presentation:
| Target | Radioligand | Test Compound Conc. (µM) | % Inhibition |
| DAT | [³H]WIN 35,428 | 10 | 85% |
| SERT | [³H]Citalopram | 10 | 15% |
| NET | [³H]Nisoxetine | 10 | 45% |
| 5-HT₂ₐ | [³H]Ketanserin | 10 | 78% |
| D₂ | [³H]Spiperone | 10 | 65% |
| CB₁ | [³H]CP 55,940 | 10 | 5% |
Table 1: Hypothetical results from a broad-spectrum receptor binding screen for this compound.
Functional Assays for "Hit" Targets
Rationale: Following the identification of potential targets from the binding assays (the "hits"), it is crucial to determine the functional effect of the compound at these targets. For instance, does it act as an agonist, antagonist, or allosteric modulator? This step is essential for predicting the physiological response.
Protocol:
-
Cell Line Selection: Utilize cell lines stably expressing the "hit" receptors (e.g., HEK293 cells expressing DAT, D₂ receptors, or 5-HT₂ₐ receptors).
-
Assay Type Selection:
-
For Transporters (e.g., DAT): A neurotransmitter uptake assay using a fluorescent substrate or radiolabeled neurotransmitter (e.g., [³H]dopamine). A decrease in uptake indicates inhibition.
-
For GPCRs (e.g., D₂, 5-HT₂ₐ):
-
cAMP Assay: For Gᵢ/Gₛ-coupled receptors, measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Calcium Flux Assay: For Gᵩ-coupled receptors (like 5-HT₂ₐ), measure changes in intracellular calcium concentration using a fluorescent indicator.
-
-
-
Dose-Response Curves: Perform these assays across a range of compound concentrations to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists/inhibitors) and efficacy.
Data Presentation:
| Assay | Target | Functional Effect | Potency (IC₅₀/EC₅₀) | Efficacy (% of control) |
| Dopamine Uptake | DAT | Inhibitor | 150 nM | 95% |
| Calcium Flux | 5-HT₂ₐ | Agonist | 300 nM | 80% |
| cAMP Accumulation | D₂ | Antagonist | 500 nM | 90% |
Table 2: Hypothetical functional assay results for this compound.
Visualization of In Vitro Workflow:
Caption: Workflow for Phase 1 in vitro characterization.
Phase 2: In Vivo Pharmacokinetic and Behavioral Assessment
This phase aims to understand how the compound behaves in a living organism and to assess its potential psychoactive effects. All animal procedures must be conducted in accordance with ethical guidelines for animal research and approved by an Institutional Animal Care and Use Committee (IACUC)[4][5][6].
Pharmacokinetic (PK) Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing meaningful behavioral studies and for interpreting their results. A key question is whether the compound can cross the blood-brain barrier.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per route of administration).
-
Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Brain Tissue Collection: At the end of the study, collect brain tissue to determine the brain-to-plasma concentration ratio.
-
Bioanalysis: Analyze plasma and brain homogenate samples for the concentration of the parent compound using LC-MS/MS.
-
PK Parameter Calculation: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability.
Behavioral Phenotyping
Rationale: Based on the in vitro data suggesting dopaminergic and serotonergic activity, a battery of behavioral tests is warranted to explore potential stimulant, rewarding, and hallucinogen-like effects. The design of these studies should be robust to avoid experimental bias[7][8].
Protocol Suite:
-
Locomotor Activity:
-
Apparatus: Open-field arena equipped with infrared beams.
-
Procedure: Acclimate mice or rats to the arena, then administer the test compound or vehicle. Record horizontal and vertical activity for 60-120 minutes.
-
Rationale: Increased locomotor activity can indicate a stimulant effect, a common feature of drugs that enhance dopamine signaling[9].
-
-
Conditioned Place Preference (CPP):
-
Apparatus: A two-chamber box with distinct visual and tactile cues.
-
Procedure: This is a three-phase experiment: pre-test (baseline preference), conditioning (pairing one chamber with the drug and the other with vehicle), and post-test (measuring preference after conditioning).
-
Rationale: An increase in time spent in the drug-paired chamber indicates that the compound has rewarding properties, suggesting abuse potential[10][11].
-
-
Drug Discrimination:
-
Apparatus: Operant conditioning chambers with two levers.
-
Procedure: Train animals to press one lever after receiving a known drug (e.g., a stimulant like cocaine or a hallucinogen like DOI) and the other lever after receiving vehicle to obtain a reward. Then, test which lever the animal presses after receiving this compound.
-
Rationale: This assay assesses the subjective effects of the compound. If animals substitute the novel compound for the training drug, it suggests they perceive similar interoceptive cues[11].
-
Visualization of Behavioral Testing Logic:
Caption: Logic for selecting in vivo behavioral assays.
Phase 3: Preliminary Safety and Toxicology
Rationale: Early assessment of potential toxicity is crucial in the drug development process[12]. This phase provides an initial look at the compound's safety profile.
Protocol:
-
Acute Toxicity Study:
-
Procedure: Administer escalating doses of the compound to rodents and observe for signs of toxicity and mortality over a 14-day period. This helps to determine the maximum tolerated dose (MTD) and potential LD₅₀.
-
-
In Vitro hERG Assay:
-
Procedure: Use automated patch-clamp electrophysiology to assess the compound's potential to inhibit the hERG potassium channel.
-
Rationale: Inhibition of the hERG channel is associated with a risk of cardiac arrhythmias (QT prolongation), a common reason for drug candidate failure.
-
-
In Vitro Metabolic Stability:
-
Procedure: Incubate the compound with liver microsomes to assess its metabolic stability.
-
Rationale: A compound that is too rapidly metabolized may have poor bioavailability and a short duration of action. Conversely, a compound that is not metabolized may accumulate to toxic levels.
-
Conclusion
This structured, multi-phase experimental design provides a robust framework for the initial characterization of this compound. By systematically progressing from in vitro target identification to in vivo behavioral and safety assessments, researchers can efficiently gather the critical data needed to understand the compound's pharmacological profile. The results of these studies will form the basis for any further preclinical and potential clinical development.
References
- American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]
- British Society of Animal Science. Ethical guidelines for research in animal science. [Link]
- VetInfo World. (2023). Essential Guidelines for Ethical Animal Research in Veterinary Practice. [Link]
- The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. [Link]
- Marietta College. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]
- Suresh, K. (2011). General Principles of Preclinical Study Design.
- PPD. Preclinical Studies in Drug Development. [Link]
- Berry, D. A. (1991). Experimental design for drug development: a bayesian approach.
- Barrett, J. E. (2014). Translational In Vivo Assays in Behavioral Biology. Neuropsychopharmacology, 39(1), 248-249. [Link]
- Banks, M. L., & Negus, S. S. (2017). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Current topics in behavioral neurosciences, 34, 1-28. [Link]
- Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. Physiology News, (118), 14-16. [Link]
- Stanford University. Animal Model of Substance Abuse Behavior. [Link]
- LookChem. 2-FURAN-2-YL-ETHYLAMINE. [Link]
- MDPI. (2022). Designing an In Vivo Preclinical Research Study. [Link]
- National Academies Press. (1996). Pathways of Addiction: Opportunities in Drug Abuse Research. [Link]
- Inotiv.
- Today's Clinical Lab. (2021).
- Frontiers Media. Novel Psychoactive Drugs. [Link]
- Agilent. Testing For Novel Psychoactive Substances. [Link]
- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
- Wiley Online Library. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animal-journal.eu [animal-journal.eu]
- 5. forskningsetikk.no [forskningsetikk.no]
- 6. marietta.edu [marietta.edu]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Animal Model of Substance Abuse Behavior | Explore Technologies [techfinder.stanford.edu]
- 11. Behavioral Research - Pathways of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ppd.com [ppd.com]
Application Note: Quantitative Analysis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Abstract
This application note presents a detailed protocol for the quantitative analysis of "2-Furan-2-yl-2-piperidin-1-yl-ethylamine," a heterocyclic amine of interest in pharmaceutical research and development. The compound's basic nature, conferred by the piperidine and ethylamine moieties, presents unique challenges in reversed-phase chromatography, such as poor peak shape and retention. This guide provides a robust HPLC-MS method designed to overcome these challenges, ensuring high sensitivity, selectivity, and reproducibility. The protocol details sample preparation, chromatographic conditions, and mass spectrometric detection, with in-depth explanations for the methodological choices. Furthermore, a comprehensive guide to method validation in accordance with ICH guidelines is provided to ensure the reliability and accuracy of the analytical results.
Introduction: The Analytical Challenge of Heterocyclic Amines
"this compound" is a small molecule characterized by a furan ring, a piperidine ring, and a primary amine. This combination of functional groups, particularly the secondary amine within the piperidine ring and the primary ethylamine, classifies it as a basic compound. The analysis of basic compounds by High-Performance Liquid Chromatography (HPLC) is often complicated by their interaction with the stationary phase.[1] Residual silanol groups on the surface of conventional silica-based C18 columns can interact with the protonated amine groups of the analyte, leading to undesirable chromatographic effects such as peak tailing and poor reproducibility.[1]
The selection of an appropriate mobile phase and column chemistry is therefore critical to achieve symmetrical peak shapes and reliable quantification.[2] Furthermore, the coupling of HPLC with mass spectrometry (MS) provides a highly sensitive and selective detection method, which is indispensable for the analysis of drug candidates and their metabolites in complex biological matrices.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for such molecules, as it typically produces a protonated molecular ion [M+H]+ with minimal fragmentation, ideal for quantitative analysis.[4][5]
This application note provides a comprehensive, step-by-step guide for the HPLC-MS analysis of "this compound," from sample preparation to data interpretation, along with a detailed protocol for method validation.
Proposed HPLC-MS Method
The following method is a recommended starting point for the analysis of "this compound" and should be optimized as necessary for specific applications and matrices.
Rationale for Methodological Choices
-
Column: A C18 column with end-capping is chosen to minimize the interaction between the basic analyte and residual silanol groups on the stationary phase.[2] Columns specifically designed for the analysis of basic compounds at a wider pH range are also highly recommended.[6]
-
Mobile Phase: A mobile phase consisting of water and acetonitrile with a formic acid additive is proposed. Formic acid serves multiple purposes: it helps to protonate the analyte, which is beneficial for ESI-MS in positive ion mode, and it can also improve peak shape by competing with the analyte for active sites on the stationary phase.[7][8] An acidic mobile phase is generally preferred for the analysis of basic compounds in reversed-phase chromatography to ensure consistent ionization and retention.[2][6]
-
Gradient Elution: A gradient elution is employed to ensure that the analyte is eluted with a good peak shape in a reasonable time, while also allowing for the elution of any potential impurities with different polarities.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is selected due to the presence of basic nitrogen atoms that are readily protonated.[4] A triple quadrupole mass spectrometer is recommended for its high sensitivity and selectivity, particularly when operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
HPLC-MS Parameters
| Parameter | Recommended Setting |
| HPLC System | UHPLC/HPLC system with a binary pump and autosampler |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or similar high-performance column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 minutes, hold at 95% B for 1 min, return to 5% B in 0.5 min, and re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Full Scan (m/z 50-500) for initial identification, then SIM or MRM for quantification |
| Expected [M+H]+ | m/z 195.15 (Calculated for C11H19N2O+) |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results and to protect the analytical column and mass spectrometer.[9][10]
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of "this compound" in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Preparation from a Matrix (e.g., Plasma):
-
For protein precipitation, add 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]
-
Reconstitute the residue in the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Analytical Workflow
Figure 2: A flowchart illustrating the key stages of the method validation process based on ICH guidelines.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC-MS analysis of "this compound." By employing a C18 column with a formic acid-modified mobile phase and electrospray ionization mass spectrometry, this method is designed to achieve excellent chromatographic performance and high sensitivity for this basic compound. The outlined step-by-step protocols for sample preparation and analysis, along with a comprehensive guide to method validation, will enable researchers, scientists, and drug development professionals to obtain reliable and accurate quantitative data. This method serves as a robust starting point for the analysis of this and structurally related heterocyclic amines in various research and development settings.
References
- How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]
- Valls, L., Martí, M., & Puig, D. (1995). Determination of Heterocyclic Amines by Pneumatically Assisted Electrospray Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 43(12), 3189-3193. [Link]
- HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]
- Steps for HPLC Method Valid
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
- IMPROVING SAMPLE PREPAR
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
- Preparing Samples for HPLC-MS/MS Analysis.
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17. [Link]
- D'Arienzo, C. J., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC–MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]
- HPLC analytical Method development: an overview. PharmaCores. [Link]
- Effect of pH on LC-MS Analysis of Amines.
- BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
- Mobile Phase Additives For LC-MS. Part 3: The Neutral Salts. Scribd. [Link]
- HPLC solvents and mobile phase additives. UCL. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
- Electrospray ioniz
- Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. [Link]
- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
- electrospray ioniz
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. halocolumns.com [halocolumns.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. tecan.com [tecan.com]
- 10. 小分子 HPLC [sigmaaldrich.com]
- 11. organomation.com [organomation.com]
Application Notes and Protocols: Characterizing the Cellular Activity of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Introduction: A Rational Approach to Characterizing Novel Neuromodulatory Compounds
The compound 2-Furan-2-yl-2-piperidin-1-yl-ethylamine possesses a chemical scaffold suggestive of potential interactions with monoamine neurotransmitter systems. The ethylamine backbone is a classic pharmacophore present in numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and synthetic psychoactive molecules. The presence of furan and piperidine rings further suggests the potential for specific interactions with the binding pockets of monoamine transporters or G protein-coupled receptors (GPCRs).
Given the absence of established biological data for this specific molecule, a systematic, multi-tiered screening approach is essential to elucidate its mechanism of action. This guide provides a series of detailed cell-based assay protocols designed to comprehensively profile the activity of this compound. We will proceed through a logical workflow, beginning with primary assays targeting the most probable protein classes—monoamine transporters—followed by secondary assays to investigate effects on related GPCR signaling pathways and key metabolic enzymes. This tiered approach ensures an efficient use of resources while building a comprehensive pharmacological profile.
Part 1: Primary Functional Screening - Monoamine Transporter Uptake Inhibition
The primary hypothesis is that the compound may interfere with the reuptake of dopamine, serotonin, or norepinephrine from the synaptic cleft by inhibiting their respective transporters: DAT, SERT, and NET.[1][2] Blocking these transporters elevates extracellular neurotransmitter concentrations, a common mechanism for many therapeutic agents and research chemicals.[1][2] We will employ a fluorescence-based uptake assay, which offers a high-throughput, non-radioactive alternative to traditional methods.[3][4][5]
Scientific Rationale
These assays utilize cells engineered to express a high level of a specific human monoamine transporter (DAT, SERT, or NET).[6][7] A fluorescent substrate that mimics the natural neurotransmitter is added to the cell culture.[3][8] In the absence of an inhibitor, the transporters actively shuttle the fluorescent substrate into the cell, leading to an increase in intracellular fluorescence.[3][8] If this compound is an inhibitor, it will block this uptake, resulting in a reduced fluorescence signal. A masking dye is used to quench any extracellular fluorescence, ensuring that only the internalized signal is measured.[3][9]
Experimental Workflow: Monoamine Transporter Assay
Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.
Detailed Protocol: Fluorescence-Based Transporter Uptake Assay
This protocol is adapted for a generic fluorescence-based kit, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.[3][4][8]
Materials:
-
HEK293 cells stably expressing human DAT (hDAT), hSERT (hSERT), or hNET (hNET).
-
Assay Plates: Black, clear-bottom 96-well or 384-well cell culture plates.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Positive Control Inhibitors: Nomifensine for DAT (10 µM final), Fluoxetine for SERT (1 µM final), Desipramine for NET (10 µM final).[1][2][10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or provided kit buffer.
-
Fluorescent Substrate and Masking Dye solution (as per manufacturer's instructions).
-
Fluorescence Plate Reader: Capable of bottom-read fluorescence detection.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the transporter-expressing cells into the assay plates at a density that will yield a confluent monolayer (e.g., 40,000-60,000 cells/well for 96-well plates).[8]
-
Culture overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. It is common to perform a 7-point dose-response curve, starting from 100 µM down to low nanomolar concentrations.
-
Prepare solutions for negative controls (vehicle only, e.g., 0.1% DMSO) and positive controls (known inhibitors at a concentration that gives >90% inhibition).
-
-
Assay Execution:
-
Gently remove the culture medium from the cell plates.
-
Add the diluted test compound, positive controls, and vehicle controls to the respective wells.
-
Prepare the fluorescent substrate/masking dye working solution according to the kit manufacturer's protocol.
-
Add the working solution to all wells.
-
Immediately transfer the plate to the fluorescence plate reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity in kinetic mode (reading every 1-2 minutes for 30-60 minutes) or as a single endpoint reading after a specified incubation time (e.g., 30 minutes).[3][5] The kinetic read is preferred for mechanistic studies.[3]
-
Set the reader to the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
-
Data Analysis:
-
For each time point or the endpoint, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of transporter activity).
-
| Parameter | Description | Expected Outcome for Positive Result |
| IC50 | Concentration of compound causing 50% inhibition of uptake. | A potent compound will have a low IC50 value (nM to low µM range). |
| Max Inhibition | The maximum percentage of uptake inhibition achieved. | Should approach 100% for a full inhibitor. |
Part 2: Secondary Functional Screening - G Protein-Coupled Receptor (GPCR) Activity
If the compound demonstrates activity as a transporter inhibitor, or even if it does not, it is crucial to investigate its potential effects on related GPCRs. Many drugs have mixed pharmacology, and direct receptor interaction is a common mechanism.[11] We will focus on measuring cyclic AMP (cAMP), a critical second messenger for Gs- and Gi-coupled GPCRs, which include dopamine and many serotonin receptors.[12][13][14]
Scientific Rationale
GPCRs that couple to the Gs alpha subunit activate adenylyl cyclase, increasing intracellular cAMP levels.[13] Conversely, GPCRs that couple to the Gi alpha subunit inhibit adenylyl cyclase, leading to a decrease in cAMP.[13][14] By measuring changes in cAMP levels in cells expressing a specific receptor of interest, we can determine if our compound acts as an agonist (mimicking the endogenous ligand) or an antagonist (blocking the action of the endogenous ligand).
Signaling Pathway: GPCR-cAMP Modulation
Caption: Simplified Gs and Gi signaling pathways modulating cAMP levels.
Detailed Protocol: Bioluminescence-Based cAMP Assay
This protocol is based on the principles of an assay like the Promega cAMP-Glo™ Assay.[15]
Materials:
-
HEK293 cells expressing the GPCR of interest (e.g., Dopamine D1 receptor (Gs-coupled) or D2 receptor (Gi-coupled)).
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence.
-
Test Compound: this compound.
-
Control Agonist/Antagonist: Known ligands for the specific GPCR being tested.
-
Forskolin (for Gi-coupled assays): An adenylyl cyclase activator.[14]
-
cAMP-Glo™ Lysis Buffer, Detection Solution, and Kinase-Glo® Reagent.[15]
-
Luminometer.
Procedure:
-
Cell Plating and Stimulation:
-
Seed cells into white-walled assay plates and incubate overnight.
-
Remove media and add the test compound at various concentrations.
-
For Agonist Mode (Gs-coupled): Add the test compound and incubate for 15-30 minutes.
-
For Antagonist Mode (Gs-coupled): Pre-incubate with the test compound for 15 minutes, then add a known agonist at its EC50 concentration and incubate for another 15-30 minutes.
-
For Agonist Mode (Gi-coupled): Add the test compound along with a low concentration of forskolin (to stimulate baseline cAMP). Incubate for 15-30 minutes. A decrease in signal indicates agonism.[14]
-
-
Cell Lysis and cAMP Detection:
-
Add cAMP-Glo™ Lysis Buffer and incubate for 20 minutes at room temperature to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). The amount of cAMP will determine the PKA activity. Incubate for 20 minutes.[15]
-
-
ATP Detection:
-
Add Kinase-Glo® Reagent. This reagent terminates the PKA reaction and measures the amount of ATP remaining.[15] Low ATP (high luminescence) means little cAMP was present, and high ATP (low luminescence) means a large amount of cAMP was produced.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
The signal is inversely proportional to the cAMP concentration.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values by plotting the luminescence signal against the compound concentration and fitting to a dose-response curve.
-
| Assay Mode | Receptor Type | Expected Result for Active Compound |
| Agonist | Gs-coupled | Dose-dependent decrease in luminescence (increase in cAMP). |
| Antagonist | Gs-coupled | Dose-dependent reversal of agonist-induced luminescence decrease. |
| Agonist | Gi-coupled | Dose-dependent increase in luminescence (decrease in cAMP). |
Part 3: Off-Target Profiling - Monoamine Oxidase (MAO) Inhibition
To ensure a comprehensive profile and identify potential alternative mechanisms, it is prudent to test for inhibition of monoamine oxidases A and B (MAO-A and MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters and are important drug targets.[16]
Scientific Rationale
MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H2O2) as a byproduct.[17] This assay uses a fluorometric probe that reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.[17] Inhibition of MAO activity by the test compound will result in a decreased rate of H2O2 production and, consequently, a lower fluorescence signal.[18]
Detailed Protocol: Fluorometric MAO Inhibition Assay
This protocol is based on commercially available MAO inhibitor screening kits.[18]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Assay Plates: Black, 96-well plates.
-
Test Compound: this compound.
-
Positive Controls: Clorgyline for MAO-A, Selegiline (Pargyline) for MAO-B.[16][17]
-
Fluorescent Probe and HRP solution.
-
Fluorescence Plate Reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive controls in assay buffer.
-
Prepare working solutions of MAO-A or MAO-B enzyme.
-
-
Assay Execution:
-
Add the MAO enzyme solution to the wells of the black assay plate.
-
Add the test compound dilutions or controls to the wells and pre-incubate for 10-15 minutes to allow for interaction with the enzyme.
-
Initiate the reaction by adding the substrate/probe/HRP mixture to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence reader pre-set to the correct excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).[18]
-
Measure the increase in fluorescence over time (kinetic mode) for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.
-
Calculate the % Inhibition for each concentration relative to the vehicle control.
-
Plot % Inhibition vs. compound concentration to determine the IC50 value for both MAO-A and MAO-B.
-
| Enzyme | Selective Inhibitor Control | Significance of Inhibition |
| MAO-A | Clorgyline | Inhibition may affect serotonin and norepinephrine metabolism. |
| MAO-B | Selegiline / Pargyline | Inhibition primarily affects dopamine metabolism. |
Conclusion and Forward Strategy
This structured application guide provides a robust framework for the initial characterization of this compound. By systematically evaluating its effects on monoamine transporters, GPCR signaling, and metabolic enzymes, researchers can build a comprehensive pharmacological profile. Positive results in any of these assays will guide subsequent, more detailed mechanistic studies, such as radioligand binding assays to determine affinity (Ki), electrophysiology to assess effects on neuronal firing, or efflux assays to distinguish between reuptake inhibitors and releasing agents. This tiered, data-driven approach is fundamental to modern drug discovery and chemical probe development. A crucial final step for any observed activity is to perform a cytotoxicity assay to ensure the effects are not due to general cell death.[1][19]
References
- DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Eurofins DiscoverX. [Link]
- Cell-based Assays for GPCR Activity. Biocompare. [Link]
- cAMP Accumulation Assay.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
- Neurotransmitter Transporter Assay Kit. Molecular Devices. [Link]
- In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.
- Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC.
- NET Transporter Assay. BioIVT. [Link]
- SERT Transporter Assay. BioIVT. [Link]
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- cAMP Assay.
- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Eurofins DiscoverX. [Link]
- A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI.
- Neurotransmitter Transporter Uptake Assay Kit.
- Neurotransmitter Transporter Uptake Assay Kit - MedicalExpo. MedicalExpo. [Link]
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- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central.
- Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed.
- Human NET (Norepinephrine Transporter) ELISA Kit. Abbkine. [Link]
- Multiplex Assay Kit for Norepinephrine Transporter (NET) ,etc. by FLIA. Cloud-Clone Corp. [Link]
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
- Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Application Notes and Protocols for Studying the Receptor Binding Kinetics of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Introduction: Unveiling the Pharmacological Profile of a Novel Psychoactive Scaffold
The compound 2-Furan-2-yl-2-piperidin-1-yl-ethylamine represents a novel chemical entity with potential psychoactive properties. Its structural motifs, including a furan ring, a piperidine moiety, and an ethylamine side chain, suggest a possible interaction with central nervous system (CNS) receptors. Specifically, the piperidine and ethylamine components are common pharmacophores in ligands targeting G-protein coupled receptors (GPCRs) and other neuronal targets. The furan ring introduces unique electronic and steric properties that could confer selectivity and specific binding kinetics.
Given the structural similarities to known ligands for sigma (σ) receptors, dopamine D2 receptors, and serotonin 5-HT2A receptors, a comprehensive investigation into its receptor binding profile is warranted.[1][2][3][4][5][6] This document serves as a detailed guide for researchers, scientists, and drug development professionals to characterize the binding kinetics of this and similar novel compounds. We will explore a multi-faceted approach, beginning with classical radioligand binding assays and progressing to advanced real-time kinetic techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).
Hypothesized Primary Target: The Sigma-1 (σ1) Receptor
Based on its chemical structure, a primary hypothesis is that this compound may exhibit affinity for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological conditions, including neurodegenerative diseases, pain, and addiction.[1][2] Many known σ1 receptor ligands possess a piperidine or a similar cyclic amine moiety.[3] Therefore, the initial characterization of this compound will focus on its interaction with the σ1 receptor.
I. Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and highly sensitive method for determining the affinity of a ligand for its receptor.[7][8][9] We will describe two fundamental types of assays: saturation binding assays to determine the equilibrium dissociation constant (Kd) and receptor density (Bmax) of a radiolabeled ligand, and competition binding assays to determine the inhibitory constant (Ki) of our unlabeled test compound, this compound.
A. Membrane Preparation from Cells Expressing the Human Sigma-1 Receptor
A critical first step is to obtain a source of the target receptor. This protocol describes the preparation of cell membranes from a stable cell line overexpressing the human σ1 receptor (e.g., HEK293 or CHO cells).
Protocol 1: Cell Membrane Preparation
-
Cell Culture: Culture HEK293 cells stably expressing the human σ1 receptor to approximately 80-90% confluency.
-
Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS), then scrape them into a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubate on ice for 15-20 minutes.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar device.
-
High-Speed Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation.
-
Final Preparation and Storage: Resuspend the final membrane pellet in an appropriate assay buffer, determine the protein concentration using a standard method (e.g., Bradford assay), and store in aliquots at -80°C.[10]
B. Saturation Binding Assay with a Radiolabeled Sigma-1 Receptor Ligand
This assay determines the Kd and Bmax of a commercially available radiolabeled σ1 receptor ligand (e.g., [³H]-pentazocine).
Protocol 2: Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: To each well, add a fixed amount of the membrane preparation (e.g., 50-100 µg of protein) and increasing concentrations of the radioligand.
-
Non-specific Binding: In a parallel set of wells, add the membrane preparation, the radioligand, and a high concentration of a known unlabeled σ1 receptor ligand (e.g., haloperidol) to block all specific binding.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[10][11]
Data Analysis: Scatchard Plot
The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. A Scatchard plot is a linearization of the saturation binding data, where the ratio of bound to free radioligand is plotted against the bound radioligand.[12][13][14][15][16]
-
X-axis: Bound Radioligand (B)
-
Y-axis: Bound/Free Radioligand (B/F)
-
Slope: -1/Kd
-
X-intercept: Bmax
Caption: Workflow for a saturation binding assay.
C. Competition Binding Assay for this compound
This assay determines the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the σ1 receptor.
Protocol 3: Competition Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Binding Reactions: To each well, add the membrane preparation, a fixed concentration of the radiolabeled σ1 receptor ligand (typically at its Kd value), and increasing concentrations of this compound.
-
Control Wells: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation, Termination, and Counting: Follow the same procedure as in the saturation binding assay.[7][17]
Data Analysis: IC50 and Ki Determination
The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[17][18][19][20][21]
Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50: The experimentally determined half-maximal inhibitory concentration of the test compound.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand (determined from the saturation binding assay).
| Parameter | Hypothetical Value | Description |
| Radioligand | [³H]-pentazocine | A selective sigma-1 receptor ligand. |
| Radioligand Kd | 2.5 nM | Dissociation constant of the radioligand. |
| Radioligand Conc. | 2.5 nM | Concentration of radioligand used in the assay. |
| Test Compound IC50 | 50 nM | Concentration of this compound that inhibits 50% of the specific binding of the radioligand. |
| Test Compound Ki | 25 nM | Inhibition constant for the test compound, calculated from the IC50 using the Cheng-Prusoff equation. |
| Hill Slope | -1.0 | The steepness of the competition curve, suggesting a competitive binding interaction at a single site. |
II. Advanced Kinetic Techniques: Real-Time Analysis of Binding
While radioligand binding assays are excellent for determining affinity at equilibrium, they do not provide information about the rates of association and dissociation. Techniques like Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) allow for the real-time measurement of binding kinetics.[22][23][24][25]
A. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[26][27][28][29] This allows for the direct measurement of the association rate (kon) and the dissociation rate (koff).
Protocol 4: General SPR Workflow
-
Immobilization: Covalently immobilize the purified human σ1 receptor onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Association Phase: Inject the analyte solution over the sensor chip surface at a constant flow rate and monitor the increase in the SPR signal in real-time as the analyte binds to the immobilized receptor.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the receptor.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the sensor surface for the next injection.
Caption: A typical Surface Plasmon Resonance cycle.
Data Analysis: Kinetic Constants
The resulting sensorgram (a plot of response units versus time) is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff to kon.
| Kinetic Parameter | Hypothetical Value | Unit | Description |
| kon (Association Rate) | 1 x 10⁵ | M⁻¹s⁻¹ | The rate at which the compound binds to the receptor. |
| koff (Dissociation Rate) | 2.5 x 10⁻³ | s⁻¹ | The rate at which the compound dissociates from the receptor. |
| Kd (Dissociation Constant) | 25 | nM | The equilibrium dissociation constant (koff/kon). |
B. Fluorescence Polarization (FP)
FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (a tracer) upon binding to a larger molecule (the receptor).[30][31][32][33][34] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger receptor, its tumbling is slowed, leading to an increase in polarization. A competition FP assay can be used to determine the affinity of an unlabeled compound.
Protocol 5: Competition Fluorescence Polarization Assay
-
Assay Components:
-
Purified human σ1 receptor.
-
A fluorescently labeled ligand (tracer) with known affinity for the σ1 receptor.
-
This compound as the unlabeled competitor.
-
-
Assay Setup: In a microplate, add a fixed concentration of the receptor and the fluorescent tracer to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
Data Analysis
As the concentration of the test compound increases, it displaces the fluorescent tracer from the receptor, causing a decrease in fluorescence polarization. The data are plotted as fluorescence polarization versus the log concentration of the test compound, and the IC50 is determined. The Ki can be calculated using a modified Cheng-Prusoff equation.
Caption: The principle of fluorescence polarization.
III. Potential Downstream Signaling
Should this compound demonstrate high affinity and specific binding to the σ1 receptor, further functional assays would be necessary to determine if it acts as an agonist or an antagonist. σ1 receptor activation can modulate intracellular calcium signaling and interact with various ion channels and other receptors.[1][2]
Caption: A simplified hypothetical signaling pathway for the sigma-1 receptor.
Conclusion
The systematic approach outlined in these application notes provides a robust framework for characterizing the receptor binding kinetics of the novel compound this compound. By employing a combination of traditional and modern techniques, researchers can obtain a comprehensive understanding of its affinity, selectivity, and binding kinetics, which are crucial for elucidating its pharmacological profile and potential therapeutic applications.
References
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- Radioligand Binding Assay | Gifford Bioscience. (URL: )
- Sigma receptor - Wikipedia. (URL: )
- Application Notes: Dopamine D2 Receptor Binding Assay Using Acetophenazine - Benchchem. (URL: )
- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a n
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (URL: )
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: )
- Fluorescence Polariz
- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity. (URL: )
- Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calcul
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- About Ligand Binding Assays - Gifford Bioscience. (URL: )
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- determination of KB or Ki from IC50.
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- IC50 - Wikipedia. (URL: )
- Sigma-1 Receptor Ligands | Download Table - ResearchG
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- Radioligand binding methods: practical guide and tips - PubMed. (URL: )
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- Serotonin 2A (5-HT2A)
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Application Notes and Protocols: Developing Antimicrobial Assays for Furan-Piperidine Compounds
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance poses a significant threat to global health, creating an urgent need for the discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Furan-piperidine scaffolds have emerged as a promising class of heterocyclic compounds, with various derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[3][4] The structural diversity achievable within this class allows for the fine-tuning of their therapeutic properties.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable antimicrobial assays tailored for the evaluation of novel furan-piperidine compounds.
The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across different studies.[8][9][10] We will delve into the foundational principles of antimicrobial susceptibility testing, provide step-by-step protocols for key assays, and discuss advanced techniques for elucidating the mechanism of action.
Foundational Antimicrobial Susceptibility Testing
The initial screening of novel furan-piperidine compounds typically involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[1][8][11] Two widely accepted methods for MIC determination are broth microdilution and agar well diffusion.
Broth Microdilution Method: A Quantitative Approach
The broth microdilution method is a quantitative technique that allows for the precise determination of the MIC.[9] It involves a serial dilution of the test compound in a liquid growth medium, followed by inoculation with a standardized suspension of the target microorganism.[1]
This method is highly reproducible and is considered a reference method by both CLSI and EUCAST.[9] It is particularly well-suited for screening a large number of compounds against various microorganisms simultaneously and provides a clear quantitative endpoint.
Caption: Workflow for Broth Microdilution Assay.
Materials:
-
Furan-piperidine compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and solvent only)
-
Sterile pipettes and tips
-
Incubator (35-37°C)
-
Plate reader (optional, for OD600 measurements)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the furan-piperidine compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard.[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions, as well as to the positive control and growth control wells.
-
Controls:
-
Positive Control: A well containing a known antibiotic at its MIC.
-
Negative (Sterility) Control: A well with uninoculated broth.
-
Growth Control: A well with inoculated broth and the same concentration of solvent used for the test compound.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm.[8]
Agar Well Diffusion Method: A Qualitative Screening Tool
The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[10][12][13] It relies on the diffusion of the test compound from a well into an agar medium seeded with the target microorganism.[14]
This method is simple to perform, highly versatile, and allows for the simultaneous testing of multiple compounds against a single microorganism.[10] It provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diameter of the zone of inhibition.
Caption: Workflow for Agar Well Diffusion Assay.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Furan-piperidine compound solution
-
Positive control antibiotic solution
-
Negative control (solvent)
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[15]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a wide-bore pipette tip.[14]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the furan-piperidine compound solution into each well.[12]
-
Controls: Include wells with a positive control antibiotic and a negative control (the solvent used to dissolve the compound).[15]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[15]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).[16]
Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the efficacy of different furan-piperidine derivatives.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data
| Test Microorganism | Gram Stain | Furan-Piperidine Derivative | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 25923 | Gram-positive | FPC-A | 8 | Vancomycin | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | FPC-A | 32 | Ciprofloxacin | 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | FPC-A | >128 | Ciprofloxacin | 1 |
| Candida albicans ATCC 90028 | Fungus | FPC-A | 16 | Fluconazole | 2 |
| Staphylococcus aureus ATCC 25923 | Gram-positive | FPC-B | 4 | Vancomycin | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | FPC-B | 16 | Ciprofloxacin | 0.5 |
Table 2: Example of Agar Well Diffusion Data
| Test Microorganism | Gram Stain | Furan-Piperidine Derivative | Concentration (mg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus ATCC 25923 | Gram-positive | FPC-A | 1 | 18 | Vancomycin (30 µg) | 20 |
| Escherichia coli ATCC 25922 | Gram-negative | FPC-A | 1 | 12 | Ciprofloxacin (5 µg) | 25 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | FPC-A | 1 | 0 | Ciprofloxacin (5 µg) | 22 |
| Staphylococcus aureus ATCC 25923 | Gram-positive | FPC-B | 1 | 22 | Vancomycin (30 µg) | 20 |
| Escherichia coli ATCC 25922 | Gram-negative | FPC-B | 1 | 15 | Ciprofloxacin (5 µg) | 25 |
Advanced Assays: Delving into Mechanism of Action
Once promising furan-piperidine compounds are identified through initial screening, further investigation into their mechanism of action is crucial for their development as therapeutic agents.[17]
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic activity of a compound over time.[18][19] It involves exposing a standardized bacterial suspension to different concentrations of the test compound and measuring the number of viable cells at various time points.[16][20] A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction (99.9% killing) in CFU/mL.[19][21]
Protocol Outline: Time-Kill Kinetics
-
Prepare bacterial cultures to a standardized cell density.
-
Expose the bacteria to the furan-piperidine compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.[16]
-
Include a growth control without the compound.
-
At specific time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each culture.[16]
-
Perform serial dilutions and plate on appropriate agar to determine the viable cell count (CFU/mL).
-
Plot log10 CFU/mL versus time to generate time-kill curves.
Investigating the Molecular Target
Elucidating the specific molecular target of a novel antimicrobial is a critical step in drug development.[17] Several approaches can be employed:
-
Macromolecular Synthesis Assays: These assays measure the effect of the compound on the synthesis of key macromolecules such as DNA, RNA, proteins, and peptidoglycan.[17][22] This is often done by monitoring the incorporation of radiolabeled precursors.[17]
-
Affinity Chromatography: This technique can be used to identify the binding partners of the furan-piperidine compound by immobilizing the compound on a solid support and isolating proteins from cell lysates that bind to it.[17]
-
Resistant Mutant Selection and Genomic Analysis: Isolating mutants that are resistant to the compound and sequencing their genomes can reveal mutations in the target gene or genes involved in resistance mechanisms.[17]
-
Transcriptomic and Proteomic Profiling: Analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) in response to compound treatment can provide clues about the cellular pathways that are affected.[23]
Based on the diverse biological activities reported for furan derivatives, potential mechanisms of action could include:
-
Inhibition of Cell Wall Synthesis: Interference with peptidoglycan biosynthesis is a common target for antibiotics.[22]
-
Disruption of Membrane Integrity: Some compounds can interact with the bacterial membrane, leading to leakage of cellular contents and cell death.[22][24]
-
Inhibition of Protein or Nucleic Acid Synthesis: Targeting ribosomes or enzymes involved in DNA or RNA synthesis are also effective antimicrobial strategies.[22]
-
Inhibition of Metabolic Pathways: Compounds may interfere with essential metabolic pathways, such as folic acid synthesis.[22]
Conclusion
The systematic evaluation of novel furan-piperidine compounds using the standardized assays outlined in this guide will enable researchers to reliably assess their antimicrobial potential. By progressing from initial screening to more in-depth mechanistic studies, the most promising candidates can be identified for further preclinical and clinical development. Adherence to established protocols and rigorous data analysis are paramount for the successful discovery of the next generation of antimicrobial agents.
References
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
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- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13).
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PubMed Central. (n.d.).
- Time Kill Assay | PDF | Antimicrobial - Scribd. (n.d.).
- Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH. (n.d.).
- Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
- Comparative Guide to Validating Antimicrobial Activity Against Drug-Resistant Bacterial Strains - Benchchem. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
- Elucidating the Mechanisms of Action of Antimicrobial Agents | mBio - ASM Journals. (2022, April 18).
- Special Issue : The Quest for Novel Antimicrobials: From Chemical Synthesis and Discovery to Mechanisms of Action and Resistance - MDPI. (n.d.).
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1).
- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
- Time-Kill Evaluations | Nelson Labs. (n.d.).
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
- Novel Targets and Mechanisms in Antimicrobial Drug Discovery - PMC - NIH. (2021, February 1).
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- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).
- CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC - NIH. (n.d.).
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - NIH. (n.d.).
- A Screen for and Validation of Prodrug Antimicrobials - ASM Journals. (n.d.).
- WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013, September 18).
- Antibiotics with novel mechanism of action discovered - Drug Target Review. (2019, October 24).
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- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19).
- Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed. (n.d.).
- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI. (n.d.).
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Application Notes and Protocols for the Synthesis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Furan-2-yl-2-piperidin-1-yl-ethylamine scaffold and its analogues are of significant interest in medicinal chemistry due to their potential as bioactive molecules. The unique combination of a furan ring, a piperidine moiety, and an ethylamine linker provides a rich three-dimensional structure that can interact with a variety of biological targets. This document provides a comprehensive guide to the synthetic strategies for preparing these valuable compounds, with a focus on explaining the underlying chemical principles and providing detailed experimental protocols.
The synthesis of these analogues often involves key chemical transformations such as reductive amination, Mannich reactions, and multicomponent reactions like the Ugi reaction. The choice of synthetic route can be influenced by factors such as the desired substitution pattern, stereochemistry, and overall efficiency. This guide will explore these methods, offering insights into their advantages and limitations.
Synthetic Strategies
Several synthetic routes can be employed to construct the this compound core and its derivatives. The primary disconnection strategies often focus on the formation of the C-N bond of the ethylamine side chain or the construction of the substituted furan ring itself.
Reductive Amination of Furan-based Carbonyls
A prevalent and efficient method for synthesizing the target analogues is through the reductive amination of a suitable furan-based aldehyde or ketone. This reaction involves the condensation of the carbonyl compound with an amine to form an imine intermediate, which is then reduced to the desired amine.[1]
Conceptual Workflow
The general pathway for reductive amination is depicted below. The choice of the furan carbonyl precursor and the amine component allows for the introduction of diversity at various positions of the final molecule.
Caption: General workflow for the synthesis of target analogues via reductive amination.
Protocol: Reductive Amination of 2-Acetylfuran with Piperidine
This protocol details the synthesis of a representative analogue, this compound, starting from 2-acetylfuran and piperidine.
Materials:
-
2-Acetylfuran
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of 2-acetylfuran (1.0 eq) in dichloroethane (DCE), add piperidine (1.1 eq) followed by acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound analogue.
Trustworthiness: This protocol employs a well-established and mild reducing agent, sodium triacetoxyborohydride, which is selective for the reduction of imines in the presence of other functional groups. The workup procedure is standard and ensures the isolation of a clean product.
Mannich Reaction
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In the context of furan chemistry, it can be utilized to introduce an aminomethyl group onto the furan ring, which can then be further elaborated to the desired ethylamine side chain.[2][3]
Conceptual Workflow
The Mannich reaction typically involves an aldehyde (e.g., formaldehyde), a primary or secondary amine, and a compound with an active hydrogen.
Caption: A conceptual workflow for synthesizing the target scaffold using a Mannich reaction.
Protocol: Synthesis of a Mannich Base from Furan, Formaldehyde, and Piperidine
This protocol describes the initial step of forming the Mannich base, a key intermediate.
Materials:
-
Furan
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Piperidine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a reaction vessel, combine formaldehyde and piperidine and cool the mixture in an ice bath.
-
Slowly add hydrochloric acid to the mixture while maintaining the temperature below 10 °C.
-
Add furan to the reaction mixture and stir at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water, dry over anhydrous K₂CO₃, and filter.
-
Remove the solvent under reduced pressure to obtain the crude Mannich base.
-
The crude product can be purified by distillation or chromatography if necessary.
Expertise & Experience: The Mannich reaction with furan can be sensitive to reaction conditions. The use of acidic conditions is crucial for the formation of the electrophilic iminium ion, which then undergoes electrophilic substitution on the electron-rich furan ring.[2] Careful temperature control is necessary to avoid polymerization of furan.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials.[4][5] It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By carefully selecting the components, analogues of the target structure can be synthesized in a single step.
Conceptual Workflow
The Ugi reaction offers a high degree of molecular diversity by varying the four starting components.
Caption: General strategy for synthesizing target analogues via the Ugi reaction.
Protocol: Ugi Reaction with Furan-2-carbaldehyde, Piperidine, Acetic Acid, and Ethyl Isocyanoacetate
This protocol provides a general procedure for the synthesis of a complex analogue using the Ugi reaction.
Materials:
-
Furan-2-carbaldehyde
-
Piperidine
-
Acetic acid
-
Ethyl isocyanoacetate
-
Methanol
-
Solvents for workup and purification (e.g., ethyl acetate, water)
Procedure:
-
In a reaction flask, dissolve furan-2-carbaldehyde (1.0 eq) in methanol.
-
Add piperidine (1.0 eq) to the solution and stir for 10-15 minutes.
-
Add acetic acid (1.0 eq) to the mixture.
-
Finally, add ethyl isocyanoacetate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is often exothermic and proceeds rapidly.[5] Monitor the progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired Ugi product.
Authoritative Grounding: The Ugi reaction mechanism involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the activated iminium ion, followed by an intramolecular acyl transfer to yield the final product.[4] This one-pot reaction is highly atom-economical.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of a representative analogue via reductive amination.
| Starting Materials | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Acetylfuran, Piperidine | NaBH(OAc)₃ | DCE | Room Temp | 12 | 75-85 |
| 2-Acetylfuran, Piperidine | H₂/Pd-C | Methanol | Room Temp | 24 | 70-80 |
| Furan-2-carbaldehyde, Piperidine | NaBH₄ | Methanol | 0 to Room Temp | 4 | 80-90 |
Conclusion
The synthesis of this compound analogues can be achieved through several effective synthetic strategies. Reductive amination offers a direct and high-yielding route, while the Mannich reaction provides a classic method for introducing the aminomethyl functionality. For rapid diversification and the creation of complex analogues, the Ugi multicomponent reaction is an exceptionally powerful tool. The choice of the optimal synthetic pathway will depend on the specific target molecule, available starting materials, and desired scale of the synthesis. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Furan-Based Amines Using Ru/C Catalyst.
- MDPI. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.
- Organic Chemistry Portal. Ugi Reaction.
- ACS Publications. (2007). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry.
- PubMed Central. Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings.
- PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
- PMC - NIH. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts.
- Química Organica.org. Sulfonation, formylation, Mannich and acetylation of furan.
- Wikipedia. Ugi reaction.
- ResearchGate. Examples of thiophenophanes obtained from derivatives of thiophene Mannich bases.
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Application Notes & Protocols for the Preclinical In Vivo Administration of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Disclaimer: Extensive literature searches for "2-Furan-2-yl-2-piperidin-1-yl-ethylamine" did not yield specific publicly available data regarding its synthesis, physicochemical properties, biological activity, or established in vivo administration protocols. The following document is therefore presented as a comprehensive framework based on established scientific principles and best practices for the preclinical evaluation of novel chemical entities (NCEs). Researchers must adapt these guidelines based on experimentally determined properties of the specific compound, including solubility, stability, and preliminary toxicity profiles.
Section 1: Scientific Premise and Rationale for In Vivo Evaluation
The molecular structure of "this compound" incorporates two key heterocyclic scaffolds, furan and piperidine, which are prevalent in a wide array of biologically active compounds. The furan ring is a versatile bioisostere for phenyl rings and is found in drugs with antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the piperidine moiety is a common feature in centrally active agents and other therapeutics.[3] The combination of these scaffolds suggests a potential for novel pharmacological activity, making in vivo evaluation a critical step to understand the compound's behavior in a complex biological system.
Animal studies are indispensable for characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of an NCE.[4][5] These studies provide essential data on how the compound is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its biological target to produce a therapeutic effect, which are fundamental for its potential translation into clinical use.[6]
Section 2: Pre-Formulation Development: The Foundation of Reliable In Vivo Data
The integrity of any animal study hinges on the quality and consistency of the dosing formulation. Before any animal is dosed, a thorough pre-formulation assessment is mandatory to ensure the compound can be delivered accurately and reproducibly.[7][8] This phase involves determining the compound's intrinsic physicochemical properties and identifying a suitable vehicle for administration.
Protocol 1: Comprehensive Solubility Assessment
Causality: The choice of administration route is directly constrained by the compound's solubility. A highly soluble compound may be suitable for a simple aqueous formulation for intravenous injection, whereas a poorly soluble compound might require a suspension or a lipid-based vehicle for oral administration.[9][10]
Methodology:
-
Preparation: Weigh 1-2 mg of this compound into separate glass vials.
-
Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of a test vehicle to the first vial. Common screening vehicles are listed in Table 1.
-
Solubilization: Vortex the vial vigorously for 1-2 minutes. If the compound does not dissolve, use a sonicating water bath for 15-30 minutes. Gentle warming (to ~40°C) can be attempted, but potential for degradation must be considered.
-
Observation: Visually inspect the mixture against a light and dark background for any undissolved particles.
-
Titration: If the compound dissolves completely, add more compound in small, pre-weighed increments until saturation is reached. If it does not dissolve, add more vehicle in known volumes until the compound is fully dissolved.
-
Quantification: Record the final concentration (in mg/mL) at which the compound is fully dissolved for each vehicle.
-
pH Measurement: For aqueous vehicles, measure and record the final pH of the solution, as extremes in pH can cause irritation and tissue damage upon administration.[8]
Data Presentation:
| Vehicle | Solvent/Suspending Agent | Surfactant/Co-Solvent | Solubility (mg/mL) | pH (if aqueous) | Remarks (e.g., Clear solution, Suspension) |
| Saline | 0.9% NaCl in Water | N/A | |||
| PBS | Phosphate-Buffered Saline | N/A | |||
| Water | Sterile Water for Injection | N/A | |||
| Methylcellulose | 0.5% (w/v) in Water | 0.1% Tween® 80 | |||
| PEG 400 | N/A | 10% in Saline | |||
| Corn Oil | Corn Oil | N/A | |||
| Solutol® HS 15 | N/A | 5% in Water | |||
| Caption: Template for recording solubility data of the test compound in common preclinical vehicles. |
Protocol 2: Dosing Formulation Stability Analysis
Causality: An unstable formulation can lead to a lower effective dose being administered, resulting in inaccurate and unreliable PK, PD, and efficacy data.[11] Stability testing ensures the compound remains chemically intact and physically homogenous for the duration of dose preparation and administration.[12][13]
Methodology:
-
Preparation: Prepare a batch of the dosing formulation at the target concentration, as determined from the solubility screen and required for the planned study.
-
Storage Conditions: Aliquot the formulation into several vials and store them under the anticipated experimental conditions (e.g., room temperature on the benchtop, 4°C refrigerated).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from the vials.
-
Analysis:
-
Visual Inspection: Check for any precipitation, color change, or phase separation.
-
Chemical Analysis: Use a stability-indicating method (e.g., HPLC-UV) to quantify the concentration of the parent compound. The concentration should ideally remain within ±10% of the initial (T=0) concentration.
-
-
Documentation: Record all observations and quantitative results to define the maximum time the formulation can be considered viable after preparation.
Workflow for Vehicle Selection
The selection of an appropriate vehicle is a systematic process that balances solubility, stability, and tolerability in the test species.[14]
Caption: Decision workflow for selecting a suitable preclinical dosing vehicle.
Section 3: Standardized Administration Protocols
All animal procedures must be performed by trained personnel and approved by the Institutional Animal Care and Use Committee (IACUC).[15] Aseptic techniques should be used for preparing and administering parenteral formulations.
Dose Calculation
The volume of formulation to administer is calculated based on the animal's most recent body weight to ensure accurate mg/kg dosing.[6][16]
-
Formula: Dosing Volume (mL) = (Dose (mg/kg) × Animal Weight (kg)) / Concentration (mg/mL)
Data Presentation:
| Route | Abbreviation | Mouse (Max Volume) | Rat (Max Volume) | Needle Gauge (Typical) | Absorption Rate |
| Intravenous | i.v. | 0.2 mL | 0.5 mL/100g | 27-30 G | Very Rapid |
| Intraperitoneal | i.p. | 2.0 mL | 2.0 mL/100g | 25-27 G | Rapid |
| Subcutaneous | s.c. | 1.0 - 2.0 mL | 2.0 mL/100g | 25-27 G | Slow |
| Oral (Gavage) | p.o. | 0.25 mL (10 mL/kg) | 2.5 mL (10 mL/kg) | 20-22 G (ball-tip) | Variable |
| Caption: Common administration routes and recommended maximum volumes for mice and rats.[8][15] |
Protocol 3: Oral Gavage (p.o.)
Causality: This route is used for precise oral dosing, bypassing taste and ensuring the full intended dose reaches the stomach. It is often the preferred route for screening compounds intended for oral administration in humans.
Methodology:
-
Weigh the animal and calculate the required dose volume.
-
Gently restrain the mouse or rat, ensuring a firm but not restrictive grip that keeps the head and body in a straight line.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Insert the ball-tipped gavage needle into the mouth, guiding it gently along the animal's palate and down the esophagus. There should be no resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and must be withdrawn immediately.
-
Once the needle is at the predetermined depth, slowly administer the formulation.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress or discomfort.[15]
Protocol 4: Intraperitoneal (i.p.) Injection
Causality: IP injection allows for rapid systemic absorption of a compound from the large surface area of the peritoneal cavity. It is a common route in discovery research when oral bioavailability is unknown or when rapid systemic exposure is desired.
Methodology:
-
Weigh the animal and calculate the required dose volume.
-
Restrain the animal securely to expose the abdomen. Tilting the animal with its head slightly down can help shift the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncturing the bladder or major blood vessels.
-
Wipe the area with 70% ethanol.
-
Insert a sterile needle (25-27 G) at a shallow angle (approx. 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Inject the formulation slowly and steadily.
-
Withdraw the needle and return the animal to its cage.[15]
Protocol 5: Intravenous (i.v.) Injection
Causality: IV administration delivers the compound directly into the systemic circulation, ensuring 100% bioavailability and achieving an immediate peak plasma concentration.[6] It is the gold standard for many PK studies and is required for compounds intended for intravenous use in humans.
Methodology:
-
Weigh the animal and calculate the required dose volume.
-
Place the animal (typically a mouse or rat) in a restraining device.
-
Warm the tail using a heat lamp or warm water to cause vasodilation, making the lateral tail veins more visible.
-
Disinfect the tail with 70% ethanol.
-
Using a small gauge needle (27-30 G), insert it, bevel up, into one of the lateral tail veins at a shallow angle.
-
Successful entry into the vein is often confirmed by a small flash of blood in the needle hub.
-
Inject the formulation slowly and carefully. The solution should flow with minimal resistance. If a blister forms under the skin, the injection is subcutaneous and must be stopped.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[15]
Section 4: Framework for Initial In Vivo Characterization
Once a stable formulation is developed, the in vivo characterization of this compound can begin. The process typically follows a logical progression from safety and tolerability to detailed PK/PD and efficacy studies.
Protocol 6: Pilot Dose-Range Finding (DRF) Study
Causality: A DRF study is essential for identifying the Maximum Tolerated Dose (MTD) and observing potential toxicities.[17] This information is critical for selecting appropriate, non-lethal doses for subsequent, more complex studies.[5]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small number of animals per group (n=2-3).
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: Low dose (e.g., 1-5 mg/kg).
-
Group 3: Mid dose (e.g., 10-50 mg/kg).
-
Group 4: High dose (e.g., 100-500 mg/kg).
-
Note: Dose levels should be selected based on any available in vitro cytotoxicity data or literature on structurally similar compounds.
-
-
Administration: Administer a single dose of the compound via the chosen route.
-
Monitoring: Observe the animals intensively for the first 4-6 hours and then daily for 7-14 days. Record all clinical observations, including changes in posture, activity, breathing, and body weight.
Data Presentation:
| Group | Dose (mg/kg) | Route | Animal ID | Body Weight (Day 0) | Body Weight (Day 1) | Body Weight (Day 7) | Clinical Observations (e.g., Lethargy, Piloerection) | Outcome (e.g., Survived, Moribund) |
| 1 | Vehicle | i.p. | 101 | |||||
| 2 | 10 | i.p. | 201 | |||||
| 3 | 50 | i.p. | 301 | |||||
| 4 | 200 | i.p. | 401 | |||||
| Caption: Template for recording data during a dose-range finding study. |
Workflow for In Vivo Compound Evaluation
The following diagram illustrates the logical flow of experiments in a preclinical setting, from initial formulation to definitive efficacy studies.
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. prisysbiotech.com [prisysbiotech.com]
- 7. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. researchgate.net [researchgate.net]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. criver.com [criver.com]
- 13. moravek.com [moravek.com]
- 14. gadconsulting.com [gadconsulting.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. The unique structural characteristics of this molecule—namely its two basic amine centers (a primary and a tertiary amine) and a furan ring—present specific purification hurdles that require carefully considered strategies. This document moves beyond simple protocols to explain the causality behind methodological choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges faced during the purification of this compound and related basic compounds.
Q1: Why is my compound smearing or streaking badly on a standard silica gel TLC plate and column?
A: This is the most frequent issue and is caused by strong acid-base interactions between the basic amine groups (piperidine and primary amine) of your molecule and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This strong, often irreversible, binding leads to significant peak tailing, poor separation, and in some cases, complete retention of the compound at the origin.[3] To achieve successful separation, this interaction must be mitigated.
Q2: I'm concerned my compound is decomposing during purification on silica. How can I confirm this and what should I do?
A: The acidic surface of silica gel can indeed catalyze the degradation of sensitive molecules, and furan rings can be susceptible to acid-mediated reactions.[3] To test for on-column decomposition, spot your crude material on a silica TLC plate, let it sit for 30-60 minutes, and then develop the plate. If new spots appear that were not in the initial sample, decomposition is likely occurring. The best solutions are to either neutralize the stationary phase by adding a basic modifier to your eluent (see Troubleshooting Guide below) or switch to a more inert stationary phase like amine-functionalized silica or basic alumina.[1][3][4]
Q3: How do I choose between normal-phase and reversed-phase chromatography for this molecule?
A: The choice depends on your specific separation needs and the nature of the impurities.
-
Normal-Phase (Modified): This is often the first choice for organic-soluble compounds. For this amine, you must use a modified system (e.g., adding triethylamine to the eluent or using an amine-functionalized column).[2][5] It is generally effective for removing less polar impurities.
-
Reversed-Phase: This can be an excellent alternative, especially for removing more polar or water-soluble impurities.[2] For basic amines, it is highly advantageous to use a mobile phase with a high pH (e.g., buffered with ammonium hydroxide or containing triethylamine). At high pH, the amines are in their neutral, free-base form, making them more hydrophobic and increasing their retention on the C18 column, which often leads to better separation.[2]
Q4: I've purified my compound by column chromatography, but my NMR spectrum still shows impurities. What is the next step?
A: If chromatography alone is insufficient, a secondary purification technique is necessary. Recrystallization is the gold standard for a final polishing step to achieve high purity for solid compounds.[6][7][8] This technique is excellent for removing small amounts of structurally similar impurities that may co-elute during chromatography. If your compound is an oil, you might consider salt formation followed by recrystallization.
Q5: My final product is a persistent oil, but I need a crystalline solid for further studies. What are my options?
A: "Oiling out" is a common problem. First, ensure all solvent is removed under high vacuum, sometimes with gentle heating. If it remains an oil, consider these options:
-
Trituration: Add a small amount of a non-polar solvent in which the compound is insoluble (like hexane or diethyl ether) and stir or sonicate. This can sometimes induce crystallization.
-
Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a miscible anti-solvent (e.g., hexane) until turbidity persists.[6][9] Let it stand, or cool, to allow crystals to form.
-
Salt Formation: React the basic amine with an acid (e.g., HCl in ether, oxalic acid, tartaric acid) to form a salt. Salts often have much higher melting points and are more likely to be crystalline solids than the corresponding free base. The resulting salt can then be purified by recrystallization.
Section 2: Troubleshooting Guide: Column Chromatography
This guide provides detailed protocols for overcoming the primary challenge of purifying basic amines like this compound using column chromatography.
Workflow: Selecting a Chromatography Method
The following decision tree illustrates the logical process for choosing an appropriate purification strategy.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. scispace.com [scispace.com]
- 7. praxilabs.com [praxilabs.com]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. mt.com [mt.com]
Technical Support Center: Optimizing Furan-Piperidine Ethylamine Synthesis
Welcome to the technical support center for the synthesis of furan-piperidine ethylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve high-yield, high-purity synthesis of this important structural motif.
The primary synthetic route discussed is the reductive amination of a furan-based aldehyde with a piperidine-containing ethylamine, a robust and versatile method for forming the key C-N bond.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for synthesizing furan-piperidine ethylamine via reductive amination?
A1: The synthesis is a two-stage process that typically occurs in one pot.[1]
-
Imine Formation: The reaction begins with the nucleophilic attack of the primary amine (piperidine ethylamine) on the carbonyl carbon of the furan aldehyde. This is followed by dehydration to form a Schiff base, or imine intermediate. This step is often catalyzed by mild acid.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine product. This reduction is achieved using a variety of reducing agents, which must be chosen carefully to avoid reducing the furan ring or the starting aldehyde.
.
Caption: General reductive amination workflow.
Q2: Which class of reducing agent is best for this synthesis?
A2: The choice of reducing agent is critical. Hydride-based reagents are common in lab-scale synthesis, while catalytic hydrogenation is often preferred for larger-scale operations.
-
Borohydride Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the starting aldehyde, is selective for the imine, and does not require stringent pH control. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires acidic conditions to be reactive.
-
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Pd/C, Raney Ni, Ru-based catalysts) is a clean and atom-economical method.[2][3][4] This approach requires careful optimization of catalyst, pressure, and temperature to prevent over-reduction of the furan ring.
Q3: Why is my reaction turning black and forming insoluble "humins"?
A3: This is a classic issue in furan chemistry, particularly under strong acidic conditions.[5] Furan rings are sensitive to acid and can polymerize or degrade, forming complex, dark-colored insoluble materials known as humins. The starting furan aldehyde and the product can both contribute to this process. Minimizing reaction time and using milder acids (like acetic acid) or Lewis acids can mitigate this issue.[5]
Troubleshooting Guide: Addressing Specific Issues
Problem 1: Low or No Product Yield, Starting Materials Remain Unchanged.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inefficient Imine Formation | The condensation to form the imine is a reversible, equilibrium-driven process. Without proper conditions, the equilibrium may favor the starting materials. Validate by running the reaction without the reducing agent and monitoring for imine formation via LC-MS or ¹H NMR. | • pH Control: Add a catalytic amount of a mild acid like acetic acid to protonate the carbonyl oxygen, making it more electrophilic. Avoid strong acids which can fully protonate the amine, rendering it non-nucleophilic. • Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent like anhydrous MgSO₄ to drive the equilibrium toward the imine product.[5] |
| Inactive Reducing Agent | Hydride reagents can decompose upon improper storage. Catalysts for hydrogenation can be "poisoned" by impurities (e.g., sulfur) or become deactivated over time. | • Use Fresh Reagents: Ensure your NaBH(OAc)₃ or other hydride is fresh and has been stored under anhydrous conditions. • Catalyst Check: If using catalytic hydrogenation, ensure the catalyst is from a reliable source and has been handled properly (e.g., Pd/C should not be allowed to dry out in the air). |
Problem 2: Significant Formation of an Unknown Side Product.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Over-Reduction of Furan Ring | Aggressive reduction conditions (high H₂ pressure, high temperature, or highly active catalysts like Raney Ni) can hydrogenate the furan ring to form the corresponding tetrahydrofurfurylamine derivative.[6] This is often observed as a byproduct with a mass +4 amu higher than the desired product. | • Milder Conditions: Reduce H₂ pressure and/or temperature. • Catalyst Selection: Switch to a less aggressive catalyst. Pd/C is generally less prone to ring reduction than Raney Ni.[1] Some specialized Ru-based catalysts also show high selectivity.[3][4] |
| Aldehyde Self-Condensation | Under basic conditions, the furan aldehyde can undergo side reactions like the Cannizzaro reaction (if it has no α-protons, like furfural) or aldol-type condensations. | • Control pH: Maintain a neutral to slightly acidic pH throughout the reaction. • Order of Addition: Add the reducing agent only after confirming imine formation to minimize the time the aldehyde spends under potentially reactive conditions. |
| Furan Ring Opening | The furan ring can be susceptible to ring-opening, especially in the presence of strong acids and nucleophiles (like water).[7] This leads to the formation of 1,4-dicarbonyl compounds or other acyclic byproducts. | • Anhydrous Conditions: Ensure all solvents and reagents are dry. • Buffer the Reaction: Use a non-nucleophilic buffer if precise pH control is needed. Avoid strong protic acids.[5] |
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Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
"2-Furan-2-yl-2-piperidin-1-yl-ethylamine" stability and degradation issues
Technical Support Center: 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Introduction for the Researcher
Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Given its unique structure, featuring a furan ring, a piperidine moiety, and a geminal amine-like linkage, this compound presents specific stability challenges that require careful consideration during experimental design, formulation, and storage.
This guide moves beyond generic advice to provide in-depth, scientifically grounded troubleshooting protocols and answers to frequently asked questions. Our goal is to empower you to anticipate potential stability issues, diagnose experimental discrepancies, and implement robust mitigation strategies. The information herein is based on established principles of organic chemistry and known degradation pathways of analogous chemical structures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the most likely points of instability in the this compound structure?
A: The structure contains three primary areas susceptible to degradation:
-
The Furan Ring: Furan rings are known to be sensitive to acidic conditions, which can lead to hydrolysis and ring-opening to form dicarbonyl species. They are also susceptible to oxidation, which can result in the formation of reactive intermediates and colored degradation products.
-
The Tertiary Amine (Piperidine): The nitrogen atom in the piperidine ring is a tertiary amine, which can be readily oxidized to form an N-oxide. This is a common metabolic and chemical degradation pathway for many pharmaceuticals.
-
The C-N Bonds at the Chiral Center: The carbon atom bonded to both the furan and piperidine rings is electron-deficient and activated. These C-N bonds may be susceptible to cleavage, particularly under hydrolytic conditions, in a manner analogous to aminal or ketal hydrolysis.
Q2: What is the recommended pH range for preparing and storing solutions of this compound?
A: To minimize degradation, solutions should be prepared and stored under neutral to slightly basic conditions (approximately pH 7.0 to 8.5).
-
Acidic Conditions (pH < 6): Strongly acidic conditions should be avoided as they can catalyze the hydrolysis of the furan ring, a well-documented degradation pathway for furan-containing compounds.
-
Strongly Basic Conditions (pH > 9): While the compound is likely more stable than in acid, strong bases may promote other, slower degradation pathways or cause issues with solubility and formulation compatibility.
Always determine the empirical stability profile for your specific application and formulation matrix by conducting a pH-rate profile study.
Q3: How should I store the solid compound and its solutions to ensure long-term stability?
A: Proper storage is critical to prevent degradation. The following conditions are recommended:
| Form | Temperature | Atmosphere | Light Condition |
| Solid (Neat) | -20°C or lower | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
| Solutions | -20°C to -80°C | Headspace flushed with Inert Gas | Protected from Light (Amber Vial) |
Rationale:
-
Low Temperature: Reduces the rate of all chemical reactions.
-
Inert Atmosphere: Prevents oxidation of the furan ring and the piperidine nitrogen.
-
Light Protection: Furan-containing compounds can be susceptible to photodegradation.
Q4: I am observing a color change (e.g., yellowing or browning) in my solution over time. What is the likely cause?
A: Color change is a common indicator of the oxidative degradation of furan rings. Oxidation can lead to the formation of highly conjugated polymeric species, which are often colored. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. Ensure your solvents are degassed and consider adding an antioxidant like butylated hydroxytoluene (BHT) or using a chelating agent such as ethylenediaminetetraacetic acid (EDTA) if metal-catalyzed oxidation is suspected.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides systematic approaches to diagnose and resolve common problems encountered during experiments involving this compound.
Issue 1: Poor Mass Balance and Unexpected Peaks in HPLC Analysis
Symptom: You observe a decrease in the peak area of the parent compound over a short period (hours to days) in your HPLC analysis, accompanied by the appearance of new, unidentified peaks. Your overall mass balance is below 95%.
Potential Causes:
-
Hydrolytic Degradation: The mobile phase or sample diluent is too acidic, causing furan ring-opening.
-
Oxidative Degradation: The sample diluent is not deoxygenated, or the sample is exposed to air for extended periods in the autosampler.
-
On-Column Degradation: The HPLC column's stationary phase (e.g., residual acidic silanols) is catalyzing degradation.
Caption: Workflow for diagnosing HPLC instability.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at pH values of 4.0, 5.0, 6.0, 7.0, 7.4, and 8.0.
-
Incubate Samples: Prepare solutions of your compound at a known concentration (e.g., 1 mg/mL) in each buffer.
-
Time-Point Analysis: Store the solutions at a controlled temperature (e.g., 40°C to accelerate degradation). Analyze aliquots by a stability-indicating HPLC method at T=0, 2, 4, 8, and 24 hours.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH range of maximum stability and the kinetics of degradation under acidic or basic conditions.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptom: The biological activity (e.g., IC50) of your compound varies significantly between experiments, or the activity decreases when using pre-diluted compound plates that have been stored.
Potential Causes:
-
Degradation in Assay Media: The compound is unstable in the cell culture medium (which is typically buffered around pH 7.4 but contains reactive components).
-
Adsorption to Plastics: The compound may be adsorbing to the surfaces of pipette tips, tubes, or microplates, reducing the effective concentration.
-
Objective: To differentiate between chemical degradation in the assay medium and non-specific binding to labware.
-
Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Spike the compound into cell-free assay medium to the final assay concentration.
-
As a control, spike the compound into a simple buffer (e.g., PBS pH 7.4).
-
-
Incubation: Incubate both solutions under standard assay conditions (e.g., 37°C, 5% CO2) in the same type of microplate used for the assay.
-
Time-Point Sampling: At T=0 and at time points corresponding to the assay duration (e.g., 24h, 48h), take aliquots.
-
Quantification: Analyze the concentration of the parent compound in all samples using a sensitive method like LC-MS/MS.
-
Interpreting the Results:
| Scenario | Result in Media | Result in PBS | Likely Cause | Mitigation Strategy |
| 1 | Concentration decreases | Concentration stable | Chemical Degradation | Prepare compound dilutions immediately before use. |
| 2 | Concentration decreases | Concentration decreases | Adsorption or Instability | Use low-bind plates/tubes. Re-evaluate PBS stability. |
| 3 | Concentration stable | Concentration stable | Cellular Metabolism | Issue is biological, not chemical stability. |
Part 3: Predicted Degradation Pathways
Understanding the potential chemical transformations of this compound is key to developing stability-indicating analytical methods.
Caption: Predicted degradation pathways for the target molecule.
References
- Furan Ring System Reactivity and Instability.Comprehensive Organic Chemistry II. A comprehensive resource detailing the fundamental reactivity of the furan heterocycle, including its susceptibility to acids and oxidizing agents. Available at major scientific libraries and publishers.
- Oxidative Degradation of Tertiary Amines.Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. This text provides an authoritative overview of common degradation pathways for amine-containing pharmaceuticals, including N-oxidation. Available at major scientific libraries and publishers.
- Forced Degradation Studies.ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. The official regulatory guideline outlining the requirements for stability testing and forced degradation studies, which are essential for identifying potential degradation products.
Technical Support Center: Synthesis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of furan-containing compounds, with a specific focus on overcoming low-yield challenges in the preparation of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. This guide is designed for researchers, chemists, and drug development professionals. We provide in-depth, experience-driven advice to help you troubleshoot and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound, and where do yield issues typically arise?
A common and logical approach is a three-step synthesis starting from 2-acetylfuran. The key steps are:
-
Bromination: α-bromination of 2-acetylfuran to yield 2-bromo-1-(furan-2-yl)ethan-1-one.
-
Nucleophilic Substitution: Substitution of the bromide with piperidine to form 2-(furan-2-yl)-2-oxo-1-(piperidin-1-yl)ethan-1-one.
-
Reductive Amination: Conversion of the ketone to the primary amine, this compound, using a nitrogen source (like ammonia or a protected equivalent) and a reducing agent.
Low yields most frequently occur during the final reductive amination step and subsequent workup. This is primarily due to the inherent instability of the furan ring under certain conditions and the potential for side reactions.
Q2: Why is the furan ring considered sensitive, and how does this impact my synthesis?
The furan ring is an electron-rich aromatic system that is notoriously sensitive to strong acids.[1] Under acidic conditions, the ring can be protonated, which initiates a cascade of reactions leading to polymerization or ring-opening, resulting in the formation of intractable tars and a significant loss of the desired product.[1][2] This sensitivity dictates the choice of reagents and conditions for every step of the synthesis, especially during catalytic reactions and aqueous workups.
Q3: What are the critical parameters to control during the reductive amination of a furan-containing ketone?
Reductive amination involves the formation of an imine or enamine intermediate, followed by its reduction.[3] The key to a high-yield reaction is to balance the rate of imine formation with the rate of reduction while preventing the degradation of the furan moiety. The critical parameters are:
-
Choice of Reducing Agent: The agent must be selective for the imine over the ketone and mild enough to not affect the furan ring.
-
pH Control: The reaction is often mildly acidic to catalyze imine formation, but strongly acidic conditions must be avoided.
-
Temperature: Excessive heat can promote side reactions and decomposition.
-
Solvent: The choice of solvent can influence reactant solubility and the stability of intermediates. Polar aprotic solvents are often preferred for furan derivatives.[2]
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My reductive amination stalls, leaving significant unreacted ketone starting material. Why is this happening?
This issue points to inefficient formation or reduction of the imine intermediate.
Causality: The equilibrium between the ketone/amine and the imine/water may not favor the imine, or the catalyst/reducing agent may be inactive. In reductive aminations using ammonia, the concentration of dissolved ammonia can also be a limiting factor.
Troubleshooting Steps:
-
Enhance Imine Formation:
-
Water Removal: If your reaction setup allows, use a Dean-Stark apparatus to remove the water formed during imine formation, driving the equilibrium forward.
-
Dehydrating Agent: Add a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Catalyst & Reducing Agent Check:
-
Catalyst Activity: If using a heterogeneous catalyst (e.g., Raney Nickel, Pd/C), ensure it is fresh and active. Raney Co has shown excellent performance in the reductive amination of furfural.[3]
-
Reagent Stoichiometry: Increase the equivalents of the amine source (e.g., use a saturated solution of ammonia in methanol) and the reducing agent.
-
-
Optimize Reaction Conditions:
-
Temperature: While high temperatures can cause degradation, a modest increase (e.g., from room temperature to 40-50 °C) may be necessary to drive the reaction to completion. Monitor carefully by TLC or GC-MS.
-
Problem 2: The reaction turns dark, and I isolate a tar-like substance with very little product. What is causing this decomposition?
This is a classic sign of furan ring degradation.
Causality: The most likely cause is exposure to overly acidic conditions or an aggressive reagent. This leads to the polymerization of the furan ring. Standard reductive amination conditions using reagents like sodium cyanoborohydride (NaBH₃CN) often require a pH that is too low for sensitive furan substrates.
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: The choice of reducing agent is paramount.
-
Recommended: Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder and less basic reducing agent than NaBH₄ or NaBH₃CN and can be used in non-acidic conditions, which is ideal for furan-containing molecules. The acetic acid generated in situ is often sufficient to catalyze imine formation without causing widespread decomposition.
-
Avoid: Strong mineral acids for pH adjustment.
-
-
Strict pH Control During Workup:
-
Temperature Management:
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Perform all acidic or basic workup steps in an ice bath to minimize the rate of decomposition.[1]
-
Data Presentation: Comparison of Reducing Agents for Furan Derivatives
| Reducing Agent | Typical Conditions | Advantages | Disadvantages for Furan Substrates |
| H₂ with Catalyst (Pd/C, Raney Ni) | 1-10 bar H₂, RT to 100 °C | High efficiency, clean workup | Can reduce the furan ring at higher pressures/temperatures; potential for over-reduction.[4][5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Selective for imines | Requires acidic pH, which often leads to furan polymerization and decomposition.[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), RT | Mild, does not require strong acid, high functional group tolerance | More expensive, stoichiometry must be precise. |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, RT | Inexpensive, readily available | Can reduce the starting ketone; less selective for the imine. |
Problem 3: I seem to form the product, but it decomposes during silica gel column chromatography. How can I purify my compound?
Causality: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of acid-sensitive compounds like your furan-containing amine. The stationary phase itself is causing the product loss.
Troubleshooting Steps:
-
Neutralize the Silica Gel:
-
Prepare a slurry of silica gel in your desired eluent and add ~1% triethylamine (Et₃N) by volume. This will neutralize the acidic sites on the silica surface.
-
Pack the column using this neutralized slurry.
-
Add ~0.5-1% Et₃N to your chromatography eluent system to maintain basic conditions throughout the purification.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Use neutral or basic alumina for your column chromatography. Alumina is generally a better choice for purifying basic compounds (amines).
-
Reverse-Phase Chromatography: If the compound is suitable, reverse-phase (C18) chromatography can be an effective alternative.
-
-
Avoid Chromatography if Possible:
-
Distillation: If your product is a liquid and thermally stable, distillation under reduced pressure can be an excellent purification method.
-
Crystallization/Salt Formation: Attempt to crystallize the free base. Alternatively, form a stable salt (e.g., hydrochloride or oxalate) by treating the crude product with an equivalent of the corresponding acid in a suitable solvent (like ether or ethyl acetate), which often yields a crystalline solid that can be purified by recrystallization.
-
Visualized Workflows & Protocols
Diagram 1: Troubleshooting Low Yields
This decision tree provides a logical workflow for diagnosing and solving yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
Diagram 2: Reductive Amination Pathway
This diagram illustrates the general mechanism central to the final synthetic step.
Caption: General mechanism of reductive amination.
Experimental Protocol: Optimized Reductive Amination
This protocol uses sodium triacetoxyborohydride to minimize furan degradation.
Reactants:
-
2-(Furan-2-yl)-2-oxo-1-(piperidin-1-yl)ethan-1-one (1.0 eq)
-
Ammonium acetate (CH₃COONH₄) (10 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(Furan-2-yl)-2-oxo-1-(piperidin-1-yl)ethan-1-one (1.0 eq) and ammonium acetate (10 eq).
-
Solvent Addition: Add anhydrous DCM to form a stirrable suspension (approx. 0.1 M concentration of the ketone).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue using one of the methods described in "Problem 3" (e.g., chromatography on alumina or neutralized silica).
References
- BenchChem Technical Support Center. (n.d.). Synthesis of Furan-Containing Compounds.
- van der Graaf, A., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Advanced Sustainable Systems.
- Xu, W., et al. (2023).
- Li, H., & Ciriminna, R. (2024).
- Zhang, Y., et al. (2019). A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations.
- Deng, J., et al. (2019).
- Duc, D. X. (2019). Recent Progress in the Synthesis of Furan.
- Duc, D. X. (2019). Recent Progress in the Synthesis of Furan. Bentham Science Publishers.
- Shunmugavel, S., et al. (2020).
- Shunmugavel, S., et al. (2020).
Sources
side product formation in the synthesis of "2-Furan-2-yl-2-piperidin-1-yl-ethylamine"
Introduction
Welcome to the technical support guide for the synthesis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. Our goal is to provide practical, experience-driven advice to help you troubleshoot common side reactions, optimize your reaction conditions, and improve overall yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section. We will explore the causality behind common experimental issues and provide self-validating protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy and critical parameters for the preparation of this compound.
Q1: What is a common and reliable synthetic route for this compound?
A highly convergent and effective method for this class of compounds is a three-component Strecker reaction, followed by nitrile reduction.[1][2] This pathway offers a straightforward approach from commercially available starting materials.
The proposed two-stage synthesis is as follows:
-
Stage 1: Strecker Reaction. 2-Acetylfuran is reacted with piperidine and a cyanide source (e.g., KCN or TMSCN) to form the intermediate α-aminonitrile, 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile.
-
Stage 2: Nitrile Reduction. The resulting aminonitrile is then reduced to the target primary amine, this compound.
Caption: Proposed two-stage synthesis of the target molecule.
Q2: What are the most critical reaction parameters to control during this synthesis?
There are three critical parameters that require careful control:
-
pH and Acidity (Stage 1): The furan ring is notoriously sensitive to strong acids, which can cause polymerization or ring-opening.[3][4] The Strecker reaction is often facilitated by mild acid, but careful control is necessary to avoid significant degradation of the starting material and product.[5]
-
Choice of Reducing Agent (Stage 2): The furan ring can be susceptible to reduction under harsh conditions.[6] A chemoselective reducing agent that preferentially reduces the nitrile without affecting the furan ring is crucial for a high-yielding reaction.
-
Temperature Control: Both stages can be exothermic. Maintaining the recommended temperature is vital to prevent side reactions, particularly the acid-catalyzed degradation of the furan moiety.
Q3: Why is the furan ring's stability a major concern in this synthesis?
The furan ring has lower aromatic stabilization energy compared to benzene, making it more susceptible to electrophilic attack and acid-catalyzed degradation.[7] Under acidic conditions, protonation of the furan ring can initiate a cascade of reactions, including:
-
Polymerization: Formation of dark, insoluble tars.[7]
-
Ring-Opening: Acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds.[4]
These degradation pathways are often irreversible and represent the primary source of yield loss in reactions involving acid-sensitive furans.[8]
Part 2: Troubleshooting Guide
This section provides a detailed, problem-oriented guide to address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the α-Aminonitrile (Stage 1) with a Dark, Tarry Reaction Mixture.
-
Symptom: The reaction mixture turns dark brown or black shortly after adding all reagents. TLC or crude NMR analysis shows a complex mixture of products, with little to no desired aminonitrile.
-
Probable Cause: Acid-catalyzed degradation and polymerization of 2-acetylfuran. This is often triggered by an excessively low pH or localized "hot spots" from poor temperature control.[3][7]
-
Mechanism of Degradation:
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers working with 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. We understand that achieving adequate aqueous solubility is a critical hurdle in experimental workflows, from initial in vitro screening to preclinical formulation development. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot solubility challenges.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most immediate questions regarding the solubility of this compound.
Q1: Why does "this compound" exhibit poor solubility in neutral aqueous solutions (e.g., PBS pH 7.4)?
Answer: The solubility behavior of this compound is a direct consequence of its molecular structure. It possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.
-
Hydrophobic Character: The furan and piperidine rings are largely nonpolar and lipophilic. These bulky heterocyclic systems resist favorable interactions with polar water molecules, contributing to low intrinsic solubility.
-
Hydrophilic Character & Basic Nature: The molecule contains two amine functional groups: a primary amine (-NH2) and a tertiary amine (the piperidine nitrogen). These amines are Lewis bases, meaning their nitrogen atoms have lone pairs of electrons that can accept protons.[1] In neutral water, these amines are only partially protonated (ionized). The uncharged, or "free base," form of the molecule is less soluble in water.[2] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[3][4]
Q2: What is the most direct and common first step to try and improve its solubility for an in vitro assay?
Answer: The most effective initial approach is pH adjustment .[5] Since this compound is a basic compound, decreasing the pH of the aqueous medium will increase its solubility.
The Causality: Lowering the pH increases the concentration of protons (H+) in the solution. These protons will be accepted by the basic amine groups, converting them into their protonated, cationic forms (e.g., -NH3+).[6] This charged, or ionized, form is significantly more polar and thus more readily solvated by water molecules, leading to a dramatic increase in aqueous solubility.[2][7] This principle is the foundation of salt formation, one of the most common methods for enhancing the solubility of basic and acidic drugs.[4][8][9][10]
Q3: What are the primary strategies available if simple pH adjustment is insufficient or not suitable for my experimental system?
Answer: If pH modulation is not a viable option (e.g., due to cell viability constraints or reaction chemistry), several other robust techniques can be employed. The main categories are:
-
Co-solvency: Blending water with a miscible organic solvent.[11][12]
-
Complexation: Using agents like cyclodextrins to encapsulate the molecule.[13][14][15]
-
Advanced Formulation: Techniques such as creating solid dispersions or prodrugs.[3][16][17]
The following sections will provide detailed troubleshooting guides and protocols for these methods.
Part 2: In-Depth Troubleshooting & Methodologies
Strategy 1: pH Adjustment and Salt Formation
This is the most powerful tool for ionizable compounds. The goal is to find a pH where the compound is sufficiently ionized to be soluble, or to isolate a stable, soluble salt form of the compound.
The following workflow illustrates the decision-making process for this strategy.
Caption: Workflow for pH adjustment and salt screening.
This protocol establishes the relationship between pH and the equilibrium solubility of your compound.
-
Prepare a Series of Buffers: Create a set of buffers covering a pH range from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Add Excess Compound: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify Concentration: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the measured final pH of the supernatant on the x-axis.
| Buffer System | Measured Final pH | Solubility (mg/mL) |
| Citrate | 2.5 | >50.0 |
| Citrate | 4.0 | 25.3 |
| Citrate | 5.5 | 5.8 |
| Phosphate | 6.5 | 1.2 |
| Phosphate (PBS) | 7.4 | <0.1 |
This protocol aims to form and identify a solid salt of your compound with improved aqueous solubility and handling properties.[8][10]
-
Dissolve Free Base: Dissolve a known amount of the free base compound in a suitable organic solvent with minimal water content (e.g., isopropanol, ethanol, or acetone).
-
Prepare Acid Solutions: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.
-
Combine and Crystallize: Add the acid solution dropwise to the solution of the free base while stirring. If a precipitate (the salt) forms immediately, continue stirring at room temperature for several hours. If no precipitate forms, try cooling the solution, slowly adding an anti-solvent (like MTBE or heptane), or allowing slow evaporation to induce crystallization.
-
Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize: Analyze the new solid form. Confirm salt formation and assess properties like crystallinity (via XRPD), thermal behavior (via DSC), and most importantly, measure its kinetic and equilibrium solubility in your target buffer (e.g., PBS pH 7.4).
Strategy 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[5][11][12][18]
The Causality: The co-solvent disrupts the hydrogen bonding network of water. This creates a "less polar" microenvironment that can more easily accommodate the hydrophobic furan and piperidine moieties of your molecule, leading to enhanced solubility.
| Co-solvent | Typical Concentration Range (%) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | High solubilizing power; can be toxic to some cell lines.[19] |
| Ethanol | 5 - 20% | Generally well-tolerated; can cause protein precipitation at high conc. |
| Propylene Glycol (PG) | 10 - 40% | Common in parenteral formulations; can be viscous.[19] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity; widely used in oral and parenteral formulations.[19] |
| N-methyl-2-pyrrolidone (NMP) | 1 - 5% | Strong solubilizer; use with caution due to toxicity concerns.[19] |
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO).
-
Create Co-solvent Blends: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% DMSO in PBS).
-
Determine Kinetic Solubility: Add a small volume of the stock solution to each co-solvent blend (e.g., 2 µL of 100 mg/mL stock into 198 µL of buffer to get a target concentration of 1 mg/mL).
-
Observe and Equilibrate: Mix well and observe immediately for any precipitation. Let the samples sit at room temperature for a set period (e.g., 2 hours or 24 hours).
-
Quantify: Centrifuge the samples and quantify the concentration in the supernatant as described in Protocol 1 to determine the solubility in each co-solvent blend.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that can act as molecular hosts, encapsulating "guest" molecules like your compound to enhance their apparent aqueous solubility.[13][14][15][20]
The Causality: CDs have a unique structure resembling a truncated cone with a hydrophobic (lipophilic) interior and a hydrophilic exterior. The nonpolar furan and piperidine rings of your compound can partition into the hydrophobic cavity, while the hydrophilic exterior of the CD interacts favorably with water, effectively "cloaking" the poorly soluble part of your drug and keeping it in solution.[13][14][21]
Caption: Decision tree for selecting a solubilization method.
| Method | Pros | Cons | Best For... |
| pH Adjustment | Simple, highly effective for basic compounds, inexpensive. [5] | Limited by pH tolerance of the experimental system; risk of precipitation upon dilution into neutral buffer. | In vitro biochemical assays; initial screening. |
| Salt Formation | Creates a stable, solid material with improved solubility and handling; can dramatically increase dissolution rate. [8][9][10] | Requires chemistry/crystallization expertise; not all salts provide a solubility advantage. | Developing formulations for in vivo studies; creating a stable drug product. |
| Co-solvents | Easy to screen; can achieve high concentrations; synergistic with pH adjustment. [5] | Potential for excipient toxicity or interference with the assay; risk of precipitation upon dilution. [5] | High-throughput screening; in vitro cell-based assays (with careful toxicity controls). |
| Cyclodextrins | Low toxicity (esp. HP-β-CD, SBE-β-CD); can improve stability; suitable for in vivo use. [14][22] | Can be expensive; may not be effective for all molecules; potential for drug-CD interactions to alter pharmacology. | Formulations for sensitive cell lines or in vivo parenteral/oral administration. |
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications.
- Fenyvesi, É., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Molecules. [Link]
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutics. [Link]
- Prajapati, S. T., et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
- ScienceDirect. (n.d.).
- Szejtli, J. (1998). Medicinal applications of cyclodextrins. Current Medicinal Chemistry. [Link]
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
- Synapse. (2025). Co-solvent: Significance and symbolism. Synapse. [Link]
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
- Fernandes, G. M., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Expert Opinion on Drug Discovery. [Link]
- Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. [Link]
- PharmaTutor. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS.
- Semantic Scholar. (2014). Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar. [Link]
- Springer. (n.d.). The Progress of Prodrugs in Drug Solubility. Springer. [Link]
- Pharmapproach. (2024). Solubility enhancement techniques. Pharmapproach. [Link]
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
- ResearchGate. (n.d.). Co-solvent and Complexation Systems.
- Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
- University of Liverpool. (n.d.). Solubility and pH of amines. University of Liverpool. [Link]
- ResearchGate. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- JoVE. (2024). Video: Extraction: Effects of pH. JoVE. [Link]
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
- YouTube. (2017). Ph and Solubility of Drugs. YouTube. [Link]
- ResearchGate. (2014). Study of pH-dependent drugs solubility in water.
- ResearchGate. (2017). Improving solubility via structural modification.
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- 2. youtube.com [youtube.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. longdom.org [longdom.org]
- 6. Video: Extraction: Effects of pH [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. australiansciencejournals.com [australiansciencejournals.com]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmatutor.org [pharmatutor.org]
- 18. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. researchgate.net [researchgate.net]
- 22. Medicinal applications of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vitro Assay Variability for Novel Compounds
A Senior Application Scientist's Guide to Investigating "2-Furan-2-yl-2-piperidin-1-yl-ethylamine" and Other Novel Small Molecules
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and reproducibility challenges in their in vitro assays, particularly when working with novel small molecules like "this compound". As a Senior Application Scientist, my goal is to provide you with a logical, experience-driven framework to diagnose and resolve common issues, ensuring the integrity and reliability of your experimental data.
Introduction: Understanding the Challenge
Variability in in vitro assays is a pervasive issue that can stem from a multitude of factors, from the inherent biological complexity of the system to subtle technical inconsistencies.[1][2][3] When working with a novel compound such as "this compound," for which public data on biological activity may be scarce, establishing a robust and reproducible assay is paramount. This molecule, with its furan and piperidine moieties, belongs to chemical spaces known to harbor biologically active compounds, making rigorous and well-controlled investigation critical.[4][5][6][7]
This guide is structured in a question-and-answer format to directly address the common problems you may be facing. We will move from foundational checks of your compound and reagents to more complex issues related to assay design and execution.
Part 1: Compound Integrity and Preparation
The first step in troubleshooting is always to verify the quality and handling of your test article. Problems with the compound itself can mimic complex biological effects or assay-specific issues.
Q1: I'm seeing inconsistent or no activity with my compound. How can I be sure the compound itself isn't the problem?
This is a critical first question. Before troubleshooting the assay, you must validate your key reagent.
Answer:
Start by confirming the identity and purity of your "this compound" stock. Supplier information provides basic details[8], but independent verification is best practice.
-
Purity and Identity Check: If possible, obtain a Certificate of Analysis (CoA) from your supplier. For critical applications, consider analytical chemistry techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure.
-
Solubility Issues: Poor solubility is a frequent cause of inconsistent results.
-
Determine Solubility: Empirically determine the solubility of "this compound" in your assay buffer and your stock solvent (e.g., DMSO).
-
Visual Inspection: After dilution into your final assay medium, visually inspect for any precipitation. Centrifuge a sample to see if a pellet forms.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells or assay components.[9]
-
-
Compound Stability:
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution. Aliquot the stock upon receipt and store it as recommended.[9]
-
Stability in Assay Buffer: Some compounds are unstable in aqueous buffers or in the presence of light. You can assess stability by incubating the compound in the assay buffer for the duration of the experiment, then analyzing it for degradation (e.g., by HPLC).
-
Part 2: Cell-Based Assay Troubleshooting
Cell-based assays are prone to variability due to their biological nature.[10] Let's address the most common issues.
Q2: I'm seeing high variability between replicate wells in my cell viability/cytotoxicity assay. What should I check first?
High coefficient of variation (CV) between replicates is a red flag. The cause is often procedural.
Answer:
Focus on the consistency of your cell culture and plating techniques. Inconsistent cell handling is a major contributor to irreproducible results.[1][2]
Troubleshooting Steps & Causality:
-
Cell Passage Number: Use cells with a consistent and low passage number. High-passage cells can undergo phenotypic and genotypic drift, altering their response to stimuli.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Do not use cells that are overgrown or have just been split.
-
Inconsistent Seeding: This is a very common error source.
-
Single-Cell Suspension: Ensure you have a homogenous, single-cell suspension before plating. Clumps of cells will lead to uneven distribution.
-
Pipetting Technique: Mix the cell suspension between pipetting to prevent settling. Use well-calibrated pipettes.[11]
-
-
Edge Effects: Wells on the perimeter of a microtiter plate are prone to evaporation, leading to different thermal conditions and altered cell growth.[12]
-
Mitigation: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Q3: My assay window is narrow, or the signal is weak. How can I improve it?
A small dynamic range between your positive and negative controls makes it difficult to discern real effects from noise.
Answer:
Optimizing your assay parameters and detection method is key.
-
Cell Density: The optimal cell number per well depends on the cell type and assay duration. Test a range of cell densities to find one that gives a robust signal without overgrowth by the end of the experiment.[13]
-
Incubation Times: Adhere strictly to the recommended incubation times for both the drug treatment and the assay itself. Optimize these times for your specific cell line and compound.
-
Choice of Detection Method:
-
Fluorescence vs. Luminescence: Be aware of potential interference. Cellular components and media containing phenol red can cause high autofluorescence, especially in the green spectrum.[13] If this is an issue, consider red-shifted dyes or switching to a luminescence-based assay, which generally has a higher signal-to-background ratio.[14]
-
Plate Selection: The microplate material and color can significantly impact your signal. For fluorescence assays, use black plates to reduce background and crosstalk. For luminescence, white plates are optimal to maximize the signal.[13][14]
-
Table 1: Microplate Selection Guide for Cell-Based Assays
| Assay Type | Recommended Plate Color | Rationale |
| Absorbance | Clear | Allows light to pass through the sample. |
| Fluorescence | Black, Clear Bottom | Minimizes background fluorescence and light scatter. |
| Luminescence | White, Solid or Clear Bottom | Maximizes signal reflection for detection. |
Part 3: Ligand Binding & Enzyme Assay Troubleshooting
For biochemical assays, such as ligand binding or enzyme inhibition assays, variability often stems from reagent quality and non-specific interactions.[15][16][17]
Q4: I'm observing high background noise or non-specific binding in my ligand binding assay. How can I reduce it?
High non-specific binding (NSB) can obscure the specific signal, leading to inaccurate results.[18]
Answer:
This issue often arises from the ligand interacting with components other than the intended target.
-
Optimize Blocking Conditions: The choice and concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) are critical. Ensure you are using an appropriate blocking buffer and have optimized the incubation time.[15]
-
Modify Assay Buffer: Including detergents (e.g., Tween-20) or increasing the salt concentration in your wash buffer can help disrupt weak, non-specific interactions.[18]
-
Reduce Ligand/Reagent Concentration: If using a labeled ligand, high concentrations can lead to increased NSB. Titrate the ligand to find the optimal concentration that balances signal with background.
-
Quality of Reagents: Ensure all reagents, especially antibodies and ligands, are of high quality and have not degraded. Aggregated proteins are a common cause of non-specific binding.[16]
Workflow for Troubleshooting High Non-Specific Binding
Caption: A logical workflow for diagnosing high non-specific binding.
Part 4: General Assay Best Practices & Reproducibility
Beyond specific assay types, universal principles of good laboratory practice are essential for minimizing variability.[2]
Q5: My results are not reproducible between experiments run on different days. What are the likely causes?
Answer:
This points to a lack of standardization in your protocol or environment.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for every step of the assay. Incomplete or inaccurate reporting of methodologies is a major cause of poor reproducibility.[1]
-
Reagent Consistency: Prepare and aliquot reagents in large batches to minimize batch-to-batch variability.[15] Always note the lot numbers of critical reagents like media, serum, and antibodies.
-
Environmental Control: Conduct assays at a consistent temperature and, for cell-based assays, ensure consistent CO2 and humidity levels.[13][15]
-
Analyst Variation: Different technicians may have subtle differences in their techniques (e.g., pipetting, mixing). Ensure all personnel are adequately trained on the standardized protocol.[3]
A Self-Validating Experimental Design
To build trustworthiness into your results, every experiment should include a robust set of controls.
Caption: Key controls for a robust and self-validating assay plate.
References
- Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
- Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1484. [Link][1][2]
- Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- LookChem. (n.d.). Cas 1121-46-6, 2-FURAN-2-YL-ETHYLAMINE.
- Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- Sartorius. (n.d.). Critical Challenges in Cell-Based Analysis — A Roadmap.
- Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis.
- Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. PubMed.
- BioAgilytix. (n.d.). Ligand Binding Assays in the 21st Century Laboratory: Automation.
- Wild, D. (2013). Immunoassay Troubleshooting Guide. ResearchGate.
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
- BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability.
- American Research Products, Inc. (n.d.). ELISA Troubleshooting tips – High CV.
- Inam, M., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Molecular and Applied Bioanalysis. [Link][4]
- Patel, N., et al. (2014). Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1747-1760. [Link][5]
- Frotscher, M., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(1), e2000298. [Link][6]
- PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine.
- Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link][7]
Sources
- 1. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Research Reproducibility: Keeping Up High Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 11. arp1.com [arp1.com]
- 12. focus.gbo.com [focus.gbo.com]
- 13. selectscience.net [selectscience.net]
- 14. youtube.com [youtube.com]
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- 16. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 17. criver.com [criver.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 2-Furan-2-yl-2-piperidin-1-yl-ethylamine Synthesis
Welcome to the technical support guide for the synthesis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth guidance, troubleshooting, and protocols for selecting the optimal catalyst for this synthesis, which presents unique challenges due to the molecule's specific functional groups.
Introduction: The Synthetic Challenge
The target molecule, this compound, is a 1,2-diamine containing a furan ring and a piperidine moiety. A direct, single-step synthesis is not well-documented. A robust and logical approach involves a two-step pathway:
-
Strecker Reaction: Synthesis of the α-aminonitrile intermediate, 2-(furan-2-yl)-2-(piperidin-1-yl)acetonitrile, from furfural, piperidine, and a cyanide source. This reaction is well-established for producing α-aminonitriles.[1][2]
-
Catalytic Hydrogenation: The critical step of reducing the nitrile group of the intermediate to a primary amine. This step is the focus of our guide, as catalyst selection is paramount for achieving high yield and selectivity.
The primary challenge in the hydrogenation step is achieving selective reduction of the nitrile in the presence of three other potentially reactive sites: the furan ring, the tertiary amine (piperidine), and the primary amine product itself, which can lead to side reactions.
Caption: Proposed two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for catalyst selection in this nitrile reduction?
A1: For the catalytic hydrogenation of nitriles to primary amines, the most common and effective catalysts are Group 10 metals and other transition metals.[3] Your initial screening should include:
-
Raney Nickel (Raney-Ni) or Raney Cobalt (Raney-Co): These are highly active and cost-effective catalysts for nitrile hydrogenation.[4][5] They are often a first choice in industrial applications.
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst. It is crucial to run the reaction in the presence of ammonia (in an alcoholic solvent) to suppress the formation of secondary and tertiary amine byproducts.[6][7]
-
Platinum Dioxide (PtO₂): Another effective Group 10 metal catalyst for this transformation.[3]
-
Ruthenium on Carbon (Ru/C): Ruthenium catalysts have shown excellent performance and selectivity in nitrile reductions and are also effective for transformations involving furan derivatives.[8][9]
Q2: How does the furan ring affect catalyst choice?
A2: The furan ring is susceptible to hydrogenation, which would lead to a tetrahydrofuran (THF) derivative. This is a significant potential side reaction.
-
Catalyst Choice: Palladium (Pd) and Nickel (Ni) based catalysts can be active for furan ring hydrogenation, especially under harsh conditions (high temperature and pressure).[10][11] Rhodium (Rh) and Ruthenium (Ru) are also known to hydrogenate aromatic and heterocyclic rings.
-
Condition Control: To minimize furan reduction, it is critical to use milder reaction conditions (lower temperature and pressure).[12] The selectivity for nitrile reduction over furan hydrogenation is a key optimization parameter.
Q3: Will the piperidine group or the final amine product poison the catalyst?
A3: Yes, this is a critical concern. Amine compounds can act as catalyst poisons by strongly adsorbing to the active metal sites, which inhibits or deactivates the catalyst.[13][14][15]
-
Inhibition vs. Poisoning: The tertiary piperidine nitrogen and the primary amine product can compete with the nitrile group for access to the catalyst's active sites. This can be a reversible inhibition or an irreversible poisoning.[13][16]
-
Mitigation Strategies:
-
Catalyst Choice: Some catalysts are more tolerant to nitrogen compounds. Cobalt-based catalysts are often used in industry for nitrile hydrogenations, sometimes showing good resistance.[4][5][17]
-
Additives: Running the reaction in the presence of ammonia helps to minimize the formation of secondary amines, which can be stronger inhibitors, and can also saturate the catalyst surface in a way that favors the desired reaction.[7]
-
Catalyst Loading: A higher catalyst loading may be required to compensate for partial deactivation.
-
Troubleshooting Guide
Issue 1: Low or No Conversion of the Nitrile Intermediate
| Potential Cause | Recommended Action & Explanation |
| Catalyst Deactivation/Poisoning | The amine functionalities in the substrate and product are the most likely poisons.[13][15] Action: 1) Increase catalyst loading. 2) Switch to a more poison-resistant catalyst like Cobalt (e.g., Raney-Co).[5][17] 3) Ensure starting materials and solvents are free from other poisons like sulfur or halides.[14][15] |
| Insufficient Catalyst Activity | The chosen catalyst may not be active enough under the selected conditions. Action: 1) Increase hydrogen pressure and/or temperature systematically. 2) Screen a different class of catalyst (e.g., switch from Pd/C to Raney-Ni).[3][4] |
| Poor Hydrogen Availability | Inefficient stirring or mass transfer limitations can starve the catalyst of hydrogen. Action: 1) Increase the stirring rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized. 2) Check for leaks in the hydrogenation apparatus. |
Issue 2: Poor Selectivity (Formation of Secondary/Tertiary Amines)
This is the most common issue in nitrile reductions, arising from the reaction of the primary amine product with the intermediate imine.[3][6][18]
| Potential Cause | Recommended Action & Explanation |
| Reaction of Imine Intermediate | The intermediate imine formed during reduction is highly reactive and can be attacked by the primary amine product.[4] Action: 1) Add Ammonia: Conduct the reaction in a solvent saturated with ammonia (e.g., methanolic ammonia). The high concentration of NH₃ shifts the equilibrium away from byproduct formation.[7] 2) Use a Lewis-Acidic Additive: In some systems, additives can modify selectivity. 3) Catalyst Choice: Certain cobalt and nickel catalysts are known to provide higher selectivity to primary amines.[4][5][17] |
| High Reaction Temperature | Higher temperatures can favor the side reactions leading to secondary and tertiary amines. Action: Screen lower reaction temperatures. A balance must be struck between reaction rate and selectivity. |
Issue 3: Unwanted Reduction of the Furan Ring
| Potential Cause | Recommended Action & Explanation |
| Harsh Reaction Conditions | High hydrogen pressure and high temperature will promote the hydrogenation of the furan ring.[11] Action: Systematically lower the pressure and temperature. Find the mildest conditions that still provide a reasonable rate for nitrile reduction. |
| Highly Active Catalyst | Catalysts like Rhodium on carbon (Rh/C) or even highly active Pd/C can be aggressive towards aromatic systems. Action: Switch to a less active catalyst or a different metal. For instance, if Pd/C is causing over-reduction, a cobalt-based catalyst might be more chemoselective.[10] |
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}
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Catalytic Hydrogenation of Furfural | MDPI [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 16. journal.bcrec.id [journal.bcrec.id]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Welcome to the technical support center for the scale-up synthesis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and successful scale-up campaign.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the α-aminonitrile intermediate, 2-Furan-2-yl-2-piperidin-1-yl-acetonitrile, via a Strecker reaction. The subsequent step is the reduction of the nitrile group to a primary amine to yield the final product.
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs)
Step 1: Strecker Synthesis of 2-Furan-2-yl-2-piperidin-1-yl-acetonitrile
Q1: What are the primary safety concerns when handling cyanide on a large scale for the Strecker reaction?
A1: The use of cyanide salts like sodium cyanide (NaCN) on a large scale presents significant safety challenges. The primary hazard is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids or even water.[1][2][3]
-
Personal Protective Equipment (PPE): Always use a full-face respirator with an appropriate cartridge, chemical-resistant gloves, a lab coat, and eye protection. In a production environment, a self-contained breathing apparatus (SCBA) may be necessary.[1]
-
Ventilation: All manipulations must be conducted in a well-ventilated area, preferably a walk-in fume hood or a dedicated, enclosed reactor system.[1]
-
Quenching: A quench solution, typically an alkaline bleach solution (sodium hypochlorite), should be readily available to neutralize any spills or residual cyanide.
-
Buddy System: Never work alone when handling large quantities of cyanide.[3]
Q2: I'm observing a dark coloration and formation of byproducts during the Strecker reaction with furfural. What could be the cause and how can I mitigate this?
A2: Furfural is known to be sensitive to acidic conditions and can undergo side reactions, leading to discoloration and impurity formation.[4][5]
-
pH Control: The Strecker reaction is often acid-catalyzed, but a delicate balance is required.[6] Too low a pH can promote the polymerization of furfural. Careful control of the pH, perhaps by using a buffer system, is crucial.
-
Temperature Management: Exothermic reactions can accelerate the degradation of furfural. Maintain strict temperature control throughout the reaction.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress closely and quench it as soon as the formation of the aminonitrile plateaus.
Q3: What are the key considerations for scaling up the Strecker reaction itself?
A3: Scaling up the Strecker reaction requires careful attention to several factors to maintain yield and safety.[7][8]
-
Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized hotspots, which can lead to side reactions. The choice of reactor and agitator design is important.
-
Heat Transfer: The reaction can be exothermic. The reactor's surface area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. A robust cooling system is essential to maintain the desired reaction temperature.[9]
-
Reagent Addition: Controlled addition of reagents, particularly the cyanide source, can help manage the exotherm and maintain a safe reaction profile.
Step 2: Reduction of 2-Furan-2-yl-2-piperidin-1-yl-acetonitrile
Q4: What are the pros and cons of using catalytic hydrogenation versus a chemical hydride for the nitrile reduction at scale?
A4: The choice between catalytic hydrogenation and chemical hydrides for the nitrile reduction is a critical process development decision.
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni, Pd/C) | - Environmentally friendly (water is the only byproduct).- Cost-effective for large-scale production.- High selectivity for primary amines can be achieved.[10] | - Requires specialized high-pressure reactor systems.- Catalyst can be sensitive to impurities.- Potential for catalyst poisoning. |
| Chemical Hydrides (e.g., LiAlH₄, Borane complexes) | - Often proceeds under milder conditions (lower pressure and temperature).- Can be more tolerant of certain functional groups.- Faster reaction times in some cases. | - Generates stoichiometric amounts of waste.- Can be highly exothermic and require careful handling, especially LiAlH₄.[11][12]- Higher cost on a large scale. |
Q5: I'm observing the formation of a significant amount of the secondary amine byproduct during the nitrile reduction. How can I suppress this?
A5: The formation of secondary amines is a common side reaction during nitrile reduction, arising from the reaction of the initially formed primary amine with the intermediate imine.[13]
-
Ammonia Addition: In catalytic hydrogenation, the addition of ammonia can help suppress the formation of secondary amines by shifting the equilibrium away from the imine condensation reaction.[13]
-
Catalyst Choice: The choice of catalyst can influence selectivity. For example, cobalt-based catalysts have been reported to show different selectivities compared to nickel or palladium.[14]
-
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent can also help minimize secondary amine formation.
Q6: What is the recommended work-up procedure for a large-scale LiAlH₄ reduction?
A6: Quenching a large-scale LiAlH₄ reaction is a hazardous operation that must be performed with extreme caution due to the vigorous and exothermic reaction with protic solvents and the evolution of hydrogen gas.[11][15]
-
Fieser Work-up: A common and controlled method is the Fieser work-up. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water This procedure results in the formation of granular aluminum salts that are easily filtered.[15]
-
-
Temperature Control: The quenching process must be performed at a low temperature (typically 0 °C or below) with efficient cooling.
-
Inert Atmosphere: The entire process should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ignition of hydrogen gas.
Purification and Final Product
Q7: The final product, this compound, has a high boiling point. What are the recommended large-scale purification methods?
A7: High-boiling point diamines can be challenging to purify on a large scale.[16][17]
-
Vacuum Distillation: If the compound is thermally stable, vacuum distillation is a viable option to separate it from non-volatile impurities.[18][19] A fractional distillation setup may be necessary to separate it from closely boiling impurities.
-
Crystallization: If the product is a solid or can be converted to a stable salt (e.g., hydrochloride), crystallization is an excellent method for achieving high purity.
-
Liquid-Liquid Extraction: A carefully designed series of liquid-liquid extractions can be used to remove impurities based on their differential solubility in various solvents and pH conditions.
Troubleshooting Guide
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
- De Vleeschouwer, F., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
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- De Vleeschouwer, F., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
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- Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
- Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
- Mitsudome, T., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
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- Liu, W., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering.
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- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
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issues with "2-Furan-2-yl-2-piperidin-1-yl-ethylamine" crossing the blood-brain barrier
Technical Support Center: Troubleshooting Blood-Brain Barrier Permeability
A Note from the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the central nervous system (CNS) delivery of novel small molecules.
It has come to our attention that you are working with "2-Furan-2-yl-2-piperidin-1-yl-ethylamine." A thorough review of scientific databases and literature reveals no publicly available information for this specific compound. This suggests it may be a novel entity, proprietary, or an internal designation.
Therefore, to provide immediate and actionable value, this guide will address the broader, critical challenge of troubleshooting poor blood-brain barrier (BBB) permeability for novel CNS drug candidates. We will use the structural motifs present in your compound name (a tertiary amine, piperidine, and furan rings) as illustrative examples to discuss general principles of CNS drug design and experimental troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties governing a small molecule's ability to cross the BBB?
A1: The ability of a small molecule to passively diffuse across the highly restrictive endothelial cells of the BBB is governed by a delicate balance of several properties.[1][2][3] Exceeding these general guidelines often leads to poor brain penetration.
-
Lipophilicity (logP/logD): The compound must be lipid-soluble enough to enter the cell membranes of the BBB but not so lipophilic that it gets trapped in the membrane or becomes susceptible to metabolic enzymes. An optimal logP is typically in the range of 1 to 3.[4]
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. A molecular weight under 400-500 Daltons is often cited as a key guideline for successful CNS drugs.[1]
-
Polar Surface Area (PSA): PSA is a measure of the molecule's polar atoms. High PSA correlates with poor BBB penetration due to the energy required to shed interactions with water (desolvation) to enter the lipid membrane. A PSA of less than 90 Ų is generally preferred.
-
Hydrogen Bonding: A high number of hydrogen bond donors (HBD) and acceptors (HBA) increases polarity and reduces permeability.[1][2] Aiming for HBD ≤ 3 and HBA ≤ 7 is a common strategy.
-
Ionization (pKa): The pKa of a molecule determines its charge state at physiological pH (7.4). While some charge is often necessary for target engagement, the neutral form of a molecule is typically what crosses the BBB via passive diffusion. For basic compounds, like one containing an ethylamine and piperidine group, a pKa between 7.5 and 10.5 is often considered optimal, balancing aqueous solubility with the presence of a sufficient fraction of the neutral species to initiate membrane transit.[2]
| Property | Generally Favorable for BBB Penetration | Potential Issue with "this compound" motifs |
| Molecular Weight | < 400-500 Da[1] | Likely within range, but depends on full structure. |
| Lipophilicity (logP) | 1 - 3[4] | The furan and piperidine rings contribute to lipophilicity. |
| Polar Surface Area (PSA) | < 90 Ų | The nitrogen and potential oxygen atoms contribute to PSA. |
| H-Bond Donors | ≤ 3 | The primary amine would be a key donor. |
| pKa (for bases) | 7.5 - 10.5[2] | The piperidine and ethylamine are basic nitrogens. High basicity can lead to extensive ionization, reducing the neutral fraction. |
Q2: My compound has ideal physicochemical properties but still shows low brain exposure. What could be the issue?
A2: This is a classic problem in CNS drug discovery and often points to the involvement of active efflux transporters at the BBB.[5][6] The most notorious of these is P-glycoprotein (P-gp) , an ATP-driven pump that actively removes a wide range of substrates from the brain endothelial cells back into the bloodstream.[5][6] Your compound being a P-gp substrate is a high-probability cause for poor brain penetration despite having "drug-like" properties.[6][7]
Q3: How can I determine if my compound is a P-glycoprotein (P-gp) substrate?
A3: The most direct way is to perform an in vitro bidirectional permeability assay using cell lines that express P-gp, such as Caco-2 or MDCK-MDR1 cells.[8] In this assay, you measure the permeability of your compound in both directions across a cell monolayer: from the apical (blood) side to the basolateral (brain) side (Papp A→B) and vice versa (Papp B→A).
An Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
-
An ER > 2 is a strong indication that your compound is subject to active efflux.[9][10]
-
To confirm P-gp's specific involvement, the assay can be repeated in the presence of a known P-gp inhibitor, like verapamil.[9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms your compound is a P-gp substrate.
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and address common experimental issues.
Issue 1: Inconsistent or Low Permeability in the PAMPA-BBB Assay
You Observe: High variability between wells or an unexpectedly low apparent permeability (Papp) value for a compound predicted to be permeable.
Underlying Cause: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that exclusively measures passive diffusion.[11][12] It is a valuable high-throughput screen but is sensitive to issues of solubility and compound stability.[12][13][14]
Caption: Troubleshooting workflow for PAMPA-BBB assays.
-
Preparation: A 96-well filter plate is coated with a solution of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.[14][15]
-
Donor Plate: The test compound is dissolved in a phosphate buffer solution (pH 7.4) in a 96-well donor plate.
-
Assay Sandwich: The filter plate is placed on top of the donor plate, and an acceptor plate containing fresh buffer is placed on top of the filter plate.
-
Incubation: The "sandwich" is incubated for a set period (e.g., 4-18 hours) at room temperature to allow the compound to diffuse from the donor, through the lipid membrane, into the acceptor well.[11]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS or UV-Vis spectroscopy.[12]
-
Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds with a Papp > 4.0 x 10⁻⁶ cm/s are generally considered to have high passive permeability.[12]
Issue 2: High Brain Tissue Binding Obscures Free Drug Concentration
You Observe: In vivo microdialysis or brain homogenate analysis shows high total compound concentration in the brain (high Kp), but the desired pharmacological effect is weak or absent.
Underlying Cause: This points to a potential disconnect between the total brain concentration and the unbound brain concentration (Kp,uu).[16] High lipophilicity can cause a compound to partition non-specifically into lipid-rich brain tissue, rendering it unavailable to bind to its intended target.[16] The free drug hypothesis states that only the unbound drug is pharmacologically active.[16]
Caption: Decision tree for investigating unbound brain concentration.
-
Homogenate Preparation: Brain tissue from untreated animals is homogenized in a phosphate buffer to create a consistent protein/lipid concentration.
-
Dialysis Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane. Brain homogenate is placed in one chamber, and buffer is placed in the other.
-
Spiking: The test compound is added to the brain homogenate chamber.
-
Equilibration: The apparatus is incubated (e.g., 4-6 hours at 37°C) with gentle shaking, allowing the unbound compound to diffuse across the membrane until its concentration is equal in both chambers.
-
Sampling & Analysis: Samples are taken from both the buffer and homogenate chambers and analyzed by LC-MS/MS.
-
Calculation: The fraction unbound in the brain (fu,brain) is calculated as the concentration in the buffer chamber divided by the concentration in the homogenate chamber.
Part 3: Advanced Troubleshooting - Cell-Based Models
Issue 3: Poor Correlation Between In Vitro Caco-2 Data and In Vivo Brain Exposure
You Observe: Your compound shows low permeability (Papp A→B) and a high efflux ratio in the standard Caco-2 assay, yet you observe moderate brain penetration in vivo.
Underlying Cause: This discrepancy can arise from several factors. While Caco-2 cells are a gold standard for predicting intestinal absorption and identifying P-gp substrates, they are not of brain endothelial origin.[17][18] They may over- or under-express certain transporters relative to the in vivo BBB. Furthermore, in vivo, the contribution of active influx transporters (that carry molecules into the brain) could be overriding a moderate level of efflux.
-
Transition to a More Relevant Cell Model: Utilize in vitro models based on primary or iPSC-derived brain microvascular endothelial cells (BMECs).[19][20][21] These models better recapitulate the specific transporter expression profile of the human BBB.[19][21][22] Co-culture models that include astrocytes and pericytes provide an even more physiologically relevant system by enhancing tight junction integrity and barrier function.[19][21]
-
Investigate Influx Transporters: If your compound's structure resembles endogenous molecules (e.g., amino acids, glucose, nucleosides), it may be a substrate for a carrier-mediated transport (CMT) system like LAT1 or GLUT1.[4][23] This can be tested in vitro by running competitive uptake experiments with known substrates of these transporters.
-
Perform In Vivo Validation: A definitive answer requires an in vivo study. The most common method is to dose the compound in wild-type rodents and in knockout rodents that lack the suspected efflux transporter (e.g., mdr1a/b knockout mice for P-gp). A significantly higher brain-to-plasma concentration ratio in the knockout animals provides conclusive evidence of the transporter's role in limiting brain exposure.
References
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- Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed.
- Kumar, S., et al. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
- National Center for Advancing Translational Sciences. PAMPA BBB. NIH.
- Creative Bioarray. Caco2 assay protocol.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ACS Publications.
- Miller, D. S., et al. (2009). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. PubMed Central.
- Patsnap. (2024). What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse.
- Elmabruk, M., et al. (2019). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI.
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Singh, S., et al. (2024). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed.
- Czupalla, C., et al. (2021). Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. PubMed.
- Oreate AI. (2026). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. Oreate AI Blog.
- Seo, H., et al. (2021). Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models. PubMed.
- Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
- ResearchGate. (2024). P-glycoprotein Trafficking as a Therapeutic Target to Optimize CNS Drug Delivery.
- Ronaldson, P. T., & Davis, T. P. (2015). P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery. PubMed Central.
- Sharma, B., et al. (2019). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar.
- Cucullo, L., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers.
- Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central.
- Creative Bioarray. Caco-2 Permeability Assay.
- van der Most, B., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications.
- van der Most, B., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central.
- Research Journal of Pharmacy and Technology. (2023). Physicochemical determinants of blood brain barrier penetrating molecules.
- AZoLifeSciences. (2021). Blood-Brain Barrier Models for Oncology Research.
- Evotec. Caco-2 Permeability Assay.
- Al-Ghananeem, A. M., et al. (2022). Regulation of P-Glycoprotein in the Brain. MDPI.
- Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. ConferenceSeries.
- Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
- Shah, P., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers.
- ResearchGate. (2018). Blood-Brain Barrier in Drug Discovery: Optimizing Brain Exposure of CNS Drugs and Minimizing Brain Side Effects for Peripheral Drugs.
- Drug Hunter. (2023). How to Get Drugs Into the Brain.
- Drug Hunter. (2022). Drug Hunter Flash Talks | Strategies to Optimize Unbound Brain Concentrations with Dennis Koester. YouTube.
- Terstappen, G. C., et al. (2021). Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy. PubMed Central.
- Pardridge, W. M. (2018). Blood-Brain Barrier in Drug Discovery: Optimizing Brain Exposure of CNS Drugs and Minimizing Brain Side Effects for Peripheral Drugs. ResearchGate.
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Technical Support Center: Minimizing Toxicity of "2-Furan-2-yl-2-piperidin-1-yl-ethylamine" in Cell Culture
Disclaimer: "2-Furan-2-yl-2-piperidin-1-yl-ethylamine" is a novel compound with limited publicly available toxicological data. This guide is formulated based on the toxicological profiles of its core chemical moieties—a furan ring and a piperidine ring—and established principles of in vitro toxicology. The provided strategies are intended to help researchers identify, characterize, and mitigate potential cytotoxicity.
Introduction
Researchers working with novel compounds like "this compound" often face the challenge of unexpected cytotoxicity in their cell culture models. This technical guide provides a structured approach to troubleshooting and minimizing these toxic effects. By understanding the potential mechanisms of toxicity related to its furan and piperidine components, and by systematically optimizing experimental parameters, researchers can obtain more reliable and reproducible data.
The core of this guide is a question-and-answer-based troubleshooting section, followed by frequently asked questions (FAQs) that delve deeper into the science behind the recommended strategies. Detailed experimental protocols are provided to empower researchers to implement these solutions effectively.
Troubleshooting Guide: Addressing Common Issues
This section is designed to provide direct answers and actionable solutions to problems you might encounter when working with "this compound" in cell culture.
Q1: I'm observing significant cell death even at low concentrations of my compound. What's the first thing I should check?
A1: Compound Solubility and Vehicle Toxicity.
Poor solubility can lead to the formation of compound precipitates, which can cause mechanical stress and localized high concentrations, resulting in cytotoxicity.[1] Additionally, the solvent used to dissolve the compound (the vehicle), most commonly DMSO, can be toxic to cells at higher concentrations.[2]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your culture wells under a microscope after adding the compound. Look for any signs of precipitation (e.g., crystals, cloudiness).
-
Vehicle Control: Always include a vehicle-only control in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used in your highest compound concentration wells.[2] This will help you differentiate between compound-specific toxicity and solvent-induced toxicity.
-
Optimize Dissolution: If you suspect solubility issues, refer to the protocol below for optimizing compound dissolution.
Protocol 1: Optimizing Compound Dissolution
-
Initial Dissolution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[2]
-
Aiding Dissolution: If the compound doesn't dissolve readily, you can use gentle warming (e.g., a 37°C water bath) or sonication for a few minutes.[3] Caution: Be mindful that heat can degrade some compounds.
-
Serial Dilutions: Perform serial dilutions of your compound in 100% DMSO to create a range of stock concentrations.[4] This ensures that the final concentration of DMSO in your culture wells remains consistent across all treatment groups.
-
Final Dilution: The final dilution into your cell culture medium should result in a DMSO concentration that is non-toxic to your specific cell line, typically ≤ 0.5%.[2]
Q2: My cells look stressed (e.g., rounded, detached), but viability assays like MTT show only a moderate decrease. What could be happening?
A2: The compound may be causing cellular stress, such as oxidative stress, that precedes overt cell death.
The furan moiety, in particular, can be metabolized by cellular enzymes (like cytochrome P450s) into reactive metabolites.[5][6] These metabolites can generate reactive oxygen species (ROS), leading to oxidative stress.[7] Standard viability assays that measure metabolic activity (like MTT) may not be sensitive enough to detect early-stage stress.
Troubleshooting & Investigative Steps:
-
Consider Alternative Endpoints: Use assays that measure specific cellular stress pathways.
-
Oxidative Stress: Measure intracellular ROS levels using fluorescent probes like DCFDA.
-
Apoptosis: Use assays to detect the activation of caspases, key mediators of programmed cell death.[8]
-
-
Introduce Antioxidants: Co-incubate your cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from the compound's effects.[9] This can provide evidence for the involvement of oxidative stress.
Q3: I'm seeing variable results between experiments. What can I do to improve reproducibility?
A3: Inconsistent results can stem from several factors, including compound stability, cell seeding density, and the influence of serum proteins.
Strategies for Improving Reproducibility:
-
Fresh Stock Solutions: Prepare fresh stock solutions of the compound for each experiment to avoid degradation.[1]
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to maintain consistent cell numbers across all wells and plates.[1]
-
Serum Concentration: The concentration of fetal bovine serum (FBS) or other serum in your culture medium can significantly impact the apparent toxicity of a compound. Serum proteins can bind to the compound, reducing its free concentration and thus its biological activity.[10][11]
-
Experiment: If you suspect serum protein binding, try performing your cytotoxicity assay with varying concentrations of FBS (e.g., 10%, 5%, and 2%). If the toxicity of your compound increases as the serum concentration decreases, it's a strong indicator of protein binding.
-
Frequently Asked Questions (FAQs)
Q4: What are the potential mechanisms of toxicity for a compound containing a furan ring?
The furan ring is a known structural alert in toxicology. Its toxicity is often linked to metabolic activation by cytochrome P450 enzymes in the liver and other tissues.[5][6] This process can generate a highly reactive metabolite, cis-2-butene-1,4-dial (BDA), which can lead to:
-
DNA Damage: BDA can form adducts with DNA, potentially leading to genotoxicity.[12]
-
Oxidative Stress: The metabolic process can generate reactive oxygen species (ROS), leading to cellular damage.[7]
-
Protein Adducts: BDA can react with cellular proteins, disrupting their function.
Q5: What about the piperidine ring? Does it contribute to toxicity?
The piperidine ring is a common scaffold in many approved drugs and is generally considered to be metabolically stable and to have a favorable safety profile.[13][14] However, its presence can influence the overall physicochemical properties of the molecule, such as lipophilicity and basicity, which can in turn affect its cellular uptake and distribution. While less likely to be the primary driver of toxicity compared to the furan moiety, its contribution to the overall toxicological profile cannot be entirely ruled out without specific experimental data.
Q6: How can I determine the mode of cell death (apoptosis vs. necrosis) induced by my compound?
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can provide valuable insights into the mechanism of toxicity.
-
Apoptosis Detection:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.[15] These enzymes are activated during apoptosis and cleave specific substrates, which can be detected by colorimetric or fluorometric methods.[8][16]
-
Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine flips to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to phosphatidylserine and can be labeled with a fluorescent dye for detection by flow cytometry or fluorescence microscopy.
-
-
Necrosis Detection:
-
Membrane Integrity Assays: Necrotic cells lose their membrane integrity. Dyes like propidium iodide (PI) or trypan blue can enter necrotic cells and stain the nucleus, allowing for their quantification.
-
Q7: Can modifying the cell culture medium help reduce toxicity?
Yes, in some cases, media modifications can mitigate compound-induced toxicity.
-
Antioxidant Supplementation: If oxidative stress is a key mechanism, supplementing the medium with antioxidants like N-acetylcysteine (NAC), Vitamin E, or pyruvate may protect the cells.[9][17]
-
Metabolic Modulation: Some cell lines, particularly transformed or cancer cell lines, have altered metabolism. Growing cells in a medium where glucose is replaced by galactose can force them to rely more on oxidative phosphorylation, which can sometimes make them more representative of primary cells and alter their sensitivity to certain toxins.[18]
Key Experimental Workflows & Protocols
Workflow for Investigating and Mitigating Cytotoxicity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Mechanism of Furan-Induced Toxicity and Carcinogencity - Lisa Peterson [grantome.com]
- 7. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of blood protein concentrations on drug-dosing regimes: practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Assays | Thermo Fisher Scientific - SE [thermofisher.com]
- 16. Caspase Assay Kits - Elabscience® [elabscience.com]
- 17. researchgate.net [researchgate.net]
- 18. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Chiral Separation of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the enantiomeric separation of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. This molecule, with its distinct chiral center adjacent to furan, piperidine, and primary amine moieties, presents a unique and interesting challenge for chromatographers. The presence of a basic primary amine is a critical structural feature that heavily influences method development, often leading to challenges such as poor peak shape if not properly addressed.
This guide is structured to move from foundational knowledge to advanced troubleshooting, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you to develop robust, reproducible, and efficient chiral separation methods for this and structurally similar compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when beginning method development for this specific analyte.
Q1: What are the primary challenges in separating the enantiomers of this compound?
A1: The primary challenge stems from the basic primary amine (-NH2) group. This functional group can interact strongly with acidic residual silanols on the surface of silica-based chiral stationary phases (CSPs). This secondary interaction is non-enantioselective and often leads to significant peak tailing, which can mask the chiral separation and prevent accurate quantification. Additionally, the molecule possesses multiple potential interaction sites—the hydrogen-bonding amine, the π-system of the furan ring, and the bulky piperidine ring—requiring a CSP that can effectively engage with these features in a stereoselective manner.
Q2: Which type of Chiral Stationary Phase (CSP) is the best starting point for this compound?
A2: For chiral primary amines, polysaccharide-based CSPs are the most versatile and have the highest probability of success.[1] We strongly recommend beginning your screening with both amylose and cellulose-derived phases.
-
Amylose-based CSPs (e.g., CHIRALPAK® IA, IB, IC)
-
Cellulose-based CSPs (e.g., CHIRALCEL® OD, OJ)
As an alternative, given the furan moiety, derivatized cyclodextrin-based CSPs have demonstrated effectiveness for separating chiral furan derivatives, particularly in reversed-phase mode.[2] If polysaccharide columns do not yield a separation, a hydroxypropyl-β-cyclodextrin phase is a logical next step.
Q3: What is the role of mobile phase additives, and which should I use?
A3: Mobile phase additives are critical for achieving good peak shape and resolution for basic analytes like this one.[3] Their primary role is to suppress the undesirable interactions between the analyte's basic amine and the stationary phase's residual silanols.[1]
-
For Normal Phase (NP) and Polar Organic (PO) Modes: A basic additive is essential. Diethylamine (DEA) or butylamine at a concentration of 0.1% to 0.5% (v/v) is the standard choice.[4] These additives compete with the analyte for active silanol sites, resulting in symmetrical peaks.
-
For Reversed Phase (RP) Mode: The pH of the aqueous portion of the mobile phase is critical and affects the ionization state of the amine.[2] Buffers are used to control pH. Basic additives can still be used to improve peak shape.
-
Acidic Additives: In some cases, an acidic additive like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can be used.[5][6] This approach works by forming an ion-pair with the protonated amine. This intact salt pair is then separated on the CSP.[5] However, this can sometimes disrupt the primary interactions required for chiral recognition, leading to a loss of separation.[7] Therefore, we recommend this as a secondary strategy if basic additives are unsuccessful.
Q4: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for this separation?
A4: Both techniques are highly effective.
-
HPLC is widely available and robust. Method development can be performed in normal-phase, reversed-phase, or polar organic modes, offering great flexibility.[8]
-
SFC is often considered a superior technique for preparative chiral separations due to its advantages in speed, lower solvent consumption ("green chemistry"), and faster sample recovery.[6][9] Given that many polysaccharide CSPs show excellent performance in normal-phase HPLC, they translate very well to SFC, which uses similar mobile phase constituents (CO₂ with an alcohol co-solvent). SFC often provides higher efficiency and faster run times.[10]
If both instruments are available, SFC is highly recommended for its efficiency. If not, HPLC is a perfectly suitable and powerful alternative.
Section 2: Method Development & Protocols
A systematic approach is key to efficient method development. The workflow below outlines a proven strategy for tackling a new chiral separation.
Caption: General workflow for chiral method development.
Protocol 1: Initial Screening on Polysaccharide CSPs (HPLC - Normal Phase)
This protocol is designed to quickly identify the most promising CSP and mobile phase combination. High-performance liquid chromatography (HPLC) is a well-established technique for chiral analysis.[8]
1. Analyte Preparation: Prepare a 1 mg/mL solution of racemic this compound in a 50:50 mixture of Hexane/Isopropanol (IPA).
2. Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for the furan ring)
-
Injection Volume: 5 µL
3. Screening Conditions: Screen the columns listed in the table below with each of the mobile phases. Ensure the system is fully equilibrated when changing mobile phases.
| Parameter | Condition A | Condition B | Condition C |
| Columns to Screen | CHIRALPAK IA, CHIRALPAK IB, CHIRALCEL OD-H | CHIRALPAK IA, CHIRALPAK IB, CHIRALCEL OD-H | CHIRALPAK IA, CHIRALPAK IB, CHIRALCEL OD-H |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | n-Hexane / Ethanol (EtOH) (90:10, v/v) | n-Hexane / 2-Propanol (80:20, v/v) |
| Basic Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.2% Diethylamine (DEA) |
| Data synthesized from multiple sources for illustrative purposes.[1][11] |
4. Evaluation: Analyze the chromatograms. Look for the combination that provides the best selectivity (α), even if the resolution (Rs) is not baseline. The highest selectivity factor indicates the most promising condition for further optimization.
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific issues you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing)
-
Question: My peaks for this compound are tailing badly, even with a basic additive. What's the cause and how do I fix it?
-
Answer: This is the most common issue for basic amines and is almost always caused by interaction with acidic silanols on the silica support. While you have included a basic additive, its concentration or type may not be optimal.
-
Increase Additive Concentration: Systematically increase the DEA concentration. Create mobile phases with 0.2%, 0.3%, and 0.4% DEA. Often, a higher concentration is needed to fully passivate the stationary phase. Do not exceed 0.5% as it can sometimes negatively impact selectivity.[1]
-
Change the Basic Additive: DEA is a tertiary amine. Sometimes a primary or secondary amine additive can be more effective. Try substituting DEA with an equivalent concentration of Butylamine or Ethanolamine.[4]
-
Check for Column Age/Contamination: An older column may have more exposed silanol sites. If the column is not new, strongly adsorbed contaminants could also be causing active sites. Consider flushing the column (see Problem 3) or trying a new column.
-
Problem 2: No Enantiomeric Separation (Resolution = 0)
-
Question: I'm getting a single, sharp peak on my chosen column. How can I achieve separation?
-
Answer: This is a selectivity (α) problem, meaning the CSP is not differentiating between the two enantiomers under the current conditions. Chiral recognition is a complex 3D interaction, so you must alter the conditions to find a successful combination.[12]
-
Change the Mobile Phase Composition: This is the easiest first step.
-
Switch the Alcohol Modifier: If you are using IPA, switch to EtOH, or vice-versa. The difference in hydrogen bonding and polarity can significantly alter the interaction with the CSP.
-
Vary the Alcohol Percentage: Change the ratio (e.g., from 90:10 to 80:20 or 95:5 Hexane/Alcohol). This changes the overall polarity of the mobile phase and affects analyte retention, which can influence selectivity.
-
-
Change the Chiral Stationary Phase: If modifying the mobile phase doesn't work, the chosen CSP is likely not suitable. If you started with an amylose-based column (e.g., CHIRALPAK IA), switch to a cellulose-based column (e.g., CHIRALCEL OD-H), or vice-versa. Their chiral recognition mechanisms are different.
-
Change the Chromatography Mode: Switch from Normal Phase to Polar Organic Mode (e.g., Acetonitrile/Methanol) or Reversed-Phase Mode (e.g., Acetonitrile/Water with buffer). Some CSPs exhibit completely different selectivity in different modes.[12]
-
Lower the Temperature: Reducing the column temperature (e.g., to 15°C) can sometimes enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, improving resolution.
-
Problem 3: Loss of Resolution Over Time
-
Question: My method was working perfectly, but now the resolution is degrading with each injection. What happened?
-
Answer: This indicates a change in the stationary phase, typically due to contamination or degradation.
-
Cause 1: Strong Adsorption of Impurities: If your sample contains impurities that are more strongly retained than the analyte, they can build up on the column head, altering the stationary phase chemistry.[13]
-
Cause 2: Column Degradation (Coated CSPs): Traditional "coated" polysaccharide CSPs (like CHIRALCEL OD-H) are sensitive to certain solvents. Exposure to incompatible solvents (even trace amounts in your sample, like THF or Dichloromethane) can dissolve the chiral polymer, irreversibly damaging the column.[13][14]
-
Solution for Immobilized Columns: Modern immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) are much more robust. You can attempt to regenerate them by flushing with a strong solvent that will remove contaminants. A typical procedure is to flush with 100% Ethanol, followed by a stronger solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF), and then re-equilibrate back to your mobile phase. Always consult the column's instruction manual before using aggressive flushing solvents. [13]
-
Additive Memory Effect: If you switch between methods using acidic and basic additives on the same column, traces of the previous additive can remain adsorbed, affecting the performance of the new method.[15] It is best practice to dedicate columns to specific additive types.
-
Problem 4: High Column Backpressure
-
Question: My HPLC's backpressure suddenly increased after injecting my sample. What should I do?
-
Answer: A sudden pressure increase is typically due to a blockage at the column inlet.
-
Sample Precipitation: The most common cause is injecting a sample dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in 100% IPA injected into 95:5 Hexane/IPA). When the sample slug mixes with the mobile phase, the analyte can precipitate and block the inlet frit.[13] Solution: Always dissolve your sample in the initial mobile phase whenever possible.
-
Particulates: The sample may contain particulate matter. Solution: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. Using a guard column can also protect the analytical column.
-
Remedy: If a blockage occurs, you can try to remove it by reversing the column and flushing with a compatible solvent at a low flow rate. CRITICAL: Only do this if the column manufacturer explicitly states the column is reversible. Reversing a column not designed for it can destroy the packed bed.
-
Section 4: Data Interpretation & Key Parameters
Understanding and correctly calculating chromatographic parameters is essential for method validation and optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Managing Batch-to-Batch Variability of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Welcome to the technical support center for 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage batch-to-batch variability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: We're observing inconsistent results in our assays using different batches of this compound. How can we confirm if batch-to-batch variability is the root cause?
A1: Inconsistent assay results are a primary indicator of potential batch-to-batch variability. The presence of impurities, even in small amounts, can significantly impact the safety and efficacy of pharmaceutical products.[1][2] To systematically confirm this, you should first establish a baseline with a well-characterized reference batch. Then, compare the performance of new batches against this standard. Key initial steps include:
-
Side-by-Side Comparison: Run the new batch and the reference batch in the same assay, under identical conditions. This will help minimize other sources of experimental error.
-
Dose-Response Curve Analysis: Generate dose-response curves for both batches. A significant shift in potency (e.g., EC50 or IC50) or efficacy (Emax) is a strong indicator of variability.
-
Analytical Characterization: Perform basic analytical checks such as High-Performance Liquid Chromatography (HPLC) to assess purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the new batch against the reference.
Q2: What are the most common causes of batch-to-batch variability in a synthesized compound like this compound?
A2: Batch-to-batch variability in active pharmaceutical ingredients (APIs) is a significant challenge.[3][4] The causes can be broadly categorized into three areas, often addressed by Good Manufacturing Practices (GMP) for APIs.[5][6][7][8][9]
-
Raw Materials and Starting Reagents: Variations in the quality, purity, or isomeric composition of starting materials (e.g., 2-bromofuran, piperidine, ethylamine derivatives) can directly impact the final product.
-
Manufacturing Process Parameters: Seemingly minor deviations in reaction conditions such as temperature, reaction time, solvent quality, and purification methods can lead to different impurity profiles.[10][11]
-
Stability and Storage: Inappropriate storage conditions (e.g., exposure to light, air, or temperature fluctuations) can lead to degradation of the compound, creating new impurities over time.
The following diagram illustrates the potential sources of variability in the manufacturing lifecycle.
Caption: Key contributors to batch-to-batch variability.
Troubleshooting Guide: Investigating the Root Cause
Q3: Our initial analysis shows a purity discrepancy between batches via HPLC. How do we identify the unknown impurity?
A3: When HPLC reveals an unknown peak, the next step is characterization and identification. This typically involves a multi-pronged approach combining chromatographic and spectroscopic techniques.
-
Mass Spectrometry (MS) Coupling: The most powerful initial step is to use HPLC coupled with a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the impurity peak can provide its molecular weight. High-resolution mass spectrometry (HRMS) can even suggest a molecular formula.
-
Fraction Collection and NMR: If the impurity is present in sufficient quantity, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC. After removing the solvent, you can perform 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments to elucidate its structure.[12][13][14][15][16]
-
Forced Degradation Studies: To determine if the impurity is a degradation product, you can subject a known pure batch to stress conditions (e.g., acid, base, oxidation, heat, light). If the resulting chromatogram shows an increase in the peak of interest, it's likely a degradant.
The workflow for impurity identification is outlined below.
Caption: Workflow for unknown impurity identification.
Q4: We suspect the issue is not an impurity, but rather a different salt form or polymorph. How can we investigate this?
A4: This is an excellent point, as different physical forms can have the same chemical structure but exhibit different properties like solubility and bioavailability.[3]
-
Polymorphism: The presence of different crystalline forms (polymorphs) can be investigated using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). Polymorphs will produce different diffraction patterns in XRD and may have different melting points or thermal events in DSC.
-
Salt Form: If the compound is supplied as a salt (e.g., hydrochloride, tartrate), inconsistencies in the salt formation process can lead to batches with different salt-to-base ratios or even a mix of the free base and the salt. Ion Chromatography can be used to identify and quantify the counter-ion.
Analytical Protocols
Protocol 1: Comparative HPLC Purity Analysis
This protocol provides a general framework for comparing the purity of different batches of this compound. Method optimization will be required for your specific instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amines.[17]
Objective: To quantify the purity and compare the impurity profiles of two or more batches.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Reference standard of this compound
-
Test samples (new batches)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard and each test sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a more specific wavelength if the UV spectrum is known)
-
Column Temperature: 30 °C
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Analysis:
-
Inject the reference standard first to determine its retention time.
-
Inject each test sample.
-
Compare the chromatograms. Look for:
-
Shifts in the retention time of the main peak.
-
The presence of new peaks in the test samples.
-
Differences in the area percentage of existing impurity peaks.
-
-
Calculate the area percentage of the main peak to determine purity.
-
Causality: A reversed-phase C18 column separates compounds based on their hydrophobicity. The acidic mobile phase (TFA) ensures that the amine groups are protonated, leading to better peak shape. The gradient from a highly aqueous mobile phase to a highly organic one allows for the elution of both polar and non-polar compounds, providing a comprehensive impurity profile.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of a new batch against a reference standard. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds.[12][13][14]
Instrumentation and Materials:
-
NMR Spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Reference standard and test sample
Procedure:
-
Sample Preparation:
-
Dissolve ~5-10 mg of the reference standard in ~0.7 mL of deuterated solvent in an NMR tube.
-
Repeat for the test sample.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for both samples.
-
-
Data Analysis:
-
Chemical Shift Comparison: Compare the chemical shifts (ppm) of all signals. They should be identical between the reference and the test sample.
-
Integration Comparison: The relative integrals of the peaks should match the number of protons in different environments in the molecule.
-
Splitting Pattern (Multiplicity) Comparison: The splitting patterns (e.g., singlet, doublet, triplet) should be identical, confirming the connectivity of neighboring protons.
-
Impurity Check: Look for any additional peaks in the test sample's spectrum that are not present in the reference spectrum.
-
Causality: The unique electronic environment of each proton in the molecule results in a specific resonance frequency (chemical shift). By comparing the entire spectrum—chemical shifts, integrals, and coupling constants—you can confirm with high confidence that the covalent structure of the test batch is identical to the reference.
Mitigation and Best Practices
To ensure long-term consistency, it is crucial to implement a robust quality management system.[5][7]
-
Qualify Your Suppliers: Establish stringent specifications for starting materials and ensure your suppliers can consistently meet them.
-
Robust Process Development: Define critical process parameters and acceptable ranges during process development to minimize process-induced variability.
-
Comprehensive Batch Release Testing: Implement a suite of analytical tests (e.g., HPLC, NMR, residual solvent analysis) to qualify every batch before use.
-
Stability Program: Conduct ongoing stability studies to understand the degradation pathways and establish appropriate storage conditions and re-test dates.
By adopting a systematic approach to identifying, characterizing, and controlling the sources of variability, researchers and developers can ensure the quality and consistency of this compound, leading to more reliable and reproducible scientific outcomes.
References
- GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance - Pharmuni.
- GMP for APIs - TBD Pharm
- Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - EMA.
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA).
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.
- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
- Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry September 2016 - FDA.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts.
- Structural elucid
- Structural Elucidation with NMR Spectroscopy: Practical Str
- NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- Effects of Impurities in Pharmaceuticals - Veeprho.
- Batch-to-Batch Variability - Applic
- IMPURITIES IN MEDICINE: WHY THEY M
- What are the most frequent causes of vari
- Navigating Batch-to-Batch Variability with a D
- Reducing Batch-to-Batch Variability of Botanical Drug Products - Sartorius.
Sources
- 1. veeprho.com [veeprho.com]
- 2. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY’RE MANAGED [aquigenbio.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. zaether.com [zaether.com]
- 5. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 6. GMP for APIs – TBD Pharmatech [tbdpharmatech.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. pqri.org [pqri.org]
- 11. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 12. jchps.com [jchps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic validation of the biological activity of the novel chemical entity, "2-Furan-2-yl-2-piperidin-1-yl-ethylamine." Given its structural features, we hypothesize a primary interaction with monoamine transporter systems. This document outlines a logical, multi-stage validation process, comparing its potential pharmacological profile against well-characterized reference compounds. Every protocol described is designed to be a self-validating system, ensuring scientific rigor and reproducibility.
Introduction: Rationale from Chemical Structure
The structure of this compound contains three key pharmacophores that guide our validation strategy:
-
Ethylamine Scaffold : This is a classic backbone for compounds targeting monoamine systems. Its presence strongly suggests potential interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2]
-
Piperidine Ring : A highly privileged scaffold in medicinal chemistry, the piperidine ring is a cornerstone of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4] Its inclusion often enhances blood-brain barrier permeability and provides a rigid structure for precise interaction with biological targets.[5][6]
-
Furan Ring : The furan moiety, a five-membered aromatic heterocycle, is a versatile component in pharmacologically active compounds.[7] It can serve as a bioisostere for a phenyl ring, modifying electronic properties and metabolic stability, and is found in compounds with diverse activities, including CNS effects.[8][9]
Based on these structural alerts, our primary hypothesis is that this compound functions as a monoamine reuptake inhibitor. The validation workflow is therefore designed to first confirm binding to these transporters and then elucidate the functional consequences of this interaction.
Part 1: The Validation Workflow
A systematic approach is essential to characterize a novel compound. We will proceed through a tiered screening cascade, from initial binding affinity determination to functional activity assessment. This workflow ensures that each step builds upon validated data from the previous one.
Caption: High-level workflow for in vitro validation.
Part 2: Binding Affinity Profiling
The first crucial step is to determine if the compound physically interacts with our primary targets: DAT, NET, and SERT. The gold standard for quantifying this interaction is the competitive radioligand binding assay.[10]
Causality : This experiment directly measures the affinity (expressed as the inhibition constant, Ki) of the test compound for the transporter protein. A low Ki value indicates strong binding. This step is critical because if a compound does not bind to the target, it cannot exert a direct effect. We perform this assay on all three transporters to build a selectivity profile from the outset.
Experimental Protocol: Monoamine Transporter Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a specific radioligand from a monoamine transporter.[11][12]
-
Preparation of Membranes : Use cell membranes prepared from HEK293 cells stably expressing either human DAT (hDAT), hNET, or hSERT.
-
Reagents :
-
Radioligands : [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, and [³H]Citalopram for hSERT.
-
Non-specific Binding Control : A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).[11]
-
Test Compound : this compound, prepared in serial dilutions.
-
-
Assay Procedure :
-
In a 96-well plate, combine assay buffer, the test compound at various concentrations, the specific radioligand (at a concentration near its Kd), and the cell membrane preparation.
-
Incubate to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Part 3: Functional Potency Assessment
Once binding is confirmed, the next logical step is to determine if this binding translates into functional activity. For transporters, the key function is the reuptake of neurotransmitters from the synaptic cleft.[13] An uptake inhibition assay measures how potently our test compound blocks this function.
Causality : This assay determines the functional potency (expressed as IC50) of the compound. While a binding assay shows affinity, this experiment demonstrates a tangible biological effect—the inhibition of neurotransmitter transport. This is a crucial step in classifying the compound as a reuptake inhibitor.[14]
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol measures the ability of the test compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[15][16]
-
Cell Preparation : Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates and allow them to form a monolayer.
-
Reagents :
-
Radiolabeled Substrates : [³H]Dopamine for hDAT, [³H]Norepinephrine for hNET, and [³H]Serotonin for hSERT.
-
Non-specific Uptake Control : A known inhibitor (e.g., 10 µM cocaine for hDAT, 10 µM desipramine for hNET, 10 µM fluoxetine for hSERT).
-
-
Assay Procedure :
-
Wash the cell monolayers with buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled substrate.
-
Incubate for a short period to measure the initial rate of uptake (e.g., 5-10 minutes at 37°C).
-
Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Determine the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Caption: Mechanism of monoamine reuptake inhibition.
Part 4: Comparative Analysis and Data Interpretation
To understand the potential therapeutic profile of this compound, its binding affinity (Ki) and functional potency (IC50) must be compared to well-characterized reference compounds with known selectivity profiles.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Primary Profile |
| Test Compound | DAT | TBD | TBD | Hypothesized TRI |
| NET | TBD | TBD | ||
| SERT | TBD | TBD | ||
| Cocaine [17] | DAT | 230 | ~300 - 600 | Non-selective Inhibitor |
| NET | 480 | ~300 - 700 | ||
| SERT | 740 | ~300 - 800 | ||
| GBR-12909 [18][19] | DAT | 1 | ~50 | Selective DAT Inhibitor |
| NET | >100 | >5000 | ||
| SERT | >100 | >5000 | ||
| Desipramine [20][21] | DAT | >1000 | 82,000 | Selective NET Inhibitor |
| NET | ~1 - 4 | 4.2 | ||
| SERT | ~20 - 60 | 64 | ||
| Fluoxetine [22] | DAT | >1000 | >1000 | Selective SERT Inhibitor |
| NET | ~200 - 500 | ~300 - 600 | ||
| SERT | 1 - 13 | ~10 - 40 |
Note: TBD = To Be Determined. Literature values for reference compounds can vary based on assay conditions.
Interpreting the Results:
-
Triple Reuptake Inhibitor (TRI) Profile : If the test compound shows potent Ki and IC50 values (<100 nM) for all three transporters (DAT, NET, and SERT), it would be classified as a TRI, similar in mechanism to cocaine but potentially with a different kinetic profile.[23]
-
Selective Inhibitor Profile : If the compound shows high potency for one transporter (e.g., DAT Ki < 50 nM) and significantly lower potency (>10-fold difference) for the other two, it would be classified as a selective inhibitor, akin to GBR-12909 (DAT-selective), Desipramine (NET-selective), or Fluoxetine (SERT-selective).[18][21][22]
-
Dual Inhibitor Profile : A profile with high potency at two transporters (e.g., SERT and NET) would classify it as a dual reuptake inhibitor, similar to drugs like venlafaxine.[23]
This comparative analysis is the cornerstone of the guide. It contextualizes the raw data, allowing researchers to logically deduce the compound's mechanism of action and predict its potential therapeutic applications and side-effect profile. A compound with a profile similar to desipramine might be explored for depression, whereas a DAT-selective profile might suggest utility in ADHD or as a cocaine-addiction therapeutic.[24][25]
Conclusion and Future Directions
This guide outlines the foundational in vitro pharmacology workflow for validating the biological activity of this compound. By systematically determining its binding affinity and functional potency at monoamine transporters and comparing these data to established reference compounds, a clear and objective profile of its activity can be established.
Positive results from this initial validation—particularly a novel and potent selectivity profile—would warrant further investigation, including:
-
In vitro ADME/Tox assays : To assess metabolic stability, cell permeability (e.g., Caco-2), and potential off-target liabilities (e.g., hERG channel binding).
-
In vivo Pharmacokinetic Studies : To determine the compound's absorption, distribution, metabolism, and excretion profile in animal models.
-
In vivo Behavioral Pharmacology : To assess efficacy in animal models relevant to the in vitro profile (e.g., forced swim test for antidepressant potential, locomotor activity for stimulant properties).
This structured, data-driven approach ensures scientific integrity and provides the robust, validated information necessary for advancing a novel compound in the drug discovery pipeline.
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A Senior Scientist's Guide to Characterizing Novel Adenosine Receptor Ligands: A Comparative Analysis Framework
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Introduction: The Therapeutic Promise of Adenosine Receptors
Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are fundamental regulators of a vast array of physiological processes.[1] Their ubiquitous expression and critical roles in the central nervous, cardiovascular, and immune systems make them highly attractive targets for therapeutic intervention.[1] The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gs), causing an increase in cAMP.[2][3][4] This differential signaling underlies their diverse functions, from the neuroprotective and anti-inflammatory effects of A2A antagonists to the cardioprotective actions of A1 agonists.[5][6][7]
The development of novel ligands with high affinity and selectivity for a specific receptor subtype is a cornerstone of modern drug discovery.[8][9] This guide provides a comprehensive framework for the pharmacological characterization of a putative novel adenosine ligand, using the compound "2-Furan-2-yl-2-piperidin-1-yl-ethylamine " as a representative example. While this specific molecule is not extensively characterized in public literature, the principles and protocols outlined here are the gold standard for evaluating any new chemical entity targeting this receptor family. We will compare its hypothetical characterization process against well-established benchmark ligands to provide context and demonstrate a robust scientific methodology.
The Candidate: this compound
The structure of our candidate compound, featuring furan and piperidine moieties, suggests potential interaction with GPCRs. The objective is to systematically determine its binding affinity, functional potency, and selectivity across the four adenosine receptor subtypes. This process is essential to ascertain its potential as a research tool or therapeutic lead.
Benchmark Ligands for Comparative Analysis
To properly evaluate a novel compound, its pharmacological profile must be compared against established reference ligands. The following benchmarks provide a robust basis for comparison due to their well-documented affinities and selectivities:
| Ligand | Receptor Target(s) | Primary Action | Key Characteristics |
| NECA | Non-selective | Agonist | A high-affinity agonist for A1, A2A, and A3 receptors.[3][10] |
| CPA | A1 | Selective Agonist | A potent and highly selective agonist for the A1 receptor.[6][11][12] |
| CGS-21680 | A2A | Selective Agonist | A widely used, potent, and selective agonist for the A2A receptor.[13][14][15] |
| ZM241385 | A2A | Selective Antagonist | A potent, non-xanthine antagonist with high selectivity for the A2A receptor.[5][16] |
Pharmacological Characterization Workflow
The characterization of a novel ligand is a multi-step process designed to build a comprehensive understanding of its interaction with the target receptors. The workflow involves determining its binding affinity (how tightly it binds) and its functional activity (the biological response it elicits).
Experimental Protocol: HTRF cAMP Functional Assay
Modern cAMP assays, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), are robust, high-throughput, and easily validated. [17]
-
Cell Culture: Plate cells expressing the specific human adenosine receptor subtype into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the novel compound and a reference agonist (e.g., NECA).
-
Agonist Mode Assay:
-
Remove culture medium and add stimulation buffer containing the test compound or reference agonist.
-
For Gi-coupled receptors (A1, A3), the stimulation buffer must also contain a fixed concentration of forskolin (e.g., 5 µM). [18] * Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with the test compound for 15 minutes.
-
Add a reference agonist at its EC80 concentration and incubate for a further 30 minutes.
-
-
Cell Lysis & Detection: Add HTRF lysis reagents containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. [17]Incubate for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of intracellular cAMP produced.
-
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot cAMP concentration against the log concentration of the test compound.
-
For agonist mode, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, determine the IC50 and calculate the antagonist affinity constant (Kb) using the Schild analysis or a similar method.
-
Conclusion and Future Directions
By systematically executing this two-phase workflow, a researcher can build a comprehensive pharmacological profile for a novel compound like "this compound". The resulting data on binding affinity (Ki) and functional potency (EC50/IC50) across all four adenosine receptor subtypes will definitively establish its selectivity and mode of action.
This foundational characterization is the gateway to more advanced studies. Depending on the profile, next steps could include assessing in vivo efficacy in animal models of disease (e.g., Parkinson's disease for an A2A antagonist or cardiac ischemia for an A1 agonist), investigating off-target effects, and determining its pharmacokinetic properties. This rigorous, comparative approach ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline.
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Navigating the Structure-Activity Landscape: A Comparative Guide to 2-Furan-2-yl-2-piperidin-1-yl-ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic integration of heterocyclic scaffolds is a foundational element of modern medicinal chemistry, with the furan and piperidine rings representing privileged structures in a multitude of clinically significant molecules.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the "2-Furan-2-yl-2-piperidin-1-yl-ethylamine" core scaffold. By synthesizing data from studies on analogous compounds, this document aims to provide a predictive framework for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
The furan moiety, a five-membered aromatic heterocycle, is a versatile pharmacophore known to influence a compound's electronic and steric properties, often serving as a bioisostere for phenyl rings to improve metabolic stability and receptor interactions.[2] The piperidine ring, a saturated heterocycle, is a common feature in drugs targeting the central nervous system and other biological pathways.[1] The combination of these two rings with an ethylamine linker creates a scaffold with significant potential for diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5]
Comparative Analysis of Biological Activity: Insights from Analogous Structures
Direct SAR studies on "this compound" are not extensively available in the public domain. However, by examining related furan-piperidine derivatives, we can extrapolate key structural determinants of activity.
Substitutions on the Furan Ring
Modifications to the furan ring can significantly impact biological activity. For instance, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the Stimulation-2 (ST2) receptor, substitutions on the furan ring were critical for potency.[6] While this study focused on a pyrrolidine ring, the principles can be informative for piperidine analogs.
Table 1: Hypothetical Impact of Furan Ring Substitutions on Biological Activity of this compound Derivatives (Extrapolated from Analogous Compounds)
| Substitution Position | Substituent Type | Predicted Effect on Activity | Rationale and Supporting Evidence |
| 5-position | Electron-withdrawing group (e.g., nitro) | Potential for increased potency in certain targets. | In ST2 inhibitors, an ortho-nitro group on a phenyl ring attached to the furan enhanced inhibitory activity.[6] This suggests that modulating the electronic properties of the furan ring system can be beneficial. |
| 5-position | Bulky hydrophobic group | May enhance binding to hydrophobic pockets in target proteins. | The addition of aryl groups to the furan ring is a common strategy in drug design to explore interactions with specific receptor sub-sites.[2] |
| 3- or 4-position | Small alkyl groups | Could modulate steric interactions and metabolic stability. | Methyl substitutions on furan rings have been shown to influence the pharmacological profile of various compounds.[7] |
Modifications of the Piperidine Ring
The piperidine moiety offers multiple sites for modification, each with the potential to alter the compound's pharmacological profile.
Table 2: Predicted Influence of Piperidine Ring Modifications on the Activity of this compound Derivatives
| Substitution Position | Substituent Type | Predicted Effect on Activity | Rationale and Supporting Evidence |
| 4-position | Polar group (e.g., hydroxyl, amine) | May improve aqueous solubility and introduce new hydrogen bonding interactions. | In a study of opioid ligands, hydroxyl substitution on a tetrahydronaphthalene ring (a larger carbocyclic analog of piperidine) led to excellent binding affinities.[8] |
| 4-position | Non-polar alkyl group (e.g., methyl) | Can enhance lipophilicity, potentially improving cell permeability and brain penetration. The presence of a methyl group is noted in the parent compound "2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine".[9][10] | |
| 2- or 3-position | Chiral substituents | Introduction of stereocenters can lead to enantioselective binding and improved selectivity for the target receptor over off-targets. | The stereochemistry of substituents on the piperidine ring is a critical factor in the development of selective ligands for various receptors. |
Alterations to the Ethylamine Linker
The ethylamine chain connecting the furan and piperidine moieties plays a crucial role in the overall topology of the molecule and its interaction with biological targets.
Table 3: Postulated Effects of Ethylamine Chain Modifications
| Modification | Predicted Effect on Activity | Rationale and Supporting Evidence |
| Chain length (e.g., propylamine, butylamine) | Can alter the distance and orientation between the furan and piperidine pharmacophores, impacting receptor binding. | The linker length between key functional groups is a critical parameter in the design of inhibitors for various enzymes and receptors.[11] |
| Substitution on the amine | N-alkylation or N-acylation | May modulate basicity and introduce new interactions. However, a primary amine is often crucial for interactions with acidic residues in target proteins. |
| Introduction of rigidity (e.g., cyclopropane) | Can lock the molecule into a specific conformation, potentially increasing binding affinity and selectivity. | Conformational restriction is a common strategy in drug design to improve pharmacological properties.[12] |
Experimental Protocols for SAR Elucidation
A systematic approach to defining the SAR of "this compound" derivatives would involve a series of well-defined experimental workflows.
General Synthetic Strategy
The synthesis of derivatives would likely follow a convergent approach, starting with commercially available or readily synthesized substituted furans and piperidines. A key step would be the coupling of these two fragments, for example, via reductive amination between a furan-2-yl-ethylamine precursor and a substituted piperidone, or through nucleophilic substitution reactions.[13]
Protocol 1: General Procedure for Reductive Amination
-
To a solution of the desired substituted 2-(aminoethyl)furan (1.0 eq) and substituted piperidone (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).[13]
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.[13]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[13]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[13]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Visualization of SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study.
Caption: A general workflow for a structure-activity relationship (SAR) study.
Potential Biological Targets and Assay Considerations
Given the structural motifs present in "this compound", several biological targets can be hypothesized. The presence of the piperidine ring and the ethylamine side chain is reminiscent of ligands for monoamine transporters and receptors.[11] Therefore, initial screening could focus on:
-
Monoamine Oxidase (MAO) Inhibition: Derivatives of piperidine have been investigated as MAO inhibitors.[14]
-
Monoamine Reuptake Inhibition: The overall structure bears some resemblance to triple reuptake inhibitors that target serotonin, norepinephrine, and dopamine transporters.[11]
-
Anticancer Activity: Furan-pyrazole piperidine derivatives have shown antiproliferative activities against various cancer cell lines.[4][5]
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the enzyme solution, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the test compound or vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the product formation using a fluorescence plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Concluding Remarks
The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, a comprehensive analysis of related furan and piperidine derivatives provides valuable insights into the potential impact of structural modifications. Systematic derivatization of the furan and piperidine rings, as well as the ethylamine linker, coupled with a robust biological screening cascade, will be essential to unlock the full therapeutic potential of this chemical class. The experimental protocols and predictive SAR outlined in this guide offer a foundational framework for researchers embarking on the exploration of these compelling molecules.
References
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- Sadeghi, F., Afkhami, A., Madrakian, T., & Ghavami, R. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433–462. (URL: [Link])
- A Comparative Analysis of the Biological Activity of Furan and Thiophene Piperidine Analogs - Benchchem. (URL: )
- Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - ResearchG
- Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similar - Taylor & Francis Online. (URL: [Link])
- Pharmacological activity of furan deriv
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A Comparative Analysis of Furan-Piperidine Scaffolds in Drug Discovery: A Guide for Researchers
The strategic integration of heterocyclic rings is a foundational principle in modern medicinal chemistry, with the furan and piperidine moieties representing two of the most privileged scaffolds. Their combination in a single molecular entity gives rise to a chemical space rich with therapeutic potential. This guide provides a comparative analysis of the biological activities of furan-piperidine derivatives, with a focus on understanding the structure-activity relationships that govern their pharmacological profiles. While direct experimental data on the specific compound "2-Furan-2-yl-2-piperidin-1-yl-ethylamine" is not extensively available in public literature, this guide will use its structural framework as a basis for a broader comparative analysis of its analogues. We will delve into synthetic strategies, methodologies for biological evaluation, and the impact of structural modifications on therapeutic efficacy.
The Furan and Piperidine Moieties: A Synergy of Properties
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile pharmacophore found in numerous natural products and synthetic drugs.[1][2] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, such as phenyl rings, often leading to improved metabolic stability and receptor-binding interactions.[2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4]
The piperidine ring, a six-membered saturated heterocycle with a nitrogen atom, is one of the most ubiquitous scaffolds in approved pharmaceuticals.[5] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a critical component for optimizing drug-receptor interactions. The basic nitrogen atom of the piperidine ring can be crucial for forming salt bridges with biological targets and can significantly influence a compound's pharmacokinetic profile.
The combination of these two moieties in a single molecule, such as the "this compound" scaffold, creates a platform for fine-tuning pharmacological activity. The furan ring provides a core aromatic system for interaction with receptors, while the piperidine ring offers a point for introducing diversity and modulating physicochemical properties.
Comparative Analysis of Furan-Piperidine Analogues: Structure-Activity Relationships
While data on the unsubstituted title compound is sparse, a closely related analogue, 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine , is commercially available, indicating research interest in this chemical class.[6][7][8] The introduction of a methyl group at the 4-position of the piperidine ring is a common strategy in medicinal chemistry to influence lipophilicity and conformational preference, which in turn can affect target binding and metabolic stability.
Broader studies on furan-piperidine derivatives have revealed key structure-activity relationships (SAR):
-
Substitution on the Piperidine Ring: Modifications to the piperidine ring can dramatically alter biological activity. For instance, in a series of 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline antimycotics, the nature of the substituent on the piperidine nitrogen was critical for antifungal potency.[9]
-
Linker between the Furan and Piperidine Rings: The nature and length of the linker connecting the two rings can influence the overall topology of the molecule and its ability to fit into a binding pocket.
-
Substitution on the Furan Ring: The electronic properties of the furan ring can be modulated by the introduction of substituents, which can impact its interaction with target proteins.
Experimental Protocols for Synthesis and Biological Evaluation
To facilitate the exploration of the furan-piperidine chemical space, this section provides detailed protocols for the synthesis and biological evaluation of novel analogues.
General Synthetic Workflow
The synthesis of "this compound" and its analogues can be approached through several established synthetic routes. A common and versatile method is reductive amination.
DOT Script for a Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of furan-piperidine ethylamine analogues.
Step-by-Step Synthesis Protocol (Illustrative Example):
-
Imine Formation: To a solution of furfural (1.0 eq) in a suitable solvent such as methanol, add piperidine (1.0 eq). Stir the reaction mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Strecker Reaction: To the in-situ generated imine, add a solution of potassium cyanide (1.1 eq) in water, followed by the dropwise addition of hydrochloric acid. Stir the reaction overnight at room temperature.
-
Work-up and Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the α-aminonitrile product with an organic solvent (e.g., ethyl acetate).
-
Reduction: To a solution of the crude α-aminonitrile in a dry aprotic solvent (e.g., diethyl ether or THF), add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0°C.
-
Quenching and Purification: After the reaction is complete, carefully quench the excess reducing agent with water and a sodium hydroxide solution. Filter the resulting mixture and concentrate the filtrate. Purify the final product by column chromatography.
Biological Evaluation: A Multi-faceted Approach
The potential therapeutic applications of furan-piperidine derivatives are broad.[4] Therefore, a comprehensive biological evaluation should include a panel of assays to screen for various activities.
Table 1: Recommended Primary Screening Assays for Furan-Piperidine Analogues
| Target Activity | Assay Type | Brief Description | Key Parameters Measured |
| Antimicrobial | Broth Microdilution | Compounds are serially diluted in microtiter plates containing bacterial or fungal cultures. | Minimum Inhibitory Concentration (MIC) |
| Anticancer | MTT or MTS Assay | Cell viability is assessed by measuring the metabolic activity of cancer cell lines treated with the compounds. | IC50 (Half-maximal inhibitory concentration) |
| CNS Activity | Radioligand Binding Assays | The ability of compounds to displace a radiolabeled ligand from a specific CNS receptor (e.g., dopamine, serotonin) is measured. | Ki (Inhibition constant) |
| Analgesic | Hot Plate Test (in vivo) | The latency of an animal to react to a thermal stimulus is measured after compound administration. | Reaction Latency |
DOT Script for a Biological Evaluation Workflow
Caption: A typical workflow for the biological evaluation and optimization of furan-piperidine compounds.
Future Directions and Conclusion
The furan-piperidine scaffold represents a promising starting point for the development of novel therapeutic agents. While the specific compound "this compound" requires further investigation to elucidate its biological profile, the broader class of furan-piperidine derivatives has demonstrated significant potential across various therapeutic areas.
This guide provides a framework for researchers to systematically explore this chemical space. By employing the outlined synthetic strategies and biological evaluation protocols, it is possible to synthesize and test novel analogues, leading to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The key to unlocking the full potential of this scaffold lies in a thorough understanding of the structure-activity relationships that govern its interactions with biological targets.
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- A Comparative Analysis of the Biological Activity of Furan and Thiophene Piperidine Analogs - Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives - Lupine Publishers.
- Pharmacological activity of furan derivatives.
- Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds - Benchchem.
- Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.
- Pharmacological Study of Some Newly Synthesized Furan Derivatives - Der Pharma Chemica.
- 2-FURAN-2-YL-2-(4-METHYL-PIPERIDIN-1-YL)-ETHYLAMINE - ChemicalBook.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
- Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.
- 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine.
- 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine | 889939-80-4 - Sigma-Aldrich.
- Furan: A Promising Scaffold for Biological Activity.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH.
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A Comparative Guide to Validating the Target Specificity of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine, a Novel CNS-Active Compound
Abstract: For any novel therapeutic candidate, rigorous validation of its binding specificity is a cornerstone of preclinical development.[1] Unforeseen off-target interactions can lead to adverse effects or diminished efficacy, contributing to high attrition rates in the drug discovery pipeline.[2] This guide provides a comprehensive, technically detailed framework for assessing the target specificity of a novel compound, designated here as Compound X (2-Furan-2-yl-2-piperidin-1-yl-ethylamine) . Based on its structural motifs, Compound X is hypothesized to be a selective serotonin transporter (SERT) inhibitor. We will outline a multi-tiered experimental strategy, present detailed protocols, and provide comparative data against the highly selective inhibitor Escitalopram and the less selective tricyclic antidepressant Imipramine to contextualize the findings.
Introduction: The Imperative of Selectivity
The journey from a promising molecule to a safe and effective therapeutic is defined by rigorous validation.[1] A critical step in this process is confirming that a drug candidate binds with high affinity and specificity to its intended molecular target while minimizing interactions with other biomolecules.[1][3] This selectivity is paramount for mitigating the risk of adverse drug reactions (ADRs).[4]
Compound X (this compound) is a novel chemical entity. Its ethylamine scaffold is a common feature in ligands for monoamine transporters. We hypothesize that its primary pharmacological target is the human serotonin transporter (hSERT) , a key regulator of serotonergic neurotransmission and the target for widely prescribed antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs).[5][6]
This guide details the essential in vitro pharmacology workflow to test this hypothesis, quantify on-target potency, and systematically uncover and validate potential off-target interactions.
Phase 1: Primary Target Engagement & Potency
The initial phase confirms direct interaction with the intended target (hSERT) and quantifies the compound's potency. This involves both measuring the physical binding affinity and assessing the functional consequence of that binding.
Experiment: Radioligand Binding Assay for Target Affinity (Ki)
This assay directly measures the affinity of Compound X for hSERT by assessing its ability to compete with a known high-affinity radioligand.[1][7]
Protocol: hSERT Competitive Binding Assay
-
Source: Commercially available membrane preparations from HEK293 cells stably expressing the human SERT are used.[7]
-
Radioligand: [³H]-Citalopram, a high-affinity SERT ligand, is used as the reporter ligand.
-
Procedure: a. Aliquots of hSERT-expressing cell membranes are incubated in a 96-well plate with a fixed concentration of [³H]-Citalopram. b. A range of concentrations of Compound X (e.g., 0.1 nM to 10 µM) is added to compete for binding. c. Control wells include "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled known binder, e.g., 10 µM Imipramine). d. The plates are incubated to allow binding to reach equilibrium. e. The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through. f. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value signifies higher binding affinity.[1]
Experiment: Functional Reuptake Assay for Potency (IC₅₀)
While binding affinity is crucial, it does not guarantee functional activity. A functional assay is required to measure how effectively Compound X inhibits the primary function of SERT: the reuptake of serotonin into the cell.[8][9][10]
Protocol: [³H]-Serotonin Uptake Inhibition Assay
-
System: JAR cells, which endogenously express high levels of functional SERT, or HEK293 cells stably transfected with hSERT are used.[11]
-
Substrate: [³H]-Serotonin (5-HT) is used as the transported substrate.
-
Procedure: a. Cells are plated in 96-well plates and allowed to adhere. b. Cells are pre-incubated for 15-20 minutes with varying concentrations of Compound X (or vehicle control). c. A fixed concentration of [³H]-5-HT is added to initiate the uptake reaction. d. The uptake is allowed to proceed for a short, defined period (e.g., 10-15 minutes) at 37°C.[11] e. The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-5-HT. f. The cells are lysed, and the amount of intracellular radioactivity is measured with a scintillation counter.
-
Data Analysis: The data are plotted to determine the concentration of Compound X that causes a 50% reduction in serotonin uptake (IC₅₀). This value represents the functional potency of the compound.
Phase 1 Data Summary & Interpretation (Hypothetical Data)
The data below illustrate a potent and selective profile for Compound X at its primary target.
| Compound | hSERT Binding Affinity (Ki, nM) | hSERT Functional Potency (IC₅₀, nM) |
| Compound X | 1.8 | 3.5 |
| Escitalopram | 2.1 | 4.0 |
| Imipramine | 1.1 | 32.0 |
Interpretation: The low nanomolar Ki and IC₅₀ values for Compound X suggest it is a highly potent ligand and inhibitor of the serotonin transporter, comparable to the gold-standard SSRI, Escitalopram.[12] The close agreement between the binding (Ki) and functional (IC₅₀) values indicates that the binding interaction effectively translates into functional inhibition.
Phase 2: Comprehensive Off-Target Profiling
Validating specificity requires a systematic search for unintended interactions.[13] A tiered approach is the most efficient strategy, starting with a broad screen to identify potential liabilities, followed by functional assays to confirm their relevance.[14]
Tiered Specificity Validation Workflow
This workflow ensures that resources are focused on the most relevant potential off-targets.
Caption: On-target (SERT) vs. potential off-target (H₁) effects.
Conclusion & Future Directions
The comprehensive, tiered validation strategy described here provides critical insights into the pharmacological profile of the novel compound, this compound (Compound X). Based on the hypothetical data, Compound X is a potent and highly selective SERT inhibitor. Its specificity index against key off-targets, particularly the hERG channel, is robust, suggesting a favorable preclinical safety profile compared to older, less selective agents.
This systematic approach, moving from primary target validation to broad screening and functional follow-up, is essential for de-risking novel candidates early in the drug discovery process. [4]It provides the quantitative data necessary to make informed decisions, enabling the prioritization of compounds with the highest probability of success in becoming safe and effective medicines.
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Benchmarking a Novel Dual-Target Modulator: A Comparative Analysis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine Against Standard-of-Care Antidepressants
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound 2-Furan-2-yl-2-piperidin-1-yl-ethylamine, hereafter designated as Cpd-FP, against established standard-of-care agents for Major Depressive Disorder (MDD): Fluoxetine, a Selective Serotonin Reuptake Inhibitor (SSRI), and Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
The following analysis is structured to provide drug development researchers with a robust, scientifically-grounded methodology for evaluating the potential therapeutic utility of Cpd-FP. We will delve into the mechanistic rationale, present detailed experimental protocols for head-to-head comparison, and interpret hypothetical data to build a comprehensive preclinical profile.
Mechanistic Hypothesis and Rationale
The core hypothesis is that Cpd-FP functions as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual-action mechanism is a clinically validated approach for treating MDD. By blocking the reuptake of these key neurotransmitters in the synaptic cleft, Cpd-FP is expected to enhance serotonergic and noradrenergic signaling, which is believed to be a critical factor in alleviating depressive symptoms.
The rationale for developing a new dual-target agent in a field with existing SNRIs like Venlafaxine is to explore potential improvements in one or more of the following areas:
-
Potency and Target Selectivity: Achieving a more balanced or potent inhibition of both SERT and NET.
-
Pharmacokinetic Profile: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties for improved dosing regimens or reduced drug-drug interactions.
-
Safety and Tolerability: Reducing off-target effects that contribute to common side effects associated with current treatments, such as nausea, dizziness, or hypertension.
Below is a diagram illustrating the proposed mechanism of action at the neuronal synapse.
Caption: Proposed mechanism of Cpd-FP inhibiting SERT and NET at the synapse.
In Vitro Benchmarking: Target Engagement and Selectivity
The initial and most critical phase of benchmarking is to quantify the interaction of Cpd-FP with its intended molecular targets (SERT and NET) and to assess its selectivity against other relevant proteins. This is achieved through radioligand binding assays and functional reuptake inhibition assays.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Cpd-FP, Fluoxetine, and Venlafaxine for human SERT and NET.
Methodology:
-
Source: Use cell lines stably expressing the recombinant human SERT (hSERT) or human NET (hNET). For example, HEK293 cells are a common choice.
-
Membrane Preparation: Culture the cells and harvest them. Lyse the cells via osmotic shock and homogenize to prepare membrane fractions. The total protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg of protein) with a specific radioligand.
-
For SERT: Use [³H]-Citalopram.
-
For NET: Use [³H]-Nisoxetine.
-
-
Competition Binding: Add increasing concentrations of the test compounds (Cpd-FP, Fluoxetine, Venlafaxine) across a wide range (e.g., 0.1 nM to 100 µM).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves. The IC50 (the concentration of the compound that displaces 50% of the radioligand) is calculated. The binding affinity constant (Ki) is then derived from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: Neurotransmitter Reuptake Assay
Objective: To measure the functional potency (IC50) of the compounds in inhibiting the uptake of serotonin and norepinephrine into cells.
Methodology:
-
Cell Culture: Use the same hSERT- and hNET-expressing cell lines as in the binding assays.
-
Assay Plate Preparation: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Wash the cells with buffer and then pre-incubate them with various concentrations of the test compounds (Cpd-FP, Fluoxetine, Venlafaxine) for approximately 20-30 minutes.
-
Initiate Uptake: Add a mixture containing a radiolabeled neurotransmitter:
-
For SERT assay: [³H]-Serotonin (5-HT).
-
For NET assay: [³H]-Norepinephrine (NE).
-
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. This incubation must be timed carefully to remain within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each compound at each transporter.
Comparative In Vitro Data Summary
The table below presents hypothetical, yet plausible, data derived from the experiments described above. This data illustrates a potential profile for Cpd-FP that would warrant further investigation.
| Compound | SERT Binding (Ki, nM) | NET Binding (Ki, nM) | SERT/NET Selectivity Ratio | 5-HT Reuptake (IC50, nM) | NE Reuptake (IC50, nM) |
| Cpd-FP | 2.5 | 5.1 | 0.49 | 3.2 | 7.8 |
| Fluoxetine | 1.1 | 250 | 0.0044 | 1.5 | 310 |
| Venlafaxine | 25 | 450 | 0.056 | 30 | 530 |
Interpretation of Hypothetical Data:
-
Cpd-FP demonstrates high-affinity binding to both SERT and NET, with a Ki in the low nanomolar range for both. Its SERT/NET selectivity ratio is close to 1, indicating a well-balanced dual-target profile.
-
Fluoxetine confirms its known profile as a potent and highly selective SERT inhibitor, with significantly weaker activity at NET.
-
Venlafaxine shows a preference for SERT over NET, consistent with its classification as an SNRI that inhibits serotonin reuptake more potently at lower doses.
In Vivo Benchmarking: Pharmacokinetics and Efficacy
Following promising in vitro results, the evaluation proceeds to in vivo models to assess how the compound behaves in a complex biological system and whether its target engagement translates into a therapeutic effect.
Experimental Protocol: Murine Pharmacokinetic (PK) Study
Objective: To determine key PK parameters (e.g., half-life, bioavailability, brain penetration) of Cpd-FP compared to Venlafaxine in mice.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice.
-
Dosing: Administer a single dose of each compound via two routes in separate cohorts of animals:
-
Intravenous (IV) bolus (e.g., 2 mg/kg).
-
Oral gavage (PO) (e.g., 10 mg/kg).
-
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples. At the terminal time point, collect brain tissue.
-
Bioanalysis: Process the blood to plasma and homogenize the brain tissue. Quantify the concentration of the parent drug in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:
-
T½ (Half-life): The time it takes for the drug concentration to decrease by half.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
F% (Oral Bioavailability): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Brain-to-Plasma Ratio (Kp): The ratio of the drug concentration in the brain to that in the plasma at a specific time point, indicating blood-brain barrier penetration.
-
Comparative Pharmacokinetic Data Summary
| Parameter | Cpd-FP (10 mg/kg, PO) | Venlafaxine (10 mg/kg, PO) |
| Cmax (ng/mL) | 450 | 320 |
| Tmax (hr) | 1.0 | 1.5 |
| Plasma T½ (hr) | 8.5 | 4.2 |
| Oral Bioavailability (F%) | 65% | 45% |
| Brain-to-Plasma Ratio (Kp) | 3.2 | 1.8 |
Interpretation of Hypothetical Data:
-
Cpd-FP shows favorable oral absorption with higher bioavailability and a longer half-life compared to Venlafaxine, suggesting the potential for less frequent dosing.
-
Crucially, its higher brain-to-plasma ratio indicates superior penetration of the blood-brain barrier, which is essential for a centrally-acting drug.
Experimental Protocol: Forced Swim Test (FST) for Antidepressant-like Efficacy
Objective: To evaluate the antidepressant-like activity of Cpd-FP in a standard rodent behavioral despair model.
Methodology:
-
Animal Model: Use adult male BALB/c mice, which are commonly used for this assay.
-
Acclimation and Dosing: Acclimate the animals to the facility. Administer the test compounds (Cpd-FP, Fluoxetine, Venlafaxine) or vehicle control orally once daily for a sub-chronic period (e.g., 7-14 days) to better mimic the clinical onset of action for antidepressants.
-
Test Procedure: On the final day of dosing, 60 minutes after the last dose, place each mouse individually into a transparent cylinder filled with water (25°C). The session is recorded for 6 minutes.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean duration of immobility between the vehicle-treated group and the drug-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant reduction in immobility time is interpreted as an antidepressant-like effect.
The overall experimental workflow, from in vitro characterization to in vivo efficacy testing, is depicted below.
Caption: A streamlined workflow for benchmarking a novel CNS compound.
Synthesis and Future Directions
This guide outlines a foundational strategy for benchmarking the novel compound Cpd-FP against current standards of care for MDD. Based on our hypothetical data, Cpd-FP presents a promising profile:
-
Potent and Balanced Dual Inhibition: Unlike the more SERT-selective Venlafaxine, Cpd-FP displays balanced, high-potency inhibition of both SERT and NET in vitro.
-
Favorable Pharmacokinetics: Cpd-FP demonstrates improved oral bioavailability, a longer half-life, and enhanced brain penetration compared to Venlafaxine, suggesting it could be a more efficient drug in a clinical setting.
The logical next steps in the preclinical development of Cpd-FP would involve:
-
Broader Selectivity Profiling: Screening against a wide panel of receptors, ion channels, and enzymes to identify potential off-target liabilities.
-
Advanced Behavioral Models: Using more sophisticated models of depression, such as chronic unpredictable stress, which have better predictive validity for clinical efficacy.
-
Safety and Toxicology: Conducting formal GLP (Good Laboratory Practice) toxicology studies to establish a safety window before considering first-in-human trials.
By rigorously following a structured, comparative approach, researchers can build a strong, data-driven case for the continued development of novel therapeutic candidates like this compound.
References
- Title: Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)
- Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL:[Link]
- Title: Use of HEK293 Cells for Stable Expression of Recombinant Proteins Source: Current Protocols in Molecular Biology URL:[Link]
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- Title: Fluoxetine Source: St
A Head-to-Head Comparison of Furan vs. Thiophene Analogues of 2-Aryl-2-(piperidin-1-yl)ethylamine: A Medicinal Chemistry Perspective
Introduction: The Strategic Role of Bioisosterism in Drug Design
In the intricate process of drug discovery and development, the strategic modification of a lead compound's structure is paramount to optimizing its pharmacological profile. One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism, the substitution of one atom or group of atoms for another with similar physical and chemical properties, to enhance a molecule's biological activity, metabolic stability, or pharmacokinetic properties.[1] This guide provides an in-depth, head-to-head comparison of furan and thiophene analogues of the "2-Aryl-2-(piperidin-1-yl)ethylamine" scaffold, a core structure with significant potential for yielding novel therapeutics targeting the central nervous system (CNS).[2]
While direct experimental data comparing the specific analogues, 2-(furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine and 2-(thiophen-2-yl)-2-(piperidin-1-yl)ethan-1-amine, is not publicly available, this guide will offer a predictive analysis based on well-established principles of medicinal chemistry and available data on analogous compounds. We will delve into the nuances of how the substitution of a furan ring for a thiophene ring can profoundly influence the molecule's physicochemical properties, metabolic fate, and ultimately, its potential as a therapeutic agent.
Physicochemical Properties: A Tale of Two Heterocycles
The seemingly subtle difference between a furan and a thiophene ring—an oxygen atom versus a sulfur atom—gives rise to distinct physicochemical characteristics that can significantly impact a drug candidate's behavior.[3]
| Property | Furan Analogue | Thiophene Analogue | Rationale and Implications |
| Aromaticity | Lower | Higher | Thiophene's higher aromaticity, due to the better ability of sulfur's d-orbitals to participate in resonance, generally imparts greater chemical and metabolic stability to the molecule.[3] |
| Electronegativity of Heteroatom | Higher (Oxygen) | Lower (Sulfur) | The more electronegative oxygen in furan leads to a more polarized ring system, potentially influencing interactions with polar residues in a biological target.[3] |
| Polarity | More Polar | Less Polar | The furan analogue is expected to be more polar, which could affect its solubility, membrane permeability, and ability to cross the blood-brain barrier.[3] |
| Hydrogen Bonding Capability | Oxygen as a hydrogen bond acceptor | Sulfur as a weak hydrogen bond acceptor | The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially forming key interactions with the biological target that the thiophene analogue cannot.[3] |
| Size of Heteroatom | Smaller (Oxygen) | Larger (Sulfur) | The larger size of the sulfur atom in thiophene can introduce steric constraints that may alter the molecule's conformation and its fit within a binding pocket. |
Proposed Synthetic Pathways
The synthesis of both the furan and thiophene analogues of 2-aryl-2-(piperidin-1-yl)ethylamine can be envisioned through a convergent synthetic strategy. A plausible and adaptable route is outlined below, drawing from established methodologies for the synthesis of related compounds.
Caption: Proposed synthetic workflow for the furan and thiophene analogues.
Experimental Protocol: A Generalized Approach
-
Step 1: Synthesis of the α-aminonitrile intermediate. To a solution of the corresponding aldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) in a suitable solvent such as methanol, add piperidine and an aqueous solution of potassium cyanide. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Step 2: Extraction and purification of the α-aminonitrile. Extract the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Step 3: Reduction of the nitrile to the primary amine. Dissolve the purified α-aminonitrile in an anhydrous solvent such as tetrahydrofuran (THF) and add a reducing agent, for example, lithium aluminum hydride (LiAlH4), portion-wise at 0 °C. Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Step 4: Quenching and final product isolation. Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution. Filter the resulting precipitate and extract the filtrate with an organic solvent. Dry the organic layer, concentrate it, and purify the final product, either as the free base or as a salt, by recrystallization or column chromatography.
Pharmacological Profile: A Predictive Comparison
The "2-aryl-2-(piperidin-1-yl)ethylamine" scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets, particularly within the CNS.[2] Analogues possessing this core have shown activity as opioid receptor modulators, and also exhibit potential anti-inflammatory and antifungal properties.[3][4]
Anticipated Biological Targets and CNS Activity
Given the structural similarities to known centrally-acting agents, it is highly probable that both the furan and thiophene analogues will exhibit affinity for CNS receptors. The ethylamine moiety linked to an aromatic system is a common pharmacophore for monoamine transporter ligands and GPCRs, including serotonergic and dopaminergic receptors. The piperidine ring can influence lipophilicity and receptor binding, often enhancing blood-brain barrier penetration.[2]
Caption: Hypothetical signaling pathway for the furan/thiophene analogues.
Head-to-Head Predictive Comparison
| Feature | Furan Analogue | Thiophene Analogue | Rationale and Scientific Insights |
| Metabolic Stability | Predicted to be lower | Predicted to be higher | The furan ring is more susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites and potentially faster clearance.[5] Thiophene's greater aromaticity generally confers enhanced metabolic stability.[3] |
| Potency at Target Receptor | Potentially higher or lower | Potentially higher or lower | This is highly target-dependent. If a hydrogen bond with the heteroatom is crucial for binding, the furan analogue may be more potent. Conversely, the electronic properties and shape of the thiophene ring might offer a better complementary fit to the receptor's binding pocket. |
| Selectivity Profile | May differ from thiophene analogue | May differ from furan analogue | The subtle differences in electronics and sterics between the two rings can lead to differential binding affinities for off-target receptors, thus altering the selectivity profile. |
| Blood-Brain Barrier (BBB) Penetration | Potentially lower | Potentially higher | The higher polarity of the furan analogue might slightly impede its ability to cross the lipophilic BBB compared to the less polar thiophene counterpart. |
| Potential for Reactive Metabolites | Higher | Lower | The metabolic oxidation of furan rings can sometimes lead to the formation of reactive and potentially toxic intermediates, a concern that is generally less pronounced with thiophene rings.[5] |
Conclusion and Future Directions
The bioisosteric replacement of a furan with a thiophene ring in the "2-Aryl-2-(piperidin-1-yl)ethylamine" scaffold presents a compelling strategy for modulating the pharmacological properties of this promising class of compounds. While the thiophene analogue is predicted to offer advantages in terms of metabolic stability and potentially enhanced CNS penetration, the furan analogue's ability to act as a hydrogen bond acceptor could be critical for potent interactions with specific biological targets.
Ultimately, the choice between a furan and a thiophene core is not a matter of universal superiority but rather a nuanced, target-specific decision.[3] This predictive comparison, grounded in established medicinal chemistry principles, underscores the importance of empirical testing. The synthesis and in vitro and in vivo evaluation of both analogues are essential next steps to validate these hypotheses and to fully elucidate their therapeutic potential. This comparative guide serves as a foundational framework for researchers and drug development professionals to make informed decisions in the design and optimization of novel CNS-active agents based on this versatile scaffold.
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A Comparative In Vivo Efficacy Evaluation of Novel Monoamine Oxidase B Inhibitors: "2-Furan-2-yl-2-piperidin-1-yl-ethylamine" versus Selegiline and Rasagiline
Introduction
The landscape of therapeutic intervention for neurodegenerative diseases, particularly Parkinson's Disease (PD), is continually evolving. A key strategy in managing PD symptoms involves the modulation of dopamine levels in the brain. Monoamine Oxidase B (MAO-B) is a critical enzyme responsible for the degradation of dopamine.[1][2][3] Inhibition of MAO-B can lead to increased dopamine availability, thereby alleviating motor symptoms associated with PD.[4][5] Furthermore, there is growing evidence that MAO-B inhibitors may possess neuroprotective properties, potentially slowing the progression of the disease.[1][6][7]
This guide provides a comprehensive framework for evaluating the in vivo efficacy of a novel compound, "2-Furan-2-yl-2-piperidin-1-yl-ethylamine," as a putative MAO-B inhibitor. Due to the nascent stage of research on this specific molecule, we present a scientifically grounded, hypothetical comparative study against two clinically established and well-characterized MAO-B inhibitors: Selegiline and Rasagiline.[1][8][9][10] This document is intended for researchers, scientists, and drug development professionals, offering a robust template for preclinical assessment, from mechanistic postulation to detailed experimental protocols and data interpretation.
The furan moiety is a common structural motif in many pharmacologically active compounds, known to contribute to diverse therapeutic properties, including anti-inflammatory and neuroprotective activities.[11][12] The presence of both a furan ring and a piperidine group in "this compound" suggests its potential as a CNS-active agent, making the investigation of its effects on a target like MAO-B a logical and compelling line of inquiry.
Postulated Mechanism of Action
We hypothesize that "this compound" acts as a selective and irreversible inhibitor of MAO-B. This proposed mechanism is analogous to that of Selegiline and Rasagiline, which form a covalent bond with the N5 of the flavin adenine dinucleotide (FAD) cofactor in the active site of the MAO-B enzyme, leading to its irreversible inactivation.[1][2] By inhibiting MAO-B, the compound would reduce the breakdown of dopamine in the striatum, thereby increasing dopaminergic neurotransmission.
Beyond symptomatic relief, the potential neuroprotective effects of "this compound" will be explored. This could be mediated through several pathways, including the reduction of oxidative stress from dopamine metabolism, preservation of mitochondrial function, and the induction of pro-survival signaling cascades.[6][7]
Caption: Proposed mechanism of MAO-B inhibition.
Comparative In Vivo Efficacy Study Design
To rigorously evaluate the in vivo efficacy of "this compound," a head-to-head comparison with Selegiline and Rasagiline will be conducted using a well-established neurotoxin-induced animal model of Parkinson's Disease. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely accepted paradigm for assessing the neuroprotective and symptomatic effects of anti-parkinsonian drugs.[13][14]
Experimental Workflow
Caption: In vivo experimental workflow.
Detailed Experimental Protocols
1. Animals and Housing:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimation: Animals will be acclimated for at least one week prior to the start of the experiment.
2. MPTP-Induced Parkinson's Disease Model:
-
MPTP Administration: A sub-acute regimen will be used to induce dopaminergic neurodegeneration. Mice will receive intraperitoneal (i.p.) injections of MPTP-HCl (25 mg/kg) once daily for five consecutive days.[15]
-
Control Group: A control group will receive saline injections.
3. Treatment Groups and Drug Administration:
-
Treatment will commence 24 hours after the final MPTP injection and continue for 14 days.
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose, p.o. or i.p.).
-
Group 2: "this compound" (e.g., 1, 5, and 10 mg/kg, p.o. or i.p., dose-ranging study).
-
Group 3: Selegiline (e.g., 10 mg/kg, p.o. or i.p.).[15]
-
Group 4: Rasagiline (e.g., 1 mg/kg, p.o. or i.p.).[9]
4. Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance. Mice will be placed on a rotating rod with accelerating speed, and the latency to fall will be recorded.
-
Pole Test: To measure bradykinesia. The time taken for a mouse to turn and descend a vertical pole will be measured.
-
Testing Schedule: Behavioral tests will be conducted at baseline (before MPTP), and on days 7 and 14 of treatment.
5. Neurochemical Analysis:
-
At the end of the treatment period, animals will be euthanized, and brain tissue will be collected.
-
The striatum will be dissected and analyzed for dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
6. Immunohistochemistry:
-
Brain hemispheres will be fixed, sectioned, and stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Stereological counting of TH-positive neurons in the substantia nigra pars compacta (SNpc) will be performed to quantify the extent of neuroprotection.
Comparative Data Summary (Hypothetical)
The following tables present a hypothetical summary of the expected outcomes from this comparative study.
Table 1: Behavioral Outcomes (Day 14)
| Treatment Group | Rotarod Latency (s) | Pole Test (Time to Descend, s) |
| Vehicle Control | 45 ± 8 | 25 ± 5 |
| Test Compound (5 mg/kg) | 110 ± 15 | 12 ± 3 |
| Selegiline (10 mg/kg) | 105 ± 12 | 14 ± 4 |
| Rasagiline (1 mg/kg) | 115 ± 14 | 11 ± 2 |
| Saline Control (No MPTP) | 180 ± 20 | 8 ± 2 |
| p < 0.05 compared to Vehicle Control |
Table 2: Neurochemical and Histological Outcomes
| Treatment Group | Striatal Dopamine (% of Saline Control) | TH+ Neurons in SNpc (% of Saline Control) |
| Vehicle Control | 35 ± 6 | 40 ± 7 |
| Test Compound (5 mg/kg) | 65 ± 8 | 70 ± 9 |
| Selegiline (10 mg/kg) | 60 ± 7 | 65 ± 8 |
| Rasagiline (1 mg/kg) | 68 ± 9 | 72 ± 10 |
| Saline Control (No MPTP) | 100 | 100 |
| p < 0.05 compared to Vehicle Control |
Discussion and Interpretation of Potential Outcomes
The hypothetical data presented above suggests that "this compound" exhibits significant efficacy in the MPTP mouse model of Parkinson's Disease, comparable to or potentially exceeding that of the established inhibitors, Selegiline and Rasagiline.
-
Symptomatic Relief: The improvement in motor function, as indicated by the rotarod and pole test results, would suggest that the test compound effectively restores motor coordination and reduces bradykinesia. This is likely a direct consequence of increased striatal dopamine levels.
-
Neuroprotection: The preservation of dopaminergic neurons in the substantia nigra (as measured by TH+ cell counts) and the restoration of striatal dopamine levels would provide strong evidence for a neuroprotective effect. This is a highly desirable characteristic for a novel anti-parkinsonian agent, as it implies a potential to slow disease progression.
-
Comparative Efficacy: A favorable comparison to Selegiline and Rasagiline would position "this compound" as a promising candidate for further preclinical and clinical development. It would be important to also consider any differences in side effect profiles and pharmacokinetic properties. For instance, Rasagiline is not metabolized to amphetamine-like substances, unlike Selegiline, which can be an advantage.[3][5] The metabolic profile of the test compound would need to be thoroughly investigated.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the in vivo evaluation of "this compound" as a potential MAO-B inhibitor for the treatment of Parkinson's Disease. By employing a validated animal model and conducting a direct comparison with established drugs like Selegiline and Rasagiline, this approach allows for a robust assessment of both symptomatic and potential disease-modifying effects. The successful execution of these studies would provide the critical data necessary to support the continued development of this promising new chemical entity.
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A Comparative Guide to the Bioactivity of Furan-Containing Compounds: A Statistical Analysis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine and its Analogs
This guide provides a comprehensive comparative analysis of the potential bioactivity of the novel compound, 2-Furan-2-yl-2-piperidin-1-yl-ethylamine, alongside two clinically established furan-containing drugs, Ranitidine and Furosemide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at experimental design for bioactivity screening and a discussion of the underlying molecular mechanisms.
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique electronic and steric characteristics of the furan ring contribute to its ability to interact with various biological targets, making it a privileged structure in drug discovery.[4] This guide will explore the potential therapeutic applications of this compound by contextualizing it within the known bioactivities of its structural class.
Comparative Compounds: A Structural Overview
A comparative analysis requires the selection of relevant benchmarks. Here, we compare our target compound with two widely recognized furan-containing pharmaceuticals.
Target Compound: this compound
-
Structure:
-
Rationale for Investigation: The combination of a furan ring, a piperidine moiety, and an ethylamine chain suggests potential neurological or receptor-mediated activities. The structural similarity to other bioactive molecules warrants a thorough investigation of its pharmacological profile.
Reference Compound 1: Ranitidine
-
Structure:
-
Bioactivity: A histamine H₂-receptor antagonist used to decrease stomach acid production.[6][8][9]
-
Relevance: Ranitidine exemplifies the successful incorporation of a modified furan ring into a drug that targets a specific receptor with high affinity and selectivity.[9]
Reference Compound 2: Furosemide
-
Structure:
-
Bioactivity: A potent loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[3][12]
-
Relevance: Furosemide demonstrates the versatility of the furan scaffold in a different therapeutic area, highlighting how modifications to the core structure can drastically alter the biological activity.[12]
Experimental Protocol: Assessing Anticancer Bioactivity via MTT Assay
To quantitatively assess the potential cytotoxic effects of this compound and its comparators, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method for determining cell viability.[13][14]
Step-by-Step Methodology
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compounds (this compound, Ranitidine, Furosemide, and a positive control like Doxorubicin) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made to achieve a range of final concentrations.
-
The culture medium is replaced with fresh medium containing the test compounds. A vehicle control (medium with DMSO) is also included.
-
Plates are incubated for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.[13]
-
-
Formazan Solubilization:
-
The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for determining cell viability.
Comparative Bioactivity Data
The following table summarizes hypothetical, yet representative, bioactivity data for the target compound and its comparators based on typical findings for furan derivatives.
| Compound | Bioactivity Assay | Target/Cell Line | IC₅₀ / MIC |
| This compound | Anticancer (MTT) | MCF-7 (Breast Cancer) | 15 µM |
| Antimicrobial | E. coli | 64 µg/mL | |
| Antimicrobial | S. aureus | 32 µg/mL | |
| Ranitidine | Anticancer (MTT) | MCF-7 (Breast Cancer) | > 100 µM |
| H₂ Receptor Binding | Gastric Parietal Cells | 0.1 µM (Kᵢ) | |
| Furosemide | Anticancer (MTT) | MCF-7 (Breast Cancer) | > 100 µM |
| Diuretic Activity | Loop of Henle | Effective Dose | |
| Doxorubicin (Control) | Anticancer (MTT) | MCF-7 (Breast Cancer) | 0.5 µM |
| Ciprofloxacin (Control) | Antimicrobial | E. coli | 0.015 µg/mL |
| Vancomycin (Control) | Antimicrobial | S. aureus | 1 µg/mL |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data is illustrative.
Potential Mechanism of Action: A Look into Signaling Pathways
Furan derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[15][16] A common pathway implicated is the modulation of the PI3K/Akt signaling cascade and the p53 tumor suppressor pathway.[16][17]
Activation of p53 can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases and programmed cell death.[15]
Signaling Pathway Diagram
Caption: Proposed apoptotic pathway induced by furan derivatives.
Conclusion
While direct experimental data for this compound is not yet widely available, this comparative guide provides a framework for its potential bioactivity based on the well-established pharmacological profiles of other furan-containing compounds. The provided experimental protocol for the MTT assay offers a robust starting point for in vitro screening. The diverse activities of Ranitidine and Furosemide underscore the remarkable versatility of the furan scaffold. Further investigation into the specific mechanisms of action of novel furan derivatives like this compound is warranted to unlock their full therapeutic potential.
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A Comparative Guide to Assessing the Off-Target Effects of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
In the landscape of modern drug discovery, the early and accurate identification of off-target interactions is paramount to mitigating safety-related attrition of drug candidates. This guide provides a comprehensive framework for assessing the off-target profile of the novel compound, 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. The methodologies outlined herein are designed to provide a robust and multi-faceted understanding of the compound's selectivity, comparing its performance with established best practices and alternative therapeutic agents.
The subject of our investigation, this compound, is a synthetic compound with a molecular formula of C₁₁H₁₈N₂O and a molecular weight of 194.27.[1] While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs, including the furan and piperidine rings, are common in a wide range of pharmacologically active molecules.[2][3][4][5][6] Furan-containing compounds, for instance, have been implicated in a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4][6] This structural promiscuity underscores the critical need for a thorough off-target assessment.
This guide will delineate a tiered approach, commencing with in-silico predictive modeling to forecast potential off-target liabilities, followed by a suite of in-vitro experimental validations to confirm and quantify these interactions.
Part 1: In-Silico Off-Target Prediction: A Proactive Stance
Before embarking on resource-intensive experimental assays, a computational approach can provide invaluable foresight into the potential off-target landscape of this compound. These methods leverage vast databases of known drug-target interactions to predict novel associations based on chemical structure and similarity.[7][8]
A multi-pronged in-silico strategy is recommended, integrating several distinct methodologies to enhance the predictive power and reduce the likelihood of false negatives.[7][8][9] This can include:
-
2D Chemical Similarity and Machine Learning: Employing algorithms such as Similarity Ensemble Approach (SEA) and various machine learning models (e.g., Random Forest, Support Vector Machines) to compare the chemical fingerprint of our lead compound against databases of molecules with known bioactivities.[7][8]
-
Pharmacophore Modeling: Constructing a 3D pharmacophore model based on the structural features of this compound and screening it against a library of protein target structures.
-
Molecular Docking: Performing docking simulations against a panel of known off-target proteins, particularly those implicated in adverse drug reactions (ADRs).
The culmination of these in-silico analyses is a prioritized list of potential off-target interactions, which will guide the subsequent experimental validation.
Part 2: Experimental Validation: From Prediction to Confirmation
Experimental validation is the cornerstone of off-target assessment, providing tangible evidence of a compound's interaction with unintended biological targets. A tiered and systematic approach is recommended, beginning with broad screening panels and progressing to more focused, mechanistic assays.
The initial experimental step involves screening this compound against a broad panel of targets known to be associated with adverse drug reactions.[10][11][12][13] Several contract research organizations (CROs) offer standardized safety panels, such as the SafetyScreen44 or InVEST44 panels, which cover a range of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[10][11][13]
Table 1: Hypothetical Broad Panel Screening Results for this compound at 10 µM
| Target Class | Representative Target | % Inhibition |
| GPCR | Adrenergic Alpha-2A | 68% |
| Ion Channel | hERG | 12% |
| Enzyme | Cyclooxygenase-2 (COX-2) | 85% |
| Transporter | Serotonin Transporter (SERT) | 45% |
Data presented is for illustrative purposes only.
The results from this initial screen will highlight potential areas of concern. For instance, the hypothetical data above suggests significant activity at the Adrenergic Alpha-2A receptor and COX-2, warranting further investigation.
Given that kinases are a large and functionally diverse family of enzymes, and frequent culprits in off-target effects, a dedicated kinase screen is a critical next step.[14][15][16][17][18] A comprehensive kinase panel, such as one covering over 300 kinases, should be employed to generate a selectivity profile.[16]
Table 2: Comparative Kinase Selectivity Profile
| Compound | Primary Target | Number of Off-Target Kinases (>50% inhibition at 1 µM) | Key Off-Targets |
| This compound | Unknown | 15 | SRC, LCK, EGFR |
| Comparator A (Known Selective Kinase Inhibitor) | Target X Kinase | 2 | - |
Data presented is for illustrative purposes only.
This comparative analysis provides a clear picture of the compound's kinase selectivity relative to a benchmark molecule.
To bridge the gap between in-vitro biochemical assays and the complex cellular environment, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[19][20][21][22][23] CETSA directly measures the engagement of a compound with its target in intact cells by assessing changes in the thermal stability of the target protein upon ligand binding.[19][20][21][22][23]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
A significant thermal shift for a predicted off-target in a cellular context provides strong evidence of a physiologically relevant interaction.
Conclusion and Future Directions
The comprehensive assessment of off-target effects is a non-negotiable aspect of modern drug development. The multi-tiered approach detailed in this guide, combining in-silico prediction with a suite of robust experimental validation techniques, provides a rigorous framework for characterizing the selectivity profile of novel compounds like this compound. The early identification and understanding of off-target interactions are crucial for making informed decisions about the progression of drug candidates, ultimately contributing to the development of safer and more effective medicines.
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A Researcher's Guide to the Synthesis and Proposed Evaluation of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
An Independent Comparative Analysis for Drug Discovery Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the synthesis and potential pharmacological evaluation of the novel compound, 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. Due to the limited publicly available experimental data on this specific molecule, this guide will present a proposed synthetic route and a robust, verifiable plan for its characterization. This approach is designed to empower researchers to independently synthesize and validate the compound's properties. For comparative analysis, we will benchmark the proposed outcomes against established data for structurally related furan derivatives.
Introduction to Furan-Containing Compounds in Medicinal Chemistry
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antifungal properties.[1][2] The furan ring can act as a bioisostere for phenyl groups, offering unique electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[2] The compound of interest, this compound (CAS 110358-80-0), combines the furan moiety with a piperidine ring and an ethylamine side chain, suggesting potential neuromodulatory or antimicrobial activities.[3]
Proposed Synthesis of this compound
The synthesis of the target compound can be approached through a multi-step process, leveraging established organic chemistry reactions. Below is a detailed, step-by-step protocol for a proposed synthetic route.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-(Furan-2-yl)acetonitrile This initial step involves the conversion of the readily available furfuryl alcohol to the corresponding nitrile.
-
To a solution of furfuryl alcohol (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the organic layer with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield furfuryl chloride.
-
Dissolve the crude furfuryl chloride in a mixture of acetone and water (1:1) and add sodium cyanide (1.5 eq).
-
Reflux the mixture for 4 hours.
-
After cooling, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(Furan-2-yl)acetonitrile.
Step 2: α-Bromination of 2-(Furan-2-yl)acetonitrile This step introduces a bromine atom at the alpha position to the nitrile group, which will be the site for nucleophilic substitution.
-
Dissolve 2-(Furan-2-yl)acetonitrile (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under a UV lamp for 6 hours.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to yield crude 2-bromo-2-(furan-2-yl)acetonitrile.
Step 3: Nucleophilic Substitution with Piperidine The piperidine ring is introduced in this step.
-
Dissolve the crude 2-bromo-2-(furan-2-yl)acetonitrile (1.0 eq) in anhydrous acetonitrile.
-
Add piperidine (2.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile.
Step 4: Reduction of the Nitrile to the Amine The final step is the reduction of the nitrile group to the primary amine.
-
Dissolve 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile (1.0 eq) in anhydrous diethyl ether.
-
Add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully quench the reaction by the sequential addition of water and 15% sodium hydroxide solution.
-
Filter the resulting solid and extract the filtrate with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Proposed Synthesis Workflow
Caption: Proposed synthetic route for this compound.
Comparative Analysis: Physicochemical Properties
While experimental data for the target compound is unavailable, we can predict certain physicochemical properties and compare them to a structurally similar, commercially available compound, 2-(Furan-2-yl)ethanamine (CAS 1121-46-6).[4][5]
| Property | This compound (Predicted) | 2-(Furan-2-yl)ethanamine (Experimental)[5] |
| Molecular Formula | C11H18N2O[3] | C6H9NO |
| Molecular Weight | 194.27 g/mol [3] | 111.14 g/mol |
| Topological Polar Surface Area | ~48 Ų | 38.3 Ų |
| LogP (Predicted) | ~2.5 | ~0.9 |
The addition of the piperidine ring is expected to increase the molecular weight and lipophilicity (LogP) of the target compound compared to 2-(Furan-2-yl)ethanamine.
Proposed Pharmacological Evaluation and Comparative Framework
Given the structural motifs present in this compound, a primary screening campaign should focus on its potential antimicrobial and neurological activities.
A. Antimicrobial Activity Screening
The furan nucleus is a key component of several antimicrobial agents.[1][2] Therefore, it is logical to assess the antimicrobial properties of the newly synthesized compound.
Experimental Protocol: Broth Microdilution Assay
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
Comparative Data:
| Compound | Organism | MIC (µg/mL) | Reference |
| Nitrofurantoin | E. coli | 2-8 | [2] |
| Cefuroxime | S. aureus | 0.5-2 | [2] |
| This compound | S. aureus, E. coli, C. albicans | To be determined | - |
B. Neurological Activity Screening
The presence of the piperidine ring and the ethylamine side chain suggests a potential interaction with central nervous system (CNS) targets, such as neurotransmitter receptors or transporters.
Experimental Protocol: Radioligand Binding Assays
-
Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., dopamine D2 receptors, serotonin 5-HT2A receptors).
-
Incubate the membrane preparations with a specific radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) of the test compound, which represents its affinity for the receptor.
Proposed Signaling Pathway for Neurological Activity
Caption: Hypothetical G-protein coupled receptor signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the independent synthesis and evaluation of this compound. The proposed synthetic route is based on well-established chemical transformations, and the suggested pharmacological assays represent industry-standard methods for initial drug screening. By following these protocols, researchers can generate the necessary experimental data to elucidate the bioactivity of this novel compound and compare it meaningfully to existing furan derivatives. The results of these studies will be crucial in determining the potential therapeutic applications of this and similar molecules.
References
- Pharmacological activity of furan derivatives. (2024, December 10). Google Search.
- PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC - NIH.
- Synthesis and biological evaluation of some novel furan derivatives. (2025, August 9).
- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2025, November 3).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
- Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. (2025, October 2).
- Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid c
- Synthesis of Some 3-Furylamine Derivatives. (n.d.).
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). NIH.
- 2-(furan-2-yl)ethylamine. (n.d.). PubChemLite.
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Hazard Identification and Risk Assessment
2-Furan-2-yl-2-piperidin-1-yl-ethylamine is a complex molecule featuring a furan ring, a piperidine ring, and an ethylamine side chain. A thorough risk assessment is the cornerstone of its safe handling and disposal.
-
Furan Moiety: The furan ring is a known structural alert for toxicity. Some substituted furans are classified as potential carcinogens and can exhibit hepatotoxicity and neurotoxicity.
-
Piperidine Moiety: As a cyclic secondary amine, piperidine is a corrosive and flammable liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled.
-
Ethylamine Moiety: Short-chain amines like ethylamine are typically flammable, corrosive, and can cause severe skin burns and eye damage.
Given these components, this compound should be handled as a hazardous substance with potential corrosive, toxic, and flammable properties until comprehensive toxicological data is available.
Table 1: Hazard Profile of Constituent Moieties
| Moiety | Potential Hazards |
| Furan | Toxic, Potentially Carcinogenic, Hepatotoxic, Neurotoxic |
| Piperidine | Corrosive, Flammable, Harmful if Swallowed or Inhaled |
| Ethylamine | Flammable, Corrosive, Causes Severe Skin Burns and Eye Damage |
Personal Protective Equipment (PPE)
Due to the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always check the manufacturer's glove compatibility data.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step 1: Evacuate and Secure the Area
-
Immediately alert personnel in the vicinity and evacuate the area.
-
Restrict access to the contaminated zone.
-
If the spill is large or involves a significant release of vapor, evacuate the entire laboratory and contact the institution's emergency response team.
Step 2: Assemble Spill Kit
-
Ensure a chemical spill kit is readily available. This should contain:
-
Absorbent materials (e.g., vermiculite, sand, or commercial sorbents).
-
Neutralizing agents for amines (e.g., a weak acid like citric acid or sodium bisulfate).
-
Chemical-resistant bags for waste disposal.
-
Appropriate PPE.
-
Step 3: Containment and Cleanup
-
For small spills, cover with an appropriate absorbent material, starting from the outside and working inwards.
-
Once absorbed, carefully scoop the material into a designated, labeled, and sealed waste container.
-
For larger spills, contain the spill with absorbent booms if available.
Step 4: Decontamination
-
Decontaminate the spill area with a suitable cleaning agent. Given the amine nature of the compound, a mild acidic solution can be used, followed by a water rinse.
-
All materials used for decontamination must be disposed of as hazardous waste.
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Incineration at a high-temperature facility equipped with afterburners and scrubbers is the preferred terminal destruction method.
Step-by-Step Disposal Workflow:
1. Waste Segregation and Collection:
-
Collect waste containing this compound in a dedicated, clearly labeled, and chemically compatible container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Recommended containers are high-density polyethylene (HDPE) or glass.
-
The container must be kept tightly sealed and stored in a well-ventilated, designated hazardous waste accumulation area.
2. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Flammable").
3. Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a completed hazardous waste manifest, accurately describing the contents of the container.
4. On-Site Neutralization (For small residual amounts ONLY):
-
This procedure should only be performed by trained personnel and as a last resort for decontaminating apparatus, not for bulk disposal.
-
Work in a certified chemical fume hood.
-
Slowly add the material to a stirred, dilute solution of a weak acid (e.g., 5% citric acid or acetic acid) to neutralize the amine groups.
-
Monitor the pH to ensure it is near neutral (pH 6-8).
-
The resulting solution must still be treated as hazardous waste and disposed of through the licensed waste management provider, as the furan moiety may not be degraded by this process.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Compliance
Disposal of this chemical must comply with all local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Department of Transportation (DOT) for transportation of hazardous materials.
References
- Furan Toxicity: National Toxicology Program. (2014). Report on Carcinogens, Thirteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. [Link]
- Ethylamine Safety Data: Airgas. (2021).
- Hazardous Waste Management: Environmental Protection Agency. (2023).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
